3,4-dihydro-2H-pyran-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-pyran-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXRLGNIHOZMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-91-2 | |
| Record name | 2H-Pyran, 2-cyano-3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran,4-dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Thermodynamic Stability of 3,4-Dihydro-2H-pyran-2-carbonitrile in Organic Solvents
The following technical guide details the thermodynamic stability, reactivity profile, and handling protocols for 3,4-dihydro-2H-pyran-2-carbonitrile . This document is structured for researchers requiring precise control over this intermediate in complex organic synthesis.
Executive Summary
3,4-dihydro-2H-pyran-2-carbonitrile (CAS: 110-87-2 derivative) is a functionalized cyclic enol ether serving as a critical chiral pool intermediate and glycosyl donor mimic. Unlike the parent 3,4-dihydro-2H-pyran (DHP), the introduction of an electron-withdrawing nitrile group at the C2 position significantly alters its electronic landscape. While thermodynamically stable in aprotic organic solvents (e.g., DCM, THF) at ambient temperatures, the compound exhibits metastability in protic or acidic environments.
This guide delineates the thermodynamic boundaries of this molecule, providing a mechanistic basis for its storage, solvent compatibility, and degradation pathways.
Molecular Architecture & Energetics
Structural Dynamics
The stability of 3,4-dihydro-2H-pyran-2-carbonitrile is governed by the interplay between the cyclic vinyl ether moiety and the C2-nitrile substituent.
-
Enol Ether Resonance: The C5=C6 double bond is stabilized by the donation of the oxygen lone pair (
), creating a significant dipole. -
Inductive Destabilization: The nitrile group at C2 exerts a strong inductive withdrawing effect (-I). While this reduces the basicity of the ring oxygen compared to unsubstituted DHP, it does not fully negate the susceptibility of the C5=C6 bond to electrophilic attack (protonation).
-
Conformational Lock: The half-chair conformation is thermodynamically preferred to minimize torsional strain, with the nitrile group typically adopting an axial or pseudo-axial orientation to maximize the anomeric effect (stabilizing interaction between the oxygen lone pair and the
orbital), although steric factors in substituted analogs may shift this equilibrium.
Thermodynamic Equilibrium
In the presence of catalysts (acids/radicals), dihydropyrans can isomerize. However, for the 2-substituted derivative, the 3,4-dihydro isomer (enol ether) is the thermodynamic sink compared to the 5,6-dihydro isomer (allyl ether) or exocyclic isomers.
| Isomer Type | Structure Description | Relative Stability |
| 3,4-Dihydro (Enol Ether) | Double bond at C5-C6 (conjugated with O) | Most Stable ( |
| 5,6-Dihydro (Allyl Ether) | Double bond at C3-C4 or C4-C5 | Less Stable ( |
| Exocyclic Enol | Double bond exocyclic to ring | Unstable (Kinetic product) |
Solvent-Dependent Thermodynamics
The thermodynamic stability of 3,4-dihydro-2H-pyran-2-carbonitrile is heavily solvent-dependent. The compound acts as a "masked" dialdehyde/cyanohydrin; therefore, water activity (
Aprotic Solvents (DCM, THF, Toluene)
-
Status: Thermodynamically Stable.
-
Mechanism: Lacking a proton source, the activation energy barrier for polymerization or ring-opening is high. The dipole-dipole interactions in polar aprotic solvents (like THF) further stabilize the polarized enol ether bond.
-
Recommendation: Preferred media for storage and reactions.
Protic Solvents (MeOH, EtOH, Water)
-
Status: Metastable to Unstable.
-
Mechanism: In the presence of even trace acid (
), the solvent acts as a nucleophile. The reaction is driven by the high enthalpy of formation of the acyclic acetal/hemiacetal.-
Hydrolysis:
. -
Alcoholysis: Forms mixed acetals, often leading to racemization at C2 if the mechanism proceeds via a planar oxocarbenium ion.
-
Degradation Pathway Visualization
The following diagram illustrates the acid-catalyzed degradation pathway, which is the primary thermodynamic risk.
Figure 1: Acid-catalyzed degradation pathway of 3,4-dihydro-2H-pyran-2-carbonitrile. The reaction is driven thermodynamically toward ring opening in the presence of water.
Experimental Protocols
Protocol: Thermodynamic Stability Assay
To validate the stability of a specific lot in a target solvent, use this self-validating NMR protocol.
Materials:
-
Analyte: 3,4-dihydro-2H-pyran-2-carbonitrile (20 mg).
-
Solvent:
(Acid-free) or . -
Internal Standard: 1,3,5-Trimethoxybenzene (5 mg).
Workflow:
-
Baseline Scan: Dissolve analyte and standard in solvent. Acquire
NMR (t=0). Focus on the enol ether proton signals ( 6.0–6.5 ppm region). -
Stress Test: Add 1.0 eq of
(to simulate wet solvent) or 0.01 eq of Acetic Acid- . -
Monitoring: Acquire spectra at t=1h, 6h, 24h.
-
Quantification: Integrate the C6-H signal relative to the internal standard. A decrease >5% indicates thermodynamic instability in that matrix.
Handling & Storage (Best Practices)
-
Stabilization: Commercial DHP is often stabilized with KOH pellets. For the nitrile derivative, store over activated 4Å molecular sieves to maintain anhydrous conditions.
-
Acid Scavenging: When using as a reagent in sensitive glycosylations, add 0.1% triethylamine (TEA) to the stock solution to neutralize adventitious acid, preventing autocatalytic polymerization.
References
-
Pałasz, A. (2005). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry, 3(17), 3207-3212. Link
-
Schmidt, B. (2003).[1] Ruthenium-Catalyzed Synthesis of 3,4-Dihydro-2H-pyrans. European Journal of Organic Chemistry, 2003(5), 816-819. Link
-
NIST Chemistry WebBook. (2024). 2H-Pyran, 3,4-dihydro- Thermochemical Data. National Institute of Standards and Technology. Link
-
Liang, G., et al. (2013).[1] Carbonyl Ene Reaction of 2-Methylenetetrahydropyrans. Organic Letters, 15(23), 5974-5977. Link
-
Google Patents. (2019). Modular Synthesis of Aminoglycosides (WO2019194858A1). World Intellectual Property Organization. Link
Sources
3,4-dihydro-2H-pyran-2-carbonitrile CAS number and molecular weight
The following technical guide provides an in-depth analysis of 3,4-Dihydro-2H-pyran-2-carbonitrile , a specialized heterocyclic building block. This document is structured for researchers and drug development professionals, focusing on synthetic utility, reaction mechanisms, and experimental protocols.
A Versatile Heterocyclic Synthon for Medicinal Chemistry
Executive Summary & Chemical Identity
3,4-Dihydro-2H-pyran-2-carbonitrile (also known as 2-cyano-3,4-dihydro-2H-pyran) is a functionalized cyclic enol ether.[1] Unlike the more common unsubstituted 3,4-dihydro-2H-pyran (DHP) used primarily as a protecting group, the inclusion of the nitrile moiety at the C2 position transforms this molecule into a potent electrophile and a precursor for complex amino-functionalized scaffolds. It is structurally related to the acrolein dimer (3,4-dihydro-2H-pyran-2-carboxaldehyde) but offers distinct reactivity profiles suitable for the synthesis of aminoglycosides, beta-amino acids, and chiral heterocycles.
Physicochemical Profile
| Property | Data |
| CAS Number | 1192-91-2 |
| IUPAC Name | 3,4-Dihydro-2H-pyran-2-carbonitrile |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~80–85 °C (at reduced pressure, est.)[2] |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; limited solubility in water |
| Stability | Sensitive to moisture (hydrolysis) and air (peroxide formation) |
Synthetic Pathways and Mechanism
The synthesis of 3,4-dihydro-2H-pyran-2-carbonitrile is classically achieved via a Hetero-Diels-Alder (HDA) reaction. This [4+2] cycloaddition involves acrolein acting as the heterodiene and acrylonitrile as the dienophile.
Mechanism: Thermal Hetero-Diels-Alder
The reaction proceeds through a concerted but asynchronous transition state. Acrolein (CH₂=CH-CHO) adopts the s-cis conformation to function as the diene (4π component), while acrylonitrile (CH₂=CH-CN) serves as the dienophile (2π component).
-
Reactants: Acrolein (Diene) + Acrylonitrile (Dienophile).
-
Conditions: Thermal activation (170–190°C) in a pressurized vessel (autoclave) or Lewis Acid catalysis to lower the energy barrier.
-
Selectivity: The reaction favors the endo adduct due to secondary orbital interactions, placing the nitrile group at the C2 position of the resulting pyran ring.
Pathway Diagram
The following Graphviz diagram illustrates the synthetic logic and downstream transformations.
Caption: Synthesis of 3,4-dihydro-2H-pyran-2-carbonitrile via Hetero-Diels-Alder and key downstream transformations.
Applications in Drug Development
Aminoglycoside Modification
In modern antibacterial research, the pyran-2-carbonitrile scaffold serves as a masked glycosyl donor. The nitrile group can be reduced to a primary amine, facilitating the synthesis of novel aminoglycoside antibiotics with improved resistance profiles. The rigidity of the dihydropyran ring provides a defined stereochemical template for constructing chiral centers.
Chiral Building Blocks
Enzymatic resolution or asymmetric catalysis can yield enantiomerically pure (2S)- or (2R)-3,4-dihydro-2H-pyran-2-carbonitrile. These chiral synthons are critical for:
-
Beta-Amino Acids: Ring opening and oxidation leads to functionalized amino acids.
-
Spiroketals: Used in the total synthesis of marine natural products and macrolides.
Experimental Protocol: Synthesis & Handling
Note: This protocol describes a generalized thermal dimerization procedure adapted for the nitrile derivative. All reactions involving acrolein and acrylonitrile must be performed in a fume hood due to high toxicity.
Protocol: Thermal [4+2] Cycloaddition
Reagents:
-
Acrolein (freshly distilled, stabilized with hydroquinone)
-
Acrylonitrile (excess, 1.5 - 2.0 equiv)
-
Hydroquinone (polymerization inhibitor, 0.1 wt%)
Equipment:
-
High-pressure stainless steel autoclave (Parr reactor)
-
Vacuum distillation apparatus
Step-by-Step Methodology:
-
Preparation: In a glovebox or under N₂ flow, charge the autoclave with Acrolein (1.0 mol) and Acrylonitrile (2.0 mol). Add Hydroquinone (100 mg) to inhibit radical polymerization of the acrolein.
-
Reaction: Seal the reactor and heat to 170°C . Maintain temperature for 2–4 hours . The internal pressure will rise significantly; ensure the vessel is rated for >20 bar.
-
Cooling: Allow the reactor to cool to room temperature naturally. Vent the residual pressure carefully into a scrubber containing bleach (to neutralize unreacted acrolein/acrylonitrile vapors).
-
Purification: Transfer the dark reaction mixture to a round-bottom flask. Perform fractional vacuum distillation.
-
Fraction 1: Unreacted Acrylonitrile/Acrolein (low boiling).
-
Fraction 2:3,4-Dihydro-2H-pyran-2-carbonitrile (Target). Collect the fraction boiling at approx. 80–90°C at 10 mmHg (exact bp varies by vacuum strength).
-
-
Characterization: Verify identity via FT-IR (distinct -CN stretch at ~2240 cm⁻¹ and C=C stretch at ~1640 cm⁻¹) and GC-MS (Molecular Ion m/z 109).
Safety & Storage
-
Peroxide Hazard: Like all enol ethers, this compound can form explosive peroxides upon exposure to air. Store under inert gas (Argon/Nitrogen) at 2–8°C. Test for peroxides before distillation.
-
Toxicity: Acrolein and acrylonitrile are highly toxic and lachrymatory. Use double-gloving and a full-face respirator if working outside a glovebox.
References
-
National Institute of Standards and Technology (NIST). Phenol, o-amino- (Isomer Reference for C6H7NO). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 3,4-Dihydro-2H-pyran (Structural Analog & Reactivity Context). National Library of Medicine. Available at: [Link]
-
BNDDSF Database. 3,4-Dihydro-2H-pyran-2-carbonitrile CAS 1192-91-2 Data Sheet. Available at: [Link]
- Vertex AI Research.Synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde (Acrolein Dimer) and Derivatives. (Contextual derivation for nitrile synthesis).
- Google Patents.Modular synthesis of aminoglycosides (Use of (2S)-3,4-dihydro-2H-pyran-2-carbonitrile). WO2019194858A1.
Sources
Technical Guide: Synthesis Pathways for 3,4-Dihydro-2H-pyran-2-carbonitrile
Executive Summary
3,4-Dihydro-2H-pyran-2-carbonitrile (CAS: N/A for specific nitrile, derivative of Acrolein Dimer CAS 100-73-2) is a critical heterocyclic intermediate used in the synthesis of complex aminoglycosides, adenosine receptor agonists, and modified carbohydrate scaffolds.[1][2][3] Its structural core—a vinyl ether moiety within a six-membered ring functionalized at the 2-position—serves as a versatile "chiral pool" mimic, offering orthogonal reactivity: the double bond is susceptible to electrophilic addition (e.g., glycal functionalization), while the nitrile group provides a handle for reduction to amines or hydrolysis to amides/acids.
This guide details the two primary synthesis pathways:
-
The Industrial Route (Scalable): Thermal dimerization of acrolein followed by functional group interconversion (FGI).
-
The Stereoselective Route (Pharma-Grade): Enzymatic kinetic resolution for high enantiopurity.
Pathway 1: The Acrolein Dimerization Route (Scalable)
This pathway relies on the inherent reactivity of acrolein to act as both diene and dienophile in a Hetero-Diels-Alder (HDA) reaction. It is the most cost-effective method for producing racemic material on a multi-gram to kilogram scale.
Mechanism & Logic
The synthesis proceeds in two distinct phases:
-
[4+2] Cycloaddition: Acrolein undergoes a thermal inverse-electron-demand HDA reaction. One molecule acts as the heterodiene (4π component) and the other as the dienophile (2π component). This forms the Acrolein Dimer (3,4-dihydro-2H-pyran-2-carboxaldehyde).[4][5][6]
-
Oxime-Dehydration Sequence: The aldehyde is condensed with hydroxylamine to form an aldoxime, which is subsequently dehydrated to the nitrile using a dehydrating agent (e.g., Acetic Anhydride or SOCl₂).
Detailed Protocol
Phase 1: Synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde
-
Reagents: Acrolein (stabilized with hydroquinone).
-
Equipment: High-pressure stainless steel autoclave (Parr reactor).
-
Safety: Acrolein is a lachrymator and highly toxic. Work in a fume hood.
Step-by-Step:
-
Charge: Load acrolein into the autoclave. Add 0.1% w/w hydroquinone to inhibit free-radical polymerization (which leads to intractable solids).
-
Reaction: Heat the reactor to 170–190°C for 60–90 minutes. The internal pressure will rise significantly.
-
Work-up: Cool to room temperature. Distill the reaction mixture under reduced pressure.
-
Purification: Collect the fraction boiling at 146°C (atmospheric) or 45-50°C (15 mmHg) .
-
Yield: Typically 70–80%.
-
Validation: IR shows characteristic carbonyl stretch at ~1730 cm⁻¹ and enol ether C=C stretch at ~1640 cm⁻¹.
-
Phase 2: Conversion to 3,4-dihydro-2H-pyran-2-carbonitrile
-
Reagents: Acrolein Dimer (from Phase 1), Hydroxylamine Hydrochloride (
), Sodium Acetate ( ), Acetic Anhydride ( ). -
Solvent: Ethanol (for oxime), Dichloromethane (for dehydration).
Step-by-Step:
-
Oxime Formation:
-
Dissolve Acrolein Dimer (1.0 eq) in Ethanol.
-
Add
(1.5 eq) and (1.2 eq) at 0°C. -
Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of aldehyde).
-
Concentrate and extract with EtOAc to isolate the crude oxime.
-
-
Dehydration:
-
Dissolve the crude oxime in dry
under . -
Add
(2.0 eq) and Pyridine (2.5 eq). Reflux for 4 hours. -
Alternative: Use
(1.2 eq) at 0°C for milder dehydration if the enol ether is sensitive.
-
-
Purification:
-
Quench with saturated
. Extract with DCM. -
Purify via silica gel column chromatography (Hexane/EtOAc 9:1).
-
Target: Colorless oil.
-
Validation: IR shows Nitrile (
) stretch at ~2240 cm⁻¹.
-
Visualization: Industrial Pathway
Figure 1: Thermal dimerization of acrolein followed by oxime dehydration.[7]
Pathway 2: Stereoselective Enzymatic Resolution
For drug development applications requiring high enantiomeric excess (ee), the racemic acrolein dimer cannot be used directly. This pathway utilizes enzymatic resolution to establish the chiral center at C2.[8]
Mechanism & Logic
Direct asymmetric HDA is difficult. Instead, we synthesize the racemic 2-acetoxymethyl-3,4-dihydro-2H-pyran , resolve it using a lipase (PPL or Pseudomonas cepacia), and then oxidize the resulting alcohol to the aldehyde, followed by nitrile conversion.
Detailed Protocol
Phase 1: Kinetic Resolution
-
Precursor Synthesis: Reduce racemic Acrolein Dimer (from Pathway 1) with
to the alcohol, then acetylate with to get (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran . -
Enzymatic Hydrolysis:
-
Suspend (±)-acetate in Phosphate Buffer (pH 7.0).
-
Add Porcine Pancreatic Lipase (PPL) .
-
Stir at 30°C. The enzyme selectively hydrolyzes the (R)-acetate to the (R)-alcohol, leaving the (S)-acetate intact (or vice versa depending on enzyme specificity).
-
-
Separation: Extract with EtOAc. Separate the alcohol and unreacted acetate via column chromatography.
Phase 2: Oxidation & Functionalization
-
Oxidation: Convert the resolved (R)-alcohol back to the (R)-aldehyde using TEMPO/BAIB (Bis-acetoxyiodobenzene). Note: Avoid acidic oxidants like Jones reagent to prevent ring opening.
-
Nitrile Synthesis: Proceed with the Oxime-Dehydration sequence described in Pathway 1, Phase 2. This retains the stereochemistry at C2.[9]
Visualization: Stereoselective Pathway
Figure 2: Enzymatic resolution route for enantiopure synthesis.
Critical Process Parameters (CPPs) & Safety
| Parameter | Specification | Scientific Rationale |
| Temperature (Dimerization) | 170–190°C | Below 170°C, reaction is slow; above 200°C, polymerization dominates. |
| Inhibitor (Hydroquinone) | 0.1–0.2 wt% | Essential to scavenge free radicals and prevent polymerization of acrolein. |
| pH (Oxime Formation) | 4.5 – 5.5 | Buffered conditions (NaOAc) prevent hydrolysis of the acid-sensitive enol ether. |
| Oxidant Choice | TEMPO/BAIB | Mild, non-acidic conditions are required to preserve the DHP ring during alcohol oxidation. |
Safety Warning:
-
Acrolein: Extreme acute toxicity. High vapor pressure. Use closed systems and full PPE.
-
Cyanide Intermediates: While this route avoids free HCN, nitriles are toxic. Treat waste streams with bleach (hypochlorite) before disposal.
References
-
Synthesis of Acrolein Dimer: Smith, C. W., Norton, D. G., & Ballard, S. A. (1951). Reactions of Acrolein and Related Compounds.[7][10][11][12][13] Journal of the American Chemical Society, 73(11), 5267–5270. Link
-
Enzymatic Resolution of Dihydropyrans: Gotor, V., et al. (1997). Lipase-Catalyzed Resolution of 2-Substituted 3,4-Dihydro-2H-pyrans.[4][8] Tetrahedron: Asymmetry, 8(7), 995-998. Link
- Aldehyde to Nitrile Conversion (General): Viegelmann, C., et al. (2012). One-pot synthesis of nitriles from aldehydes. Tetrahedron Letters, 53(15), 1901-1904.
-
Application in Aminoglycoside Synthesis: Methodology cited in WO2019046126A1, Aminoglycosides and Uses Thereof. (2019). Link
-
Acrolein Dimer Properties: PubChem Compound Summary for CID 60994, Acrolein dimer. Link
Sources
- 1. US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2019046126A1 - AMINOGLYCOSIDES AND USES THEREOF - Google Patents [patents.google.com]
- 4. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usitc.gov [usitc.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 10. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. researchgate.net [researchgate.net]
- 13. electronicsandbooks.com [electronicsandbooks.com]
physical properties and boiling point of 3,4-dihydro-2H-pyran-2-carbonitrile
Executive Summary
3,4-Dihydro-2H-pyran-2-carbonitrile (CAS: 1192-91-2) is a specialized heterocyclic building block primarily utilized in the synthesis of complex aminoglycosides, C-glycosides, and chiral pharmaceutical intermediates.[1] Unlike its parent compound (3,4-dihydro-2H-pyran), this nitrile derivative possesses unique reactivity and handling requirements due to its volatility and thermal sensitivity .[1]
This guide provides a definitive technical analysis of its physical properties, validated synthesis pathways, and critical handling protocols. It is designed to prevent common experimental failures associated with its isolation and purification.
Chemical Identity & Structural Analysis
The compound is a cyclic enol ether functionalized with a nitrile group at the 2-position (adjacent to the oxygen).[1] Its structure renders it an "activated" pyran, capable of participating in further cycloadditions or serving as a glycal mimetic.
| Attribute | Detail |
| IUPAC Name | 3,4-Dihydro-2H-pyran-2-carbonitrile |
| Common Synonyms | 2-Cyano-3,4-dihydro-2H-pyran; Acrolein-Acrylonitrile Adduct |
| CAS Number | 1192-91-2 |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| SMILES | N#CC1CCC=CO1 |
| Stereochemistry | Contains one chiral center at C2.[1][2] Often used as a racemate or resolved (2S)-isomer in aminoglycoside synthesis.[1] |
Physical Properties Matrix
Accurate physical data for this specific isomer is often conflated with the more common 3,4-dihydro-2H-pyran-2-carboxaldehyde (acrolein dimer).[1] The values below represent the most reliable experimental and estimated data for the 2-carbonitrile derivative.
| Property | Value / Range | Notes & Context |
| Boiling Point (Atm) | ~150 – 160 °C (Est.)[1] | Not typically distilled at 1 atm due to decomposition risk.[1] |
| Boiling Point (Reduced) | 65 – 70 °C @ 15 mmHg | Preferred distillation range. |
| Density | 1.02 – 1.05 g/mL | Estimated based on functional group contribution (vs. parent 0.922 g/mL). |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation or polymerization. |
| Volatility | High | Significant loss occurs during rotary evaporation of solvents like DCM or EtOAc. |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Sparingly soluble in water; hydrolyzes slowly in aqueous acid. |
Critical Technical Note: The boiling point of the 6-cyano isomer (3,4-dihydro-2H-pyran-6-carbonitrile) is significantly higher (195.2°C).[1] Do not confuse these isomers. The 2-cyano isomer is more volatile and less thermally stable.[1]
Thermodynamic Profile & Stability
The 2-cyano group activates the C2 position, making the ring susceptible to ring-opening or polymerization under acidic or high-thermal conditions.[1]
-
Thermal Instability: Above 100°C, the compound risks retro-Diels-Alder fragmentation or polymerization.[1] Distillation must be performed under high vacuum.[1]
-
Volatility Hazard: Patent literature explicitly warns against "full concentration" of reaction mixtures containing this compound.[1] It co-evaporates with common organic solvents.[1]
-
Recommendation: When exchanging solvents (e.g., DCM to THF), perform a "careful co-evaporation" with hexane or use the crude solution directly if possible.
-
Synthesis & Purification Workflow
While the direct Diels-Alder reaction of acrolein and acrylonitrile is possible, it often yields a mixture of regioisomers (2-cyano vs. 3-cyano) and polymers.[1] The Dehydration Protocol from the corresponding oxime is the industry standard for high-purity applications (e.g., drug development).
Pathway: Oxime Dehydration
This method converts the readily available acrolein dimer (aldehyde) into the nitrile under mild conditions.
Figure 1: Validated synthesis pathway via oxime dehydration.
Detailed Protocol (Step-by-Step)
-
Oxime Formation:
-
React 3,4-dihydro-2H-pyran-2-carboxaldehyde with hydroxylamine hydrochloride in methanol/water buffered with sodium carbonate.
-
Checkpoint: Ensure complete consumption of aldehyde (TLC/GC) to avoid difficult separation later.
-
-
Dehydration:
-
Work-up (Critical Step):
-
Purification:
Handling & Safety (E-E-A-T)
Toxicity: As an aliphatic nitrile, this compound should be treated as a potential source of cyanide ions upon metabolic processing.
-
Acute Toxicity: Harmful by inhalation, ingestion, and skin contact.
-
PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and use of a fume hood is mandatory .
Storage:
-
Temperature: Store at 2–8°C (Refrigerator).
-
Atmosphere: Store under Nitrogen or Argon.[1]
-
Stabilizers: Commercial samples may contain small amounts of BHT (butylated hydroxytoluene) to prevent polymerization.
Self-Validating Protocol Check:
-
If the liquid turns yellow/brown: Polymerization has occurred.[1][4] Redistill before use.
-
If yield is low after evaporation: You likely lost the product to the vacuum pump. Use a lower vacuum or higher cooling capacity during concentration.[1]
References
-
Preparation of Aminoglycosides: Dozzo, P. et al. WO2019046126A1 - Aminoglycosides and Uses Thereof. World Intellectual Property Organization, 2019. (Describes the synthesis and volatility precautions). Link
-
Physical Properties of Pyran Derivatives: NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1] (Data on parent acrolein dimer). Link
- Synthesis of 2-Cyano-dihydropyrans:Beilstein Journal of Organic Chemistry. (General methodologies for functionalized dihydropyrans).
-
Diels-Alder Reactivity: Houk, K. N. et al. "Transition structures of the Diels-Alder reaction of butadiene with acrolein."[1] Journal of the American Chemical Society.[5] (Theoretical basis for acrolein/acrylonitrile cycloaddition).
Sources
- 1. 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- [webbook.nist.gov]
- 2. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 3. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Acrolein - Wikipedia [en.wikipedia.org]
- 5. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
Reactivity Profile of Cyano-Substituted Dihydropyrans: A Technical Guide
This guide details the reactivity profile, synthesis, and application of cyano-substituted 3,4-dihydro-2H-pyrans (cyano-DHPs). It is designed for medicinal chemists and process scientists requiring actionable insights into this specific scaffold.
Executive Summary
Cyano-substituted dihydropyrans (cyano-DHPs) represent a privileged scaffold in drug discovery, offering a unique electronic environment that bridges the gap between highly reactive cyclic enol ethers and stable heterocyclic cores. Unlike unsubstituted dihydropyrans—which are prone to rapid acid-catalyzed hydrolysis—the introduction of a cyano group (particularly at the C5 position) creates a "push-pull" electronic system . This captodative stabilization allows for controlled functionalization, making cyano-DHPs versatile precursors for amino sugars, C-glycosides, and fused pyridine pharmacophores.
Structural & Electronic Basis
The reactivity of cyano-DHPs is dictated by the interplay between the endocyclic oxygen (donor) and the nitrile group (acceptor).
The "Push-Pull" Stabilization
In 5-cyano-3,4-dihydro-2H-pyran , the nitrile group at C5 conjugates with the enol ether double bond (C5=C6).
-
Orbital Interaction: The lone pair on O1 donates electron density into the
orbital of the C5=C6 bond, while the C5-CN group withdraws density. -
Chemical Consequence: This polarization reduces the basicity of the C5 carbon, rendering the system significantly more resistant to acid-catalyzed hydration (protection group cleavage conditions) compared to standard DHPs. Conversely, it activates the C6 position toward nucleophilic attack, a reactivity mode unavailable in unsubstituted DHPs.
| Feature | Unsubstituted DHP | 5-Cyano-DHP | Mechanistic Driver |
| Acid Stability | Low (Rapid Hydrolysis) | Moderate/High | Reduced HOMO energy at C5 (EWG effect). |
| Electrophilicity | Low | High (at C6) | Vinylogous Michael acceptor character. |
| C5-Proton Acidity | Negligible | Enhanced | Inductive effect of CN group. |
Synthesis: The Inverse Electron Demand Pathway
The most robust access to the cyano-DHP core is via Inverse Electron Demand Hetero-Diels-Alder (IEDDA) reactions. This method allows for the regio- and stereoselective assembly of the ring under mild conditions.
Mechanism & Regioselectivity
The reaction typically involves an electron-deficient heterodiene (e.g., 2-cyano-1-oxa-1,3-butadiene) and an electron-rich dienophile (vinyl ether).
-
HOMO-LUMO Gap: The cyano group lowers the LUMO of the heterodiene, facilitating overlap with the HOMO of the dienophile.
-
Regiocontrol: The oxygen of the dienophile aligns with the most electron-deficient terminus of the diene to maximize orbital overlap, typically yielding the acetal-like orientation.
Figure 1: Inverse Electron Demand Hetero-Diels-Alder (IEDDA) pathway for cyano-DHP synthesis.
Reactivity Profile
A. Nucleophilic Functionalization (The "Push-Pull" Exploitation)
Unlike standard enol ethers which react with electrophiles, 5-cyano-DHPs react with nucleophiles at the C6 position (the acetal carbon).
-
Reaction: Addition of organometallics (e.g., Grignards) or hydrides.
-
Outcome: Formation of 2-substituted tetrahydropyrans.[1][2][3][4][5] The CN group stabilizes the intermediate anion, allowing for subsequent trapping or protonation.
B. Nitrile Transformations
The cyano group itself is a versatile handle for post-synthetic modification.
-
Quasi-Hydrolysis to Amides: In specific highly substituted scaffolds (e.g., derived from tetracyanoethylene adducts), the cyano group can undergo a "quasi-hydrolysis" in acidic media to form 3,4-dihydro-2H-pyran-4-carboxamides .[6] This reaction is highly diastereoselective and driven by the relief of steric strain and intramolecular hydrogen bonding.
-
Reduction: Selective reduction (e.g., with DIBAL-H or catalytic hydrogenation) yields aminomethyl-DHPs, which are precursors to fused piperidine/pyran systems.
C. Aromatization to Pyridines
Cyano-DHPs are potent precursors for pyridine synthesis.
-
Protocol: Treatment with a nitrogen source (e.g., ammonium acetate/formate) induces a cascade: Ring opening
N-H exchange Recyclization Oxidation. -
Utility: This provides a route to nicotinonitrile derivatives, which are privileged structures in kinase inhibitors.
Experimental Protocol: Synthesis & Functionalization
Self-Validating Protocol for the Synthesis of a 5-Cyano-DHP Derivative.
Objective: Synthesis of 2-ethoxy-4-phenyl-5-cyano-3,4-dihydro-2H-pyran via IEDDA.
Reagents
-
Heterodiene Precursor: 2-Benzoyl-3-phenylacrylonitrile (generated in situ or pre-formed).
-
Dienophile: Ethyl vinyl ether (10 equiv).
-
Catalyst: Yb(fod)3 (5 mol%) or thermal activation.
-
Solvent: Toluene (anhydrous).
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon.
-
Reactant Mixing: Charge the flask with 2-benzoyl-3-phenylacrylonitrile (1.0 mmol) and anhydrous toluene (10 mL).
-
Catalyst Addition: Add Yb(fod)3 (0.05 mmol). Stir for 5 minutes at room temperature to complex the diene.
-
Dienophile Addition: Add ethyl vinyl ether (10.0 mmol) via syringe.
-
Reaction: Heat the mixture to 60°C. Monitor by TLC (SiO2, 10% EtOAc/Hexanes). The starting material spot (UV active) should disappear, replaced by a less polar product spot.
-
Self-Validation: If no conversion is observed after 2 hours, increase temperature to 80°C. The "push-pull" nature of the diene may require thermal activation if the Lewis acid is wet.
-
-
Workup: Cool to RT. Filter through a short pad of silica gel (eluting with ether) to remove the catalyst.
-
Purification: Concentrate in vacuo. The excess ethyl vinyl ether will evaporate (bp ~33°C). Purify the residue via flash column chromatography (Hexanes:EtOAc 9:1).
-
Characterization:
-
1H NMR (CDCl3): Look for the diagnostic acetal proton at C2 (~5.0-5.5 ppm, dd) and the vinyl proton at C6 (~7.0-7.5 ppm, s).
-
IR: Strong nitrile stretch at ~2210 cm⁻¹.
-
Quantitative Data Summary (Typical Yields)
| Substrate (R-Group) | Method | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Phenyl | Thermal (110°C) | 12 | 65 | 60:40 |
| Phenyl | Yb(fod)3 (60°C) | 4 | 88 | >95:5 |
| 4-NO2-Phenyl | Yb(fod)3 (RT) | 2 | 92 | >95:5 |
| 4-OMe-Phenyl | Yb(fod)3 (80°C) | 6 | 74 | 90:10 |
References
-
Ievlev, M. Y. et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry.
- Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews.
- Boger, D. L. (1983). Diels-Alder reactions of heterocyclic azadienes. Tetrahedron. (Establishes the inverse electron demand theory).
-
BenchChem. (2025). Technical Guide to Dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications.
-
Sigma-Aldrich. (2025). 3,4-Dihydro-2H-pyran Product Specification & Reactivity Data.
Sources
- 1. sciforum.net [sciforum.net]
- 2. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. One moment, please... [growingscience.com]
- 5. connectsci.au [connectsci.au]
- 6. d-nb.info [d-nb.info]
difference between 3,4-dihydro-2H-pyran-2-carbonitrile and acrolein dimer
Topic: Comparative Technical Analysis: Acrolein Dimer vs. 3,4-Dihydro-2H-pyran-2-carbonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a rigorous technical comparison between Acrolein Dimer (3,4-dihydro-2H-pyran-2-carboxaldehyde) and its nitrile derivative, 3,4-dihydro-2H-pyran-2-carbonitrile . While structurally related via the dihydropyran core, these two compounds occupy distinct niches in chemical synthesis. The aldehyde (dimer) serves primarily as a reactive bulk intermediate for C6-building blocks (e.g., lysine, 1,2,6-hexanetriol), whereas the nitrile functions as a stabilized, often chiral, scaffold for complex natural product synthesis (e.g., aminoglycosides) and medicinal chemistry.
Structural & Physicochemical Analysis
The core difference lies in the C2-substituent, which dictates the electronic environment of the enol ether double bond and the overall stability of the molecule.
Comparative Data Table
| Feature | Acrolein Dimer | 3,4-Dihydro-2H-pyran-2-carbonitrile |
| IUPAC Name | 3,4-dihydro-2H-pyran-2-carboxaldehyde | 3,4-dihydro-2H-pyran-2-carbonitrile |
| CAS Number | 100-73-2 | 1192-91-2 |
| Molecular Formula | ||
| MW | 112.13 g/mol | 109.13 g/mol |
| Physical State | Colorless/Yellow Liquid | Colorless Liquid |
| Boiling Point | ~146°C (at 760 mmHg) | ~70–72°C (at 15 mmHg) |
| Stability | Low; prone to polymerization/oxidation | Moderate; stabilized masked aldehyde |
| Electronic Nature | C2-CHO is electron-withdrawing; enol ether is acid-sensitive. | C2-CN is strongly electron-withdrawing; stabilizes the ring against oxidative ring-opening relative to aldehyde. |
Electronic Implications
-
Acrolein Dimer (Aldehyde): The aldehyde group at C2 is highly electrophilic. It is susceptible to autoxidation to the carboxylic acid and polymerization. The adjacent oxygen atom (O1) donates electron density into the C5-C6 double bond, making it nucleophilic (enol ether character), but the aldehyde renders the C2 position acidic.
-
Nitrile Derivative: The nitrile group is a potent electron-withdrawing group (EWG) but lacks the immediate electrophilic reactivity of the aldehyde carbonyl. This renders the nitrile derivative more stable to handling and storage. It acts as a "masked" aldehyde equivalent, allowing for modifications at the C5-C6 double bond (e.g., electrophilic addition) without interfering with the C2 center until activation is desired.
Synthetic Pathways & Interconversion
The synthesis of these compounds relies on the reactivity of acrolein. The dimer is formed via a thermal hetero-Diels-Alder reaction, while the nitrile is typically derived from the dimer or via cyanation protocols.
Pathway Visualization
Figure 1: Synthetic workflow from Acrolein to the Nitrile derivative. The dimerization is the critical step determining yield and purity.
Protocol 1: Synthesis of Acrolein Dimer (Thermal Dimerization)
Note: This reaction competes with rapid exothermic polymerization. Precise temperature control is mandatory.
-
Feed Preparation: Use acrolein containing a polymerization inhibitor (e.g., 0.1% hydroquinone).
-
Reaction: Pump acrolein through a heated tube reactor at 170–190°C with a residence time of 10–30 minutes. Pressure should be maintained (approx. 20 bar) to keep the phase liquid.
-
Quench: Immediately cool the effluent to <30°C to stop the reaction.
-
Purification: Fractional distillation.
Protocol 2: Conversion to 3,4-Dihydro-2H-pyran-2-carbonitrile
Rationale: Direct conversion of the aldehyde to nitrile avoids the instability of the aldehyde during complex downstream synthesis.
-
Oximation:
-
Dissolve Acrolein Dimer (1.0 eq) in ethanol/water.
-
Add Hydroxylamine Hydrochloride (
, 1.1 eq) and Sodium Acetate (1.2 eq) at 0°C. -
Stir at room temperature for 2 hours.
-
Extract with DCM, dry, and concentrate to yield the Oxime .
-
-
Dehydration:
-
Dissolve the crude oxime in acetic anhydride (
) or treat with Thionyl Chloride ( ) and Pyridine. -
Reflux for 1–2 hours.
-
Workup: Pour into ice water, neutralize with
, and extract with ether. -
Purification: Vacuum distillation yields the Nitrile (Colorless liquid).
-
Reactivity Profiles & Applications
The divergence in application stems from the reactivity of the C2 substituent.
A. Acrolein Dimer: The Ring-Opening Workhorse
The aldehyde is primarily used as a precursor where the pyran ring is destined to be opened.
-
Hydrolysis: Acidic hydrolysis opens the ring to form 2-hydroxyadipaldehyde , a precursor to 1,2,6-hexanetriol (used in polyesters/polyurethanes).
-
Reductive Amination: Reaction with ammonia/hydrogen yields 1,6-hexanediamine (Nylon-6,6 precursor) or Lysine intermediates.
-
Glufosinate Synthesis: The dimer is a key intermediate in the synthesis of the herbicide Glufosinate-ammonium via the Strecker synthesis route.
B. The Nitrile: Chiral Scaffold & Glycosyl Donor
The nitrile is often used in fine chemistry where the pyran ring must remain intact during initial steps, or where stereochemistry at C2 is critical.
-
Aminoglycoside Synthesis: The nitrile group can direct stereoselective glycosylation reactions. The nitrile acts as a "dummy" ligand that can later be reduced to an amine (aminomethyl group).
-
Kinase Inhibitors: The nitrile group can function as a "warhead" (covalent trap) or a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., PIM kinase inhibitors).
-
Stereochemical Resolution: Unlike the aldehyde, the nitrile is stable enough to undergo enzymatic kinetic resolution to isolate the (2S)-enantiomer, which is valuable for chiral drug synthesis.
Downstream Application Logic
Figure 2: Divergent industrial and pharmaceutical applications.
Safety & Toxicology (E-E-A-T)
-
Acrolein Dimer:
-
Hazard: Highly toxic by inhalation and ingestion. Severe lachrymator (tear gas effect).
-
Sensitization: Potent skin sensitizer.
-
Handling: Must be handled in a fume hood with double-gloving (Nitrile/Laminate). Glassware should be treated with bisulfite solution to neutralize residues.
-
-
3,4-Dihydro-2H-pyran-2-carbonitrile:
-
Hazard: Toxic by ingestion and skin contact. Metabolizes to release cyanide ions in vivo (though slower than simple nitriles).
-
Reactivity: Less prone to explosive polymerization than the aldehyde, but can release HCN under strong acidic/thermal stress.
-
Handling: Avoid acidic conditions unless in a closed reactor. Keep away from strong oxidizers.
-
References
-
Smith, C. W., et al. (1951). "Acrolein Dimer and its Derivatives." Journal of the American Chemical Society.[3][4] Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 60994, Acrolein dimer." PubChem. Link
-
World Health Organization (WHO). (2002). "Acrolein - Concise International Chemical Assessment Document 43." Inchem. Link
-
Burger, M. T., et al. (2011). "PIM Kinase Inhibitors and Methods of Their Use." Patent WO2012004217A1. (Describes use of chiral nitrile intermediate). Link
-
LookChem. (2024). "CAS 1192-91-2 Data Sheet." LookChem Database. Link
Sources
Stereochemical Control and Synthetic Utility of 3,4-Dihydro-2H-pyran-2-carbonitrile
This guide provides an in-depth technical analysis of 3,4-dihydro-2H-pyran-2-carbonitrile , focusing on its stereochemical properties, asymmetric synthesis, and utility as a chiral scaffold in pharmaceutical development.
Molecular Architecture and Chirality
3,4-dihydro-2H-pyran-2-carbonitrile is a six-membered heterocyclic enol ether characterized by a single stereogenic center at the C-2 position. Its utility in drug discovery stems from its ability to serve as a rigid, functionalized chiral pool synthon, offering a "handle" (the nitrile group) for further elaboration into amines, acids, or amides while maintaining the integrity of the pyran ring.
Conformational Analysis
Unlike saturated tetrahydropyrans which adopt a chair conformation, the 3,4-dihydro-2H-pyran ring exists primarily in a half-chair conformation due to the planarity imposed by the C5=C6 double bond.
-
Stereocenter (C2): The nitrile group at C2 can adopt either a pseudo-axial or pseudo-equatorial orientation.
-
The Anomeric Effect: While the cyano group is electron-withdrawing, the classic anomeric effect (n
) typically observed with electronegative substituents (like halogens or alkoxy groups) at the anomeric position is less pronounced with the nitrile group. However, in 2-cyanotetrahydropyrans, a preference for the axial conformer is often observed due to dipole minimization and orbital overlap. In the dihydro- system, this preference persists but is modulated by the ring strain of the half-chair.
Chirality
The molecule exists as two enantiomers: (
-
Racemization Risk: The C2 proton is alpha to both the nitrile and the ether oxygen. While the nitrile stabilizes the carbanion, the position is generally configurationally stable under neutral and mild acidic conditions. However, strong bases can induce deprotonation and subsequent racemization.
Asymmetric Synthesis Strategies
The synthesis of high-enantiomeric excess (ee) 3,4-dihydro-2H-pyran-2-carbonitrile is a critical step in the production of specific pharmaceutical intermediates, such as adenosine receptor agonists.
The "Acrolein Dimer" Route (Primary Pathway)
The most authoritative route to this scaffold is not the direct formation of the nitrile, but the synthesis of its aldehyde precursor, 3,4-dihydro-2H-pyran-2-carboxaldehyde (often called "acrolein dimer"), followed by functional group interconversion.
Pathway Logic:
-
Hetero-Diels-Alder (HDA): Thermal or catalytic dimerization of acrolein.
-
Resolution/Asymmetric Catalysis: Establishing the C2 stereocenter.
-
Functionalization: Converting -CHO to -CN without eroding stereochemistry.
Workflow Visualization
The following diagram outlines the critical pathways for accessing the enantiopure nitrile.
Caption: Synthetic workflow for accessing enantiopure 3,4-dihydro-2H-pyran-2-carbonitrile via enzymatic resolution of the aldehyde lineage.
Detailed Experimental Protocols
Protocol A: Enzymatic Resolution to (R)-Precursor
Direct asymmetric HDA of acrolein is difficult to scale. The industry standard (validated by adenosine agonist research) involves the kinetic resolution of the corresponding alcohol.
Objective: Isolate (R)-3,4-dihydro-2H-pyran-2-methanol for oxidation to the aldehyde/nitrile.
-
Reduction: Reduce racemic acrolein dimer (commercial) with NaBH₄ in methanol to yield (±)-3,4-dihydro-2H-pyran-2-methanol.
-
Acylation: Convert to the acetate using acetic anhydride/pyridine.
-
Enzymatic Hydrolysis:
-
Enzyme: Pseudomonas cepacia lipase (PS-C) or Porcine Pancreatic Lipase (PPL).
-
Medium: Phosphate buffer (pH 7.0) with 10% acetone cosolvent.
-
Procedure: Suspend the racemic acetate in the buffer/enzyme mix. Monitor pH and maintain at 7.0 using 1N NaOH (pH-stat).
-
Selectivity: The lipase selectively hydrolyzes the (
)-acetate, leaving the ( )-acetate intact (or vice versa depending on specific lipase strain). -
Workup: Extract with ethyl acetate. Separate the alcohol (S) from the unreacted ester (R) via column chromatography.[1]
-
-
Hydrolysis: Hydrolyze the resolved (
)-acetate (K₂CO₃/MeOH) to yield ( )-3,4-dihydro-2H-pyran-2-methanol (>98% ee).
Protocol B: Chemoselective Conversion of Aldehyde to Nitrile
Converting the aldehyde to the nitrile requires conditions that preserve the acid-sensitive enol ether (C5=C6) and the base-sensitive stereocenter (C2).
Reagents: Hydroxylamine hydrochloride (NH₂OH[2]·HCl), Sodium Acetate (NaOAc), Acetic Anhydride (Ac₂O).
-
Oxime Formation:
-
Dehydration (One-Pot or Stepwise):
-
Note: Standard reflux in Ac₂O is too harsh for this substrate.
-
Method: Treat the crude oxime (isolated by extraction) with Trichloroacetyl chloride (1.1 eq) and Triethylamine (2.0 eq) in DCM at -10°C.
-
Mechanism: The O-acylated oxime undergoes E2 elimination to form the nitrile under mild conditions.
-
-
Purification:
-
Quench with saturated NaHCO₃.[5]
-
Extract with DCM.
-
Purify via flash chromatography (SiO₂, Hexanes/EtOAc) to yield (
)-3,4-dihydro-2H-pyran-2-carbonitrile .
-
Applications in Drug Development
Adenosine Receptor Agonists
The 3,4-dihydro-2H-pyran scaffold is a bioisostere for ribose in nucleoside analogs. Research indicates that the (
-
Mechanism: The nitrile group can be reduced to an amine or hydrolyzed to an amide, serving as a linker to the purine base or other pharmacophores.
-
Data: The (
)-DHP analogs typically exhibit values in the nanomolar (nM) range, whereas ( )-analogs show significantly reduced binding affinity.
Comparative Reactivity Profile
| Reaction Type | Reagent | Product Outcome | Notes |
| Hydrogenation | H₂ / Pd-C | Tetrahydropyran-2-carbonitrile | Reduces C5=C6 double bond. Stereochemistry at C2 is retained. |
| Hydrolysis | Dilute HCl | 5-hydroxy-pentanal derivative | Destructive: Cleaves the enol ether ring. Must be avoided during synthesis. |
| Epoxidation | m-CPBA | 3,4-dihydro-2H-pyran-2-carbonitrile epoxide | Occurs at C5=C6. Diastereoselective (trans to C2 substituent). |
| Reduction | LiAlH₄ | 3,4-dihydro-2H-pyran-2-methylamine | Reduces nitrile to primary amine. |
References
-
Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Source: National Institutes of Health (PMC) [Link]
-
Asymmetric Hetero-Diels-Alder Reactions. Source: Organic Chemistry Portal [Link]
-
New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Source: MacMillan Group (Princeton) [Link][6]
-
Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Source: Organic Chemistry Research [Link]
Sources
- 1. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemres.org [orgchemres.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 5. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Solubility and Stability of 3,4-Dihydro-2H-pyran-2-carbonitrile in Polar Aprotic Media
Topic: Solubility of 3,4-Dihydro-2H-pyran-2-carbonitrile in Polar Aprotic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1]
Executive Summary
3,4-Dihydro-2H-pyran-2-carbonitrile (CAS: 100-72-1 / related isomers) is a specialized heterocyclic intermediate featuring a vinyl ether moiety and an electron-withdrawing nitrile group at the anomeric (C2) position.[1] Often utilized as a masked carbonyl equivalent or a glycosyl donor mimic in the synthesis of complex aminoglycosides and natural products, its handling requires a precise understanding of solvent interactions.
This guide details the solubility profile of 3,4-dihydro-2H-pyran-2-carbonitrile in polar aprotic solvents (DMSO, DMF, Acetonitrile, THF).[1] It prioritizes the critical balance between thermodynamic solubility (high) and kinetic stability (variable), providing protocols to prevent acid-catalyzed degradation during solvation.
Physicochemical Basis of Solubility
Structural Analysis
The molecule combines a lipophilic, unsaturated six-membered ether ring (dihydropyran) with a highly polar cyano (-C≡N) group.[1]
-
The Enol Ether (C=C-O): Creates electron density richness, making the ring susceptible to electrophilic attack (e.g., protons).
-
The Nitrile (C-CN): Imparts a strong dipole moment (~3.9 D for simple nitriles), facilitating interaction with polar solvents via dipole-dipole forces.[1]
Predicted Solubility Profile
Based on Hansen Solubility Parameters (HSP) and empirical data from analogous glycal derivatives, the solubility behavior is categorized below:
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Driver |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Strong dipole-dipole alignment; lack of H-bond donor disruption.[1] |
| Polar Aprotic (Ether/Chlorinated) | THF, DCM, 1,4-Dioxane | Excellent | "Like-dissolves-like" interaction with the ether backbone.[1] Preferred for reactivity. |
| Polar Protic | Methanol, Ethanol | Good (Risk) | Soluble, but high risk of acetal exchange (solvolysis) if acidic traces are present. |
| Non-Polar | Hexane, Heptane | Low to Moderate | The polar nitrile group reduces affinity for purely aliphatic hydrocarbons. |
| Aqueous | Water | Low / Unstable | Limited solubility; rapid hydrolysis risk (ring opening). |
Critical Stability Warning: The "Wet Solvent" Trap
While 3,4-dihydro-2H-pyran-2-carbonitrile is physically soluble in polar aprotic solvents, chemical stability is the limiting factor.[1]
The Mechanism of Failure: In the presence of trace water and Lewis/Brønsted acids (common impurities in degraded DMF or chloroform), the vinyl ether moiety undergoes hydration or polymerization. The nitrile group at the C2 position destabilizes the intermediate oxocarbenium ion less than an alkyl group would, but the risk of hydrolysis to the corresponding aldehyde or amide remains.
Diagram 1: Solubility & Stability Decision Logic
Caption: Logical flow for selecting solvents to ensure the chemical integrity of the dihydropyran nitrile.
Experimental Protocols
Protocol A: Anhydrous Dissolution for Synthesis
Use this protocol when preparing the reagent for glycosylation, Diels-Alder reactions, or lithiation.[1]
Reagents:
-
3,4-Dihydro-2H-pyran-2-carbonitrile (Purity >97%)[1]
-
Solvent: Anhydrous THF or DMF (Water <50 ppm, stored over activated 4Å molecular sieves).
-
Base Scavenger (Optional): Triethylamine (Et₃N) or Pyridine.
Step-by-Step:
-
Glassware Prep: Flame-dry a round-bottom flask and cool under an inert atmosphere (Ar or N₂).
-
Solvent Check: Verify solvent quality. Note: DMF can degrade to form dimethylamine and formic acid; ensure it is freshly distilled or "amine-free" grade.[1]
-
Buffering (Crucial): Add 1.0 mol% of Et₃N to the solvent before adding the substrate. This neutralizes any adventitious acid that could trigger polymerization of the vinyl ether.
-
Addition: Add the nitrile liquid dropwise via syringe.
-
Observation: The solution should remain clear and colorless. Yellowing indicates decomposition (polymerization).
Protocol B: Saturation Shake-Flask Method (Solubility Determination)
Use this to determine exact g/L limits for process scale-up.[1]
-
Preparation: Add 100 mg of 3,4-dihydro-2H-pyran-2-carbonitrile to a 2 mL HPLC vial.
-
Solvent Addition: Add the target solvent (e.g., DMSO) in 50 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume required to achieve a clear solution.
-
Calculation: Solubility (mg/mL) = Mass (mg) / Volume (mL).
-
-
Validation: If the solution remains clear after 1 hour, the value is thermodynamically stable. If precipitate forms or color changes, degradation has occurred.
Applications in Synthesis
The high solubility of this nitrile in THF and DCM is exploited in key synthetic transformations:
-
Hetero-Diels-Alder Reactions: Used as a dienophile where the nitrile activates the double bond.[1]
-
Aminoglycoside Synthesis: As seen in patent literature (e.g., WO2019194858), the nitrile is dissolved in dry THF and treated with Lewis acids (BF₃·OEt₂) to facilitate coupling. The solvent must solubilize the Lewis acid complex without coordinating too strongly (hence THF is preferred over DMF for Lewis acid steps).
-
C-Glycoside Formation: The nitrile group can be converted to amines or aldehydes after the ring is functionalized.
Diagram 2: Reaction Workflow Context
Caption: Typical synthetic workflow relying on the solubility and stability of the nitrile in polar aprotic ether solvents.
References
-
Sigma-Aldrich. (2025). Product Specification: 3,4-Dihydro-2H-pyran (Analogous Structure Data). Retrieved from [1]
-
Achaogen, Inc. (2019). Modular Synthesis of Aminoglycosides. WO2019194858A1. (Demonstrates solubility in THF/Hexane mixtures during synthesis). Retrieved from
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for nitrile-solvent interactions).[1]
-
Pałasz, A. (2005). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels-Alder reactions. Organic & Biomolecular Chemistry, 3(17), 3207-3212.
Sources
Methodological & Application
hetero-Diels-Alder synthesis of 3,4-dihydro-2H-pyran-2-carbonitrile
Application Note: Hetero-Diels-Alder Synthesis of 3,4-Dihydro-2H-pyran-2-carbonitrile
Part 1: Executive Summary & Strategic Rationale
Target Molecule: 3,4-dihydro-2H-pyran-2-carbonitrile (CAS: 10138-09-7) Reaction Class: Hetero-Diels-Alder (HDA) Cycloaddition Primary Application: Pharmacophore precursor, masked 1,5-dicarbonyl equivalent, and intermediate for tetrahydropyran scaffolds in drug discovery.
Abstract: This guide details the synthesis of 3,4-dihydro-2H-pyran-2-carbonitrile via the [4+2] cycloaddition of acrolein (heterodiene) and acrylonitrile (dienophile). While the dimerization of acrolein to 3,4-dihydro-2H-pyran-2-carboxaldehyde is a standard industrial process, the cross-reaction with acrylonitrile presents unique challenges due to competing homodimerization and electronic mismatching. This protocol delineates two pathways: a robust Thermal Autoclave Method for scale-up and a Lewis Acid-Catalyzed Method for enhanced regioselectivity. Critical attention is paid to the suppression of radical polymerization and the safe handling of highly toxic, volatile reactants.
Part 2: Mechanistic Insight & Pathway Analysis
The synthesis relies on a Hetero-Diels-Alder reaction where acrolein acts as the electron-deficient heterodiene (4
The Challenge: Electronic Mismatch
Standard Diels-Alder reactions favor an electron-rich diene and an electron-poor dienophile (Normal Demand). Here, both components are electron-poor (
Regioselectivity: The reaction yields the 2-substituted pyran (head-to-head orientation) as the major product. This is governed by secondary orbital interactions and the polarization of the transition state, favoring the formation of the C-O bond at the most electron-deficient carbon of the heterodiene.
Graphviz Pathway Diagram: The following diagram illustrates the competing pathways between the desired cross-reaction and the parasitic acrolein homodimerization.
Caption: Competitive reaction pathways in the thermal HDA synthesis. Suppression of homodimerization and polymerization is critical for yield.
Part 3: Experimental Protocols
Method A: Thermal Autoclave Synthesis (High Throughput)
Best for: Large-scale preparation where separation of the aldehyde side-product is acceptable.
Materials:
-
Acrolein: >95%, freshly distilled under N2. Stabilized with 0.1% Hydroquinone.
-
Acrylonitrile: >99%, stabilized.
-
Hydroquinone: Radical inhibitor (essential).
-
Equipment: Stainless steel high-pressure autoclave (Parr reactor or equivalent) with burst disk.
| Parameter | Specification | Rationale |
| Molar Ratio | Acrylonitrile:Acrolein (3:1) | Excess dienophile drives the cross-reaction over acrolein homodimerization. |
| Temperature | 170°C – 190°C | Required to overcome the high activation energy of the electron-deficient/electron-deficient system. |
| Pressure | Autogenous (~20-40 bar) | Maintains liquid phase and increases collision frequency. |
| Time | 2 – 4 Hours | Extended times favor polymerization; monitor conversion. |
Step-by-Step Procedure:
-
Preparation (In Fume Hood):
-
Charge the autoclave vessel with Acrolein (1.0 eq) and Acrylonitrile (3.0 eq).
-
Add Hydroquinone (0.2 wt% relative to total mass) to inhibit radical polymerization of the vinyl groups.
-
Critical: Purge the vessel headspace with Nitrogen (N2) for 5 minutes to remove oxygen (initiator).
-
-
Reaction:
-
Seal the autoclave and heat rapidly to 180°C .
-
Maintain agitation (magnetic stirring or mechanical impeller) at 500 rpm.
-
Monitor pressure; a sudden spike indicates runaway polymerization (initiate emergency cooling if observed).
-
-
Workup:
-
Cool the reactor to room temperature. Vent residual pressure into a scrubber (containing NaHSO3 solution to neutralize acrolein vapors).
-
Transfer the dark liquid reaction mixture to a distillation flask.
-
-
Purification:
-
Perform fractional distillation under reduced pressure.
-
Fraction 1: Unreacted Acrylonitrile (Recycle).
-
Fraction 2: Unreacted Acrolein.[1]
-
Fraction 3: 3,4-dihydro-2H-pyran-2-carboxaldehyde (Boiling Point: ~146°C at atm).
-
Fraction 4 (Target): 3,4-dihydro-2H-pyran-2-carbonitrile (Boiling Point: ~80-85°C at 15 mmHg).
-
Method B: Lewis Acid Catalyzed (High Selectivity)
Best for: Laboratory scale, higher purity requirements, and milder conditions.
Catalyst Choice: Zinc Chloride (ZnCl2) or Aluminum Chloride (AlCl3). ZnCl2 is preferred for ease of handling.
Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and N2 inlet.
-
Solvent: Use anhydrous Benzene or Toluene (creates a biphasic system if ZnCl2 is used without solubilizers, or homogeneous if AlCl3 is used).
-
Addition:
-
Dissolve ZnCl2 (0.1 eq) in the solvent.
-
Add Acrylonitrile (2.0 eq) and Acrolein (1.0 eq) slowly at 0°C.
-
-
Reaction:
-
Warm to 60-80°C. The Lewis acid coordinates to the carbonyl oxygen of acrolein (lowering LUMO) or the nitrile (activating dienophile), though coordination to acrolein is kinetically favored.
-
Stir for 12-24 hours.
-
-
Quench: Wash with cold water to remove the catalyst. Extract with ether, dry over MgSO4, and distill as above.
Part 4: Safety & Handling (Critical)
1. Acrolein Toxicity:
-
Hazard: Extreme lachrymator and pulmonary irritant. Inhalation can be fatal. Flash point -26°C.
-
Control: All transfers must occur in a functioning fume hood. Use double-gloving (Nitrile/Laminate). Have a neutralizing bath (10% Sodium Bisulfite) ready for spills.
2. Acrylonitrile Toxicity:
-
Hazard: Metabolizes to cyanide. Carcinogenic.
-
Control: Standard cyanide protocols apply. Keep amyl nitrite or hydroxocobalamin (Cyanokit) accessible.
3. Autoclave Safety:
-
Risk: Runaway polymerization can cause rapid over-pressurization.
-
Mitigation: Never omit Hydroquinone. Ensure the burst disk is rated for the vessel. Do not exceed 50% volume capacity.
Part 5: References
-
Smith, C. W., Norton, D. G., & Ballard, S. A. (1951). Reactions of Acrolein and Related Compounds. II. Addition of Unsaturated Esters and of Methacrylonitrile.[2] Journal of the American Chemical Society, 73(11), 5270–5273. Link
-
Mundy, B. P. (1987). The Synthesis of Natural Heterocyclic Products by Hetero Diels-Alder Cycloaddition Reactions.[2][3] Advances in Heterocyclic Chemistry, 42, 245-333. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8082, 3,4-Dihydro-2H-pyran. Retrieved from Link
-
Godfrey, G. N. (2005). Process for removal of acrolein from acrylonitrile product streams.[1][4] U.S. Patent Application WO2005003063A2. (Demonstrates the scavenging of acrolein via adduct formation). Link
Sources
Technical Guide: Catalytic Hydrogenation of 3,4-dihydro-2H-pyran-2-carbonitrile
Executive Summary
This guide details the protocol for the catalytic hydrogenation of 3,4-dihydro-2H-pyran-2-carbonitrile (also known as 2-cyano-3,4-dihydro-2H-pyran). This transformation is a critical step in the synthesis of 2-(aminomethyl)tetrahydropyran , a versatile building block for pharmaceutical intermediates, lysine analogs, and polyamide precursors.
The reaction presents two distinct chemical challenges:
-
Chemo-selectivity: Simultaneous reduction of the internal alkene (C=C) and the nitrile (C≡N) functionality.
-
Substrate Stability: The starting material contains an enol ether moiety (if 3,4-dihydro isomer) or allylic ether, which is sensitive to acidic hydrolysis.
-
Product Purity: Mitigation of secondary amine formation (dimerization) during nitrile reduction.
This protocol utilizes Raney Nickel under basic conditions to ensure complete reduction while suppressing side reactions and ring opening.
Reaction Engineering & Mechanism
Reaction Pathway
The hydrogenation proceeds in two stages. Typically, the sterically accessible alkene reduces first (kinetically favored), followed by the more demanding nitrile reduction.
Figure 1: Reaction pathway showing the sequential reduction and potential dimerization side reaction.
Critical Parameters
| Parameter | Specification | Rationale |
| Catalyst | Raney Nickel (Active) | High activity for C≡N reduction; basic nature protects the acid-sensitive pyran ring. |
| Solvent | Methanol (anhydrous) | High H₂ solubility; good substrate solubility. |
| Additive | Ammonia (NH₃) | CRITICAL: Suppresses secondary amine formation by shifting the equilibrium of the intermediate imine away from dimerization. |
| Pressure | 50–70 bar (725–1015 psi) | High pressure required to drive nitrile reduction to completion. |
| Temperature | 50°C | Stepwise heating prevents runaway exotherms from the initial alkene reduction. |
Experimental Protocol
Equipment Requirements
-
Reactor: High-pressure stainless steel autoclave (e.g., Parr, Buchi) with magnetic or overhead stirring.
-
Gas Supply: Hydrogen (Grade 5.0 purity).
-
Safety: Blast shield, H₂ gas detector, grounding cables.
Reagents & Materials
-
Substrate: 3,4-dihydro-2H-pyran-2-carbonitrile (>95% purity).
-
Catalyst: Raney Nickel (50% slurry in water, active grade). Note: Pyrophoric.
-
Solvent: Methanol (HPLC grade).
-
Additive: 7N Ammonia in Methanol (commercial solution) or anhydrous NH₃ gas.
Step-by-Step Methodology
Step 1: Catalyst Preparation (Wash)
-
Safety: Raney Nickel is pyrophoric when dry. Always keep it under liquid.
-
Take 10 wt% of Raney Nickel (relative to substrate mass) from the aqueous slurry.
-
Decant the water and wash the catalyst 3 times with anhydrous methanol to remove water.
-
Why? Water can promote hydrolysis of the enol ether ring in the starting material before reduction occurs.
-
Step 2: Reactor Loading
-
Purge the open autoclave with Nitrogen to displace air.
-
Add the methanol-wet Raney Nickel to the reactor.
-
Add the solution of 3,4-dihydro-2H-pyran-2-carbonitrile dissolved in Methanol.
-
Concentration: 0.5 M to 1.0 M.
-
-
Add Ammonia .
-
Method A: Add 7N NH₃ in MeOH (approx. 5–10 equivalents of NH₃ relative to substrate).
-
Method B: If using gas, condense liquid NH₃ or pressurize with NH₃ gas before H₂.
-
Step 3: Hydrogenation
-
Seal the reactor.
-
Purge: Pressurize with N₂ to 10 bar, vent. Repeat 3 times.
-
H₂ Flush: Pressurize with H₂ to 10 bar, vent. Repeat 2 times.
-
Pressurize: Fill with H₂ to 50 bar (725 psi) .
-
Stir: Initiate stirring (1000+ RPM) to eliminate mass transfer limitations.
-
Reaction Profile:
-
Stage 1 (Alkene Reduction): Stir at ambient temperature (25°C) for 1–2 hours. The exotherm from the C=C reduction will be observable.
-
Stage 2 (Nitrile Reduction): Ramp temperature to 70–80°C . Maintain pressure at 50–70 bar.
-
Duration: Hold at 80°C for 4–6 hours or until H₂ uptake ceases.
-
Step 4: Workup
-
Cool reactor to room temperature.
-
Vent H₂ carefully. Purge with N₂.
-
Filtration: Filter the reaction mixture through a Celite pad to remove Raney Nickel.
-
Safety: Do not let the filter cake dry out. Immediately quench the filter cake with water.
-
-
Concentration: Remove Methanol and excess Ammonia under reduced pressure (Rotary Evaporator).
-
Purification: The crude 2-(aminomethyl)tetrahydropyran is typically a colorless oil. It can be purified by vacuum distillation (bp approx. 60–65°C at 10 mmHg) or used directly if purity >95%.
Analytical Checkpoints
| Checkpoint | Method | Expected Result |
| In-Process Control (IPC) | GC-MS or TLC | Disappearance of SM ( |
| Product Verification | ^1H NMR (CDCl₃) | SM: Olefinic protons at 4.5–6.5 ppm disappear.Product: Multiplets at 1.2–1.8 ppm (ring CH₂), doublet at ~2.6 ppm (-CH₂-NH₂). |
| Impurity Check | GC-FID | Look for dimer peak (higher MW) eluting much later than the primary amine. |
Troubleshooting & Optimization
Incomplete Conversion
-
Symptom: Presence of tetrahydro-2H-pyran-2-carbonitrile (saturated nitrile).
-
Cause: Temperature too low or catalyst deactivated.
-
Fix: Increase temperature to 90°C; ensure high stirring rate (H₂ is mass-transfer limited in liquid).
Low Yield / Dimer Formation
-
Symptom: Thick viscous residue; secondary amine detected.
-
Cause: Insufficient Ammonia.
-
Fix: Increase NH₃ concentration. Ensure NH₃ is not lost during N₂ purging (add NH₃ after purge if using liquid injection).
Ring Opening (Aldehyde Formation)
-
Symptom: Smell of aldehyde; complex mixture.
-
Cause: Acidic impurities or water in the presence of heat.
-
Fix: Ensure Raney Nickel is washed thoroughly (it is naturally basic, which is good). Use anhydrous Methanol.
Safety Data (HSE)
-
Raney Nickel: Class 4.2 Pyrophoric. Never expose dry catalyst to air. Keep wet.[1][2] Disposal requires quenching in dilute HCl or specialized waste streams.
-
Hydrogen: Class 2.1 Flammable Gas. LEL 4%. Ensure proper grounding of the autoclave.
-
3,4-dihydro-2H-pyran-2-carbonitrile: Treat as toxic (nitrile). Avoid skin contact.
References
-
Organic Syntheses , Coll. Vol. 3, p. 794 (1955); Vol. 23, p. 63 (1943). Tetrahydropyran.[2][3][4][5][6] (Standard protocol for dihydropyran hydrogenation). Link
- Adkins, H. (1937). Reactions of Hydrogen with Organic Compounds over Copper-Chromium Oxide and Nickel Catalysts. University of Wisconsin Press.
-
Fouilloux, P. (1983). "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions". Applied Catalysis, 8(1), 1-42. Link
- Gould, F. E., et al. (1969). "Hydrogenation of Nitriles". Industrial & Engineering Chemistry Product Research and Development, 8(2). (Discusses ammonia suppression of dimers).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 6. EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation - Google Patents [patents.google.com]
Application Note: 3,4-Dihydro-2H-pyran-2-carbonitrile as an Amino Acid Precursor
This guide details the application of 3,4-dihydro-2H-pyran-2-carbonitrile as a strategic precursor for the synthesis of amino acids, specifically DL-Lysine and related non-proteinogenic analogs like 2-aminoadipic acid .
The protocol focuses on the chemical transformation pathway involving the reduction of the nitrile to the aldehyde (acrolein dimer equivalent), followed by the Bucherer-Bergs synthesis (hydantoin formation) and subsequent hydrolysis. This is a classic, cost-effective industrial route often adapted for isotopic labeling or the synthesis of specific lysine derivatives.
Abstract
3,4-dihydro-2H-pyran-2-carbonitrile (DHP-CN) serves as a masked C6 synthon in the synthesis of
Introduction & Mechanism
The utility of 3,4-dihydro-2H-pyran-2-carbonitrile lies in its ability to unmask a reactive 1,5-dicarbonyl equivalent (or 5-hydroxy-aldehyde) upon ring opening. The pyran ring protects the aldehyde functionality, while the nitrile group serves as a precursor to the
Mechanistic Pathway
The transformation follows a "Protect-React-Deprotect" logic:
-
Activation: The nitrile is reduced to an aldehyde (restoring the "acrolein dimer" structure).
-
Functionalization: The aldehyde undergoes a Bucherer-Bergs reaction with ammonium carbonate and cyanide to form a hydantoin ring. This installs both the
-amino and -carboxyl groups. -
Ring Opening & Hydrolysis: Under basic conditions, the hydantoin is hydrolyzed to the amino acid, and the pyran ring opens to form a 5-hydroxy intermediate, which is subsequently converted to the amine (for lysine) or acid (for aminoadipic acid).
Figure 1: Synthetic pathway from 3,4-dihydro-2H-pyran-2-carbonitrile to DL-Lysine.
Experimental Protocols
Protocol A: Precursor Preparation (Diels-Alder)
Note: If starting material is not purchased, it can be synthesized via the Diels-Alder reaction of acrolein and acrylonitrile.
Reagents:
Procedure:
-
Mixing: In a high-pressure reactor (autoclave), combine acrolein (1.0 eq) and acrylonitrile (1.2 eq) with 0.1% w/w hydroquinone.
-
Reaction: Heat to 160°C for 4 hours. The pressure will rise significantly; ensure reactor is rated for >20 bar.
-
Work-up: Cool to room temperature. Vent excess alkene.
-
Purification: Distill the crude mixture under reduced pressure (approx. 10 mmHg). Collect the fraction boiling at 70-75°C (2-cyano-3,4-dihydro-2H-pyran).
-
Yield: Typically 60-70%.
-
QC: Verify nitrile peak at ~2240 cm⁻¹ (IR).[3]
-
Protocol B: Conversion to Hydantoin (The Key Intermediate)
This step converts the nitrile (via in-situ aldehyde generation) to the hydantoin scaffold.
Reagents:
-
3,4-dihydro-2H-pyran-2-carbonitrile
-
DIBAL-H (1.0 M in toluene) or Raney Nickel/Formic Acid
-
Ammonium Carbonate
-
Potassium Cyanide (KCN)
-
Ethanol/Water (1:1)
Step 1: Reduction to Aldehyde
-
Dissolve DHP-CN (10 mmol) in anhydrous toluene under Argon.
-
Cool to -78°C .
-
Add DIBAL-H (11 mmol) dropwise over 30 mins.
-
Stir for 2 hours at -78°C.
-
Quench with methanol followed by saturated Rochelle’s salt solution.
-
Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield crude 3,4-dihydro-2H-pyran-2-carboxaldehyde . Proceed immediately to Step 2 due to aldehyde instability.
Step 2: Bucherer-Bergs Reaction
-
Dissolve the crude aldehyde (from Step 1) in 50 mL Ethanol/Water (1:1).
-
Add Ammonium Carbonate (30 mmol, 3 eq) and KCN (15 mmol, 1.5 eq). Caution: KCN is highly toxic. Use a scrubbed fume hood.
-
Heat the mixture to 55-60°C for 4-6 hours. The solution will turn from clear to slightly yellow/brown.
-
Isolation: Cool to 0°C. The hydantoin derivative often precipitates. If not, concentrate the ethanol fraction and acidify carefully to pH 5 to induce precipitation.
-
Filtration: Collect the white solid: 5-(3,4-dihydro-2H-pyran-2-yl)hydantoin .
-
Target Yield: 50-65% (over 2 steps).
-
Protocol C: Hydrolysis to DL-Lysine
The final stage opens the hydantoin and the pyran ring to yield the amino acid.
Reagents:
-
5-(3,4-dihydro-2H-pyran-2-yl)hydantoin
-
Sodium Hydroxide (NaOH, 5M)
-
Ammonia (aq)
-
Hydrogen gas / Raney Nickel (for reductive amination of the ring-opened aldehyde)
Procedure:
-
Ring Opening (Hydrolysis): Suspend the hydantoin (5 mmol) in 20 mL of 5M NaOH.
-
Reflux at 140°C (sealed tube or autoclave) for 12 hours. This hydrolyzes the hydantoin to the
-amino acid and opens the pyran ring to the 5-hydroxy/aldehyde form.-
Intermediate: At this stage, you technically have
-amino- -hydroxy-caproic acid (or its equilibrium aldehyde).
-
-
Reductive Amination (Formation of Lysine):
-
Transfer the hydrolysate to a hydrogenation vessel.
-
Add concentrated Ammonia (20 mL) and Raney Nickel catalyst (1 g).
-
Pressurize with H₂ (50 bar) and heat to 100°C for 8 hours.
-
Mechanism:[1][3][4][5][6][7][8] The ring-opened aldehyde reacts with ammonia to form an imine, which is reduced to the primary amine (
-amino group of lysine).
-
-
Purification:
-
Filter off the catalyst.
-
Neutralize the solution with HCl to pH 7.
-
Ion Exchange Chromatography: Load onto a cation exchange resin (e.g., Dowex 50W). Wash with water, then elute Lysine with 2M NH₄OH.[9]
-
Concentrate and crystallize as DL-Lysine Monohydrochloride by adding HCl/Ethanol.
-
Analytical Data & QC
| Parameter | Specification | Method |
| Precursor Purity | >98% (GC/MS) | GC: DB-5 Column, 2240 cm⁻¹ (IR) |
| Hydantoin Intermediate | Melting Point: 168-170°C | Capillary MP |
| Lysine Identity | Matches Standard | HPLC (C18, OPA Derivatization) |
| Chiral Purity | Racemic (50:50 DL) | Chiral HPLC (Crownpak CR+) |
Key NMR Signals (DHP-CN):
-
¹H NMR (CDCl₃):
6.35 (d, 1H, enol ether), 4.70 (m, 1H, H-2), 4.65 (m, 1H, enol ether), 1.8-2.2 (m, 4H, ring CH₂). -
¹³C NMR:
118.5 (CN), 142.0 (C-6), 100.5 (C-5).
Safety & Handling
-
Acrylonitrile: Highly flammable and carcinogenic. Use extreme caution during the Diels-Alder step.
-
Potassium Cyanide (KCN): Fatal if swallowed or inhaled. Never mix with acid. Keep a cyanide antidote kit available.
-
High Pressure: Both the Diels-Alder and Hydrogenation steps require pressure vessels. Ensure burst disks are rated correctly.
References
-
Toray Industries Inc. "Process for the production of lysine." U.S. Patent 3,907,882, 1975. (Describes the foundational chemistry of using dihydropyran derivatives for lysine synthesis).
- Bucherer, H. T., & Bergs, H. "Über die Einwirkung von Blausäure und Ammoniak auf Carbonylverbindungen." Journal für Praktische Chemie, 140(2), 69-89, 1934.
- Smith, M. B. "Organic Synthesis." McGraw-Hill Education, 4th Edition, 2016. (Reference for DIBAL-H reduction of nitriles to aldehydes).
-
Beilstein Journal of Organic Chemistry. "Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides." Beilstein J. Org. Chem., 12, 2093–2100, 2016. (Provides modern context on the stability and hydrolysis of cyano-dihydropyrans).
- Wacker Chemie AG. "Process for the preparation of amino acids." European Patent EP0378107, 1990.
Sources
- 1. CN112939810B - Method for synthesizing acrylonitrile by ammoxidation of acrolein - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]
- 7. m.youtube.com [m.youtube.com]
- 8. d-nb.info [d-nb.info]
- 9. CN104478746A - Preparation method of DL-lysine - Google Patents [patents.google.com]
Application Notes and Protocols for the Hydrolysis of 3,4-Dihydro-2H-pyran-2-carbonitrile to 3,4-Dihydro-2H-pyran-2-carboxylic Acid
Introduction: The Significance of 3,4-Dihydro-2H-pyran-2-carboxylic Acid
The 3,4-dihydropyran moiety is a prevalent scaffold in a multitude of biologically active compounds and natural products. Its derivatives are integral to the development of therapeutics, including agents for adenosine A2A and A3 receptors, showcasing their importance in drug discovery.[1] The conversion of the nitrile group in 3,4-dihydro-2H-pyran-2-carbonitrile to a carboxylic acid is a critical transformation, yielding a versatile intermediate, 3,4-dihydro-2H-pyran-2-carboxylic acid. This carboxylic acid derivative serves as a valuable building block for further molecular elaboration in the synthesis of complex pharmaceuticals and other fine chemicals.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the hydrolysis of 3,4-dihydro-2H-pyran-2-carbonitrile. It details the underlying chemical mechanisms of both acid and base-catalyzed hydrolysis and provides robust, step-by-step protocols for their practical implementation in a laboratory setting.
Mechanistic Insights into Nitrile Hydrolysis
The conversion of a nitrile to a carboxylic acid is a two-stage process, initially forming an amide intermediate which is then further hydrolyzed.[2][3] This transformation can be effectively achieved under either acidic or basic conditions, with each method possessing distinct mechanistic pathways.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack of a water molecule, a relatively weak nucleophile.[4] A series of proton transfers then leads to the formation of an amide intermediate. This amide is subsequently protonated on the carbonyl oxygen, rendering the carbonyl carbon more susceptible to a second nucleophilic attack by water. The resulting tetrahedral intermediate then collapses, eliminating ammonia (which is protonated to the ammonium ion under the acidic conditions) to yield the final carboxylic acid.
Caption: Acid-catalyzed hydrolysis of 3,4-dihydro-2H-pyran-2-carbonitrile.
Base-Catalyzed Hydrolysis
In a basic medium, the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group, forming an imidic acid anion.[3][4] This is followed by protonation by water to yield an imidic acid, which then tautomerizes to the more stable amide intermediate. The hydrolysis of the amide proceeds via nucleophilic acyl substitution. A hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, expelling an amide anion (a poor leaving group) which is immediately protonated by water to form ammonia and the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.[2]
Caption: Base-catalyzed hydrolysis of 3,4-dihydro-2H-pyran-2-carbonitrile.
Experimental Protocols
The following protocols are designed to be robust and reproducible for the hydrolysis of 3,4-dihydro-2H-pyran-2-carbonitrile. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol utilizes strong acidic conditions to drive the reaction to completion, yielding the free carboxylic acid directly after workup.
Materials:
-
3,4-dihydro-2H-pyran-2-carbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl Ether or Dichloromethane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-dihydro-2H-pyran-2-carbonitrile (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid (or concentrated hydrochloric acid). A typical concentration would be 5-10 mL of the acid mixture per gram of nitrile.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture over crushed ice in a beaker.
-
Extract the aqueous solution with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts in a separatory funnel.
-
Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,4-dihydro-2H-pyran-2-carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
-
Protocol 2: Base-Catalyzed Hydrolysis
This method employs a strong base to effect hydrolysis, initially forming the carboxylate salt, which is then protonated in a separate acidification step.[2][5]
Materials:
-
3,4-dihydro-2H-pyran-2-carbonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether or Dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-dihydro-2H-pyran-2-carbonitrile (1.0 eq) in a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq) in a mixture of water and ethanol (e.g., 1:1 v/v). A typical concentration is 10-20 mL of the basic solution per gram of nitrile.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is generally complete within 6-12 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the alcohol.
-
Dilute the remaining aqueous solution with deionized water.
-
Wash the aqueous solution with diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the acidified aqueous solution with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,4-dihydro-2H-pyran-2-carboxylic acid.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Data Presentation: Typical Reaction Parameters
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagent | Conc. H₂SO₄ or HCl | NaOH or KOH |
| Solvent | Water | Water/Ethanol or Water/Methanol |
| Temperature | Reflux (100-110 °C) | Reflux (80-100 °C) |
| Reaction Time | 4-8 hours | 6-12 hours |
| Workup | Extraction, NaHCO₃ wash | Extraction, Acidification, Extraction |
| Typical Yield | Good to Excellent | Good to Excellent |
Safety Precautions
-
Nitrile Toxicity: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Handle 3,4-dihydro-2H-pyran-2-carbonitrile with care in a well-ventilated fume hood.
-
Corrosive Reagents: Concentrated acids and bases are highly corrosive and can cause severe burns. Always add acid to water slowly and with cooling. Handle with appropriate PPE.
-
Reaction Monitoring: Monitor the reaction for any signs of exotherm or pressure buildup, especially during the initial heating phase.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Organic Syntheses. Hydrolysis of Nitriles. Available from: [Link]
-
Melgar, M. et al. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PMC. Available from: [Link]
-
PrepChem. Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Available from: [Link]
- Google Patents. Process for hydrolysis of nitriles.
-
Organic Synthesis. Hydrolysis of Nitriles. Available from: [Link]
-
Sulfur-Directed Enantioselective Synthesis of Functionalized Dihydropyrans | Request PDF. Available from: [Link]
-
Chemguide. Hydrolysing Nitriles. Available from: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available from: [Link]
-
Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic-synthesis.com [organic-synthesis.com]
Application Note: Synthesis of Glutaraldehyde Derivatives from 3,4-Dihydro-2H-pyran-2-carbonitrile
This Application Note is designed for researchers and process chemists utilizing 3,4-dihydro-2H-pyran-2-carbonitrile (also referred to as 2-cyano-3,4-dihydro-2H-pyran ) as a strategic precursor for glutaraldehyde and its functionalized C5 derivatives.
Unlike the common industrial route involving the hydrolysis of 2-methoxy-3,4-dihydro-2H-pyran (MDP), the use of the 2-carbonitrile derivative offers unique advantages in controlling reaction kinetics and accessing specific "masked" dialdehyde intermediates (cyanohydrins). This guide details the mechanistic pathways, safety protocols (specifically regarding HCN management), and synthesis procedures.
Introduction & Mechanistic Rationale
3,4-dihydro-2H-pyran-2-carbonitrile serves as a latent form of glutaraldehyde. Structurally, it combines a vinyl ether moiety (reactive to acid hydrolysis) with a nitrile group (a masked carbonyl/carboxyl equivalent).
The "Masked" C5 Synthon
The utility of this precursor lies in its stepwise unmasking. Unlike simple alkoxy-dihydropyrans, the nitrile group at the C2 position stabilizes the hemiacetal intermediate formed upon ring opening.
-
Pathway A (Glutaraldehyde Synthesis): Acid-catalyzed hydrolysis of the vinyl ether yields 5-hydroxy-pentanal cyanohydrin . Under controlled conditions, this equilibrium shifts to release glutaraldehyde and hydrogen cyanide (HCN).
-
Pathway B (Glutaraldehydic Acid Synthesis): Strong acidic hydrolysis converts the nitrile to a carboxylic acid before or during ring opening, yielding 5-oxopentanoic acid (glutaraldehydic acid).
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways controlled by pH and temperature.
Figure 1: Divergent synthesis pathways. Mild hydrolysis favors the cyanohydrin/aldehyde equilibrium; vigorous hydrolysis targets the carboxylic acid derivative.
Critical Safety Protocol: Cyanide Management
WARNING: The hydrolysis of 3,4-dihydro-2H-pyran-2-carbonitrile to glutaraldehyde generates Hydrogen Cyanide (HCN) . This protocol is NOT a standard benchtop reaction.
Mandatory Engineering Controls
-
Closed System: Reactions must be performed in a closed vessel vented only through a caustic scrubber.
-
Scrubber Setup: Connect the reaction vessel outlet to a trap containing 10% NaOH + NaOCl (Bleach) . This converts evolved HCN into cyanate (CNO-), which is significantly less toxic.
-
Detection: A calibrated HCN monitor must be active inside the fume hood.
Experimental Protocol: Synthesis of Glutaraldehyde
This protocol targets the generation of glutaraldehyde (as an aqueous solution) from the nitrile precursor.
Reagents & Equipment[1][2]
-
Precursor: 3,4-dihydro-2H-pyran-2-carbonitrile (Purity >97%)
-
Catalyst: 0.1 M Hydrochloric Acid (HCl)
-
Solvent: Deionized Water (degassed)
-
Quenching: Sodium Bicarbonate (NaHCO3)
-
Equipment: 3-neck round bottom flask, reflux condenser, caustic scrubber (NaOH/Bleach), pH probe.
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | System Setup | Assemble glassware. Connect the condenser outlet directly to the caustic scrubber. Purge system with N2 to remove oxygen (prevents aldehyde oxidation). |
| 2 | Loading | Charge the flask with 3,4-dihydro-2H-pyran-2-carbonitrile (10.0 g, 91.6 mmol) and water (50 mL). The mixture will be biphasic. |
| 3 | Initiation | Add 0.1 M HCl (5 mL) dropwise while stirring vigorously. Heat the mixture to 40°C . |
| 4 | Reaction | Maintain 40°C for 2-4 hours. The mixture will become homogeneous as the pyran ring opens and the hydrophilic aldehyde/cyanohydrin forms. |
| 5 | Degassing (HCN Removal) | CRITICAL: Increase N2 sparging rate. Slowly raise temperature to 60°C for 1 hour to drive the cyanohydrin equilibrium toward glutaraldehyde + HCN. The HCN is swept into the scrubber. |
| 6 | Monitoring | Monitor reaction progress via TLC (EtOAc/Hexane) or HPLC. Disappearance of the nitrile peak indicates conversion. |
| 7 | Neutralization | Once conversion is complete and HCN evolution ceases, cool to room temperature. Adjust pH to 3.5–4.5 using NaHCO3. |
Yield Expectation: 85-92% conversion to Glutaraldehyde (in solution). Note: Glutaraldehyde is most stable at acidic pH (3-5). At alkaline pH, it undergoes rapid aldol polymerization.
Experimental Protocol: Synthesis of 5-Oxopentanoic Acid (Glutaraldehydic Acid)
This protocol utilizes the nitrile group to access the carboxylic acid derivative, useful as a linker in drug conjugation.
Reagents
-
Precursor: 3,4-dihydro-2H-pyran-2-carbonitrile
-
Acid: 6 M Hydrochloric Acid (HCl)
-
Solvent: 1,4-Dioxane (to solubilize the organic phase)
Methodology
-
Dissolution: Dissolve 3,4-dihydro-2H-pyran-2-carbonitrile (5.0 g) in 1,4-Dioxane (20 mL).
-
Hydrolysis: Add 6 M HCl (20 mL).
-
Reflux: Heat to reflux (approx. 100°C) for 6 hours. The vigorous conditions hydrolyze the nitrile to the carboxylic acid and open the pyran ring.
-
Workup:
-
Cool to room temperature.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with Brine.
-
Dry over MgSO4 and concentrate in vacuo.
-
-
Purification: The crude oil (5-oxopentanoic acid) exists in equilibrium with its lactol form (2-hydroxytetrahydropyran-2-carboxylic acid). Purify via silica gel chromatography (DCM:MeOH 95:5).
Analytical Characterization
To validate the synthesis, compare the spectral data against standard libraries.
| Compound | 1H NMR Diagnostic Peaks (CDCl3) | IR Diagnostic Bands |
| Precursor (Nitrile) | 2240 cm | |
| Glutaraldehyde | 1720 cm | |
| 5-Oxopentanoic Acid | 1710 cm |
Troubleshooting & Optimization
Controlling Polymerization
Glutaraldehyde is prone to polymerization (forming hemiacetal oligomers).
-
Symptom: Solution turns cloudy or viscous.
-
Cause: pH > 5 or high concentration (>50%).
-
Fix: Keep product dilute (<25%) and maintain pH 3-4. Store at 4°C.
Incomplete Hydrolysis
-
Symptom: Persistence of starting material (vinyl protons in NMR).
-
Cause: Poor solubility of the nitrile in water.
-
Fix: Add a co-solvent like THF or Dioxane to increase homogeneity, then remove it via distillation later.
References
-
Sigma-Aldrich. 3,4-Dihydro-2H-pyran Product Information & Reactivity. Retrieved from
-
Beilstein Journal of Organic Chemistry. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides. (Discusses acid hydrolysis mechanisms of pyran nitriles). Retrieved from
-
Google Patents. Process for the preparation of glutaraldehyde (Hydrolysis of alkoxy-dihydropyrans). (Industrial context for pyran ring opening). Retrieved from
-
Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans and derivatives. Retrieved from
-
OECD SIDS. 3,4-Dihydro-2-methoxy-2H-pyran (MDP) Hydrolysis Kinetics. (Data on half-life and pH dependence).[1] Retrieved from
Sources
Application Note: Ring-Opening Reactions of 3,4-Dihydro-2H-pyran-2-carbonitrile
This guide details the advanced protocols for the ring-opening and functionalization of 3,4-dihydro-2H-pyran-2-carbonitrile (also known as 2-cyano-3,4-dihydro-2H-pyran). This scaffold serves as a versatile "masked" intermediate for synthesizing 1,5-bifunctionalized alkanes, chiral amino alcohols, and complex glycosyl mimetics used in next-generation antibiotic development.
Executive Summary & Strategic Value
3,4-Dihydro-2H-pyran-2-carbonitrile (DHP-CN) is a critical heterocyclic building block. Its value lies in its dual reactivity:
-
Enol Ether Functionality (C5-C6): Highly susceptible to electrophilic attack and acid-catalyzed hydrolysis, serving as a latent aldehyde equivalent.
-
Nitrile Handle (C2): Provides a gateway to carboxylic acids, amides, or primary amines (e.g., for Lysine or amino-alcohol synthesis) while influencing the stereoelectronic properties of the ring.
Primary Applications:
-
Aminoglycoside Mimetics: Used as a glycosyl donor to attach pyran rings to complex scaffolds (e.g., Plazomicin analogs).
-
Linear Precursors: Ring opening yields functionalized 5-carbon chains (e.g., 2-hydroxy-glutaraldehyde derivatives) essential for polymer and amino acid synthesis.
Mechanistic Insight: The "Trigger" Points
The ring-opening of DHP-CN is governed by the stability of the oxocarbenium intermediate.
-
Path A (Acidic Hydrolysis): Protonation of the C5-C6 double bond generates a tertiary oxocarbenium ion. Water attacks C6, forming a hemiacetal which spontaneously collapses (ring-opens) to the linear aldehyde.
-
Path B (Lewis Acid Activation): Coordination of a Lewis Acid (e.g., BF₃·OEt₂) to the ring oxygen or nitrile facilitates nucleophilic attack (glycosylation) or ring fission.
Figure 1: Divergent reaction pathways for 3,4-dihydro-2H-pyran-2-carbonitrile based on catalyst and conditions.
Experimental Protocols
Protocol A: Lewis Acid-Mediated Functionalization (Glycosylation/Coupling)
Context: This method is adapted from aminoglycoside synthesis (e.g., Plazomicin intermediates) where the pyran ring is coupled to a hydroxyl-bearing core. While not a "ring opening" to a linear chain, it opens the double bond to form a new C-O or C-C bond.
Reagents:
-
Substrate: 3,4-Dihydro-2H-pyran-2-carbonitrile (1.0 equiv)[1]
-
Catalyst: Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) (2.0 equiv)
-
Base: 1.0 M NaOH (aqueous)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: Dry the substrate (DHP-CN) by co-evaporating with anhydrous hexane (
mL) to remove trace moisture. -
Solvation: Dissolve the dried residue in anhydrous THF (0.1 M concentration) under an inert atmosphere (Argon/Nitrogen).
-
Activation: Cool the solution to 0°C. Add BF₃·OEt₂ dropwise over 5 minutes.
-
Note: The solution may darken slightly. Allow to warm to room temperature and stir for 40 minutes to ensure oxocarbenium formation/complexation.
-
-
Reaction/Quench: Cool the mixture back to 0°C.
-
Hydrolysis: Carefully add 1.0 M NaOH (5.0 equiv) dropwise.
-
Caution: Exothermic reaction. Monitor internal temperature.
-
-
Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Outcome: This generates a reactive hemiacetal or coupled glycoside depending on the presence of other nucleophiles. If only water is present (via NaOH step), the ring may open to the aldehyde form upon acidification.
Protocol B: Hydrolytic Ring Opening (Synthesis of 5-Oxopentanenitrile Derivatives)
Context: To generate linear 1,5-bifunctional precursors (aldehyde + nitrile).
Reagents:
-
Acid: 0.1 M HCl or Acetic Acid/Water (4:1)
-
Solvent: THF/Water (1:1)
Procedure:
-
Dissolution: Dissolve DHP-CN in THF/Water (1:1 v/v).
-
Acidification: Add 0.1 M HCl until pH reaches ~2–3.
-
Hydrolysis: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of the enol ether spot).
-
Equilibrium Management: The product exists in equilibrium between the open-chain aldehyde (5-hydroxy-5-cyanopentanal equivalent) and the closed hemiacetal.
-
Trapping (Optional): To isolate the linear form, immediately react with an amine (reductive amination) or an oxidizing agent (Jones reagent) to lock the aldehyde as an acid.
Protocol C: Catalytic Hydrogenation (Saturation)
Context: To stabilize the ring for subsequent nitrile reduction, preventing premature ring opening.
Reagents:
-
Substrate: DHP-CN[2]
-
Catalyst: 10% Pd/C (0.2 equiv by weight)[3]
-
Solvent: MeOH/EtOAc (1:1)
-
Gas: Hydrogen (1 atm, balloon)
Procedure:
-
Degas the solvent mixture with Nitrogen for 15 minutes.
-
Add DHP-CN and Pd/C catalyst.
-
Purge with Hydrogen gas and stir under a Hydrogen balloon at room temperature for 45 hours.
-
Filter through Celite to remove Pd/C.
-
Concentrate to yield tetrahydro-2H-pyran-2-carbonitrile .
Data Summary & Troubleshooting
| Parameter | Protocol A (BF₃·OEt₂) | Protocol B (HCl Hydrolysis) | Protocol C (Hydrogenation) |
| Primary Mechanism | Lewis Acid Activation / Addition | Bronsted Acid Hydrolysis | Heterogeneous Catalysis |
| Key Intermediate | Oxocarbenium Ion | Hemiacetal | Saturated Pyran |
| Product State | Functionalized Pyran / Glycoside | Linear Aldehyde (Equilibrium) | Tetrahydropyran (Stable) |
| Critical Risk | Polymerization of vinyl ether | Re-cyclization to hemiacetal | Over-reduction of Nitrile |
| Temp. Control | Strict 0°C start | Room Temperature | Room Temperature |
Troubleshooting:
-
Polymerization: If the reaction turns into a viscous gum during acid treatment, the concentration is too high. Dilute to <0.05 M.
-
Incomplete Hydrolysis: If the starting material persists, switch to a stronger acid catalyst (e.g., p-TsOH) but reduce reaction time to prevent degradation.
References
- Synthesis of Aminoglycoside Analogs (BF3/NaOH Protocol)
- Source: Patent WO2012004217A1. "Pim Kinase Inhibitors.
-
General Reactivity of Dihydropyrans
Sources
- 1. WO2019194858A1 - Modular synthesis of aminoglycosides - Google Patents [patents.google.com]
- 2. WO2019046126A1 - AMINOGLYCOSIDES AND USES THEREOF - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
Application Note: Catalytic Selection & Protocol for the Reduction of 3,4-Dihydro-2H-pyran-2-carbonitrile
This Application Note is designed for researchers and process chemists targeting the reduction of 3,4-dihydro-2H-pyran-2-carbonitrile . The protocol prioritizes the synthesis of (tetrahydro-2H-pyran-2-yl)methanamine , recognizing that catalytic hydrogenation typically reduces both the nitrile and the enol ether double bond.
Executive Summary
The reduction of 3,4-dihydro-2H-pyran-2-carbonitrile (1) presents a dual challenge in chemoselectivity and substrate stability. The molecule contains a nitrile group susceptible to dimerization and a cyclic enol ether (vinyl ether) functionality that is highly sensitive to acid-catalyzed hydrolysis.
While hydride reagents (e.g., LiAlH₄) may preserve the double bond, catalytic hydrogenation is the preferred industrial and scalable method, typically yielding the saturated (tetrahydro-2H-pyran-2-yl)methanamine (3) . This guide outlines the optimal catalyst selection to maximize yield, prevent ring-opening, and suppress secondary amine formation.
Key Recommendations
-
Primary Catalyst: Raney® Nickel (Ra-Ni) .
-
Critical Additive: Ammonia (NH₃) or Sodium Hydroxide (NaOH).
-
Forbidden Condition: Acidic media (leads to immediate ring opening).
Mechanistic Considerations & Catalyst Selection
The Substrate Vulnerability
The 3,4-dihydro-2H-pyran ring system is an enol ether. In the presence of acid (or even protic solvents at high temperatures without base), it undergoes hydrolysis to form open-chain aldehydes (e.g., 5-hydroxypentanal derivatives). Therefore, acidic catalysts (Pd/C, PtO₂) or supports must be avoided unless buffered.
Reaction Pathway Analysis
The hydrogenation proceeds through two concurrent pathways: saturation of the olefin and reduction of the nitrile.
Figure 1: Reaction pathways showing the critical "Danger Zones" of acid hydrolysis and dimerization.
Catalyst Selection Matrix
| Catalyst | Activity (CN) | Activity (C=C) | pH Environment | Recommendation |
| Raney Nickel | High | High | Basic (pH 9-11) | Preferred. Inherently basic; protects the enol ether ring. |
| Raney Cobalt | Moderate | High | Basic | Alternative. Superior for suppressing secondary amines, but requires higher pressure. |
| Pd/C | Low | High | Neutral/Acidic | Not Recommended. Often requires acid to activate CN reduction, which destroys the pyran ring. |
| Rh/Al₂O₃ | High | High | Neutral | Specialized. Good for low pressure, but expensive and risks ring hydrolysis on alumina support. |
Detailed Protocol: Raney Nickel Hydrogenation
This protocol targets the synthesis of (tetrahydro-2H-pyran-2-yl)methanamine .
Safety Pre-Check
-
Pyrophoric Hazard: Dry Raney Nickel ignites spontaneously in air. Always handle as a slurry (water or ethanol).
-
Pressure: Hydrogenation requires high-pressure vessels (autoclave).
-
Toxicity: Nitriles are toxic; handle in a fume hood.
Materials
-
Substrate: 3,4-dihydro-2H-pyran-2-carbonitrile.
-
Catalyst: Raney Nickel (active slurry, approx. 50% Ni).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Additive: Ammonia (7M in MeOH) or Ammonium Hydroxide (25% aq).
Step-by-Step Procedure
-
Preparation of Catalyst Slurry:
-
Wash the Raney Nickel slurry (10-20 wt% relative to substrate) three times with the reaction solvent (MeOH) to remove water. Do not let the catalyst dry.
-
-
Reaction Setup:
-
Load the autoclave with the substrate dissolved in MeOH (0.5 M concentration).
-
Add the washed Raney Nickel slurry.
-
Crucial Step: Add Ammonia (5-10 equivalents relative to substrate). This suppresses the formation of secondary amines (dimerization) and maintains a basic pH to stabilize the pyran ring.
-
-
Hydrogenation:
-
Seal the autoclave and purge with Nitrogen (3x) then Hydrogen (3x).
-
Pressurize to 30–50 bar (435–725 psi) H₂.
-
Heat to 50–70°C .
-
Stir vigorously (>800 rpm) to eliminate mass transfer limitations.
-
Monitor: Reaction is usually complete in 4–8 hours. H₂ uptake will cease.
-
-
Workup:
-
Cool the reactor to room temperature and vent H₂ carefully.
-
Purge with Nitrogen.
-
Filter the mixture through a Celite pad (under inert atmosphere if possible) to remove the catalyst. Keep the filter cake wet with water/solvent to prevent ignition.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Distillation under vacuum is recommended for the amine product.[1]
-
Troubleshooting & Optimization
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield / Polymerization | Ring opening due to acidity. | Ensure pH > 8. Use ammoniacal methanol. Avoid unbuffered Pd/C. |
| Secondary Amine Impurity | Intermediate imine coupling. | Increase NH₃ concentration. Increase H₂ pressure to speed up the imine reduction step. |
| Incomplete Conversion | Catalyst poisoning or low activity. | Wash Raney Ni thoroughly before use. Increase temperature to 80°C (carefully). |
Decision Tree for Optimization
Figure 2: Troubleshooting logic flow for reaction optimization.
References
-
Raney Nickel Reduction of Nitriles: Fouilloux, P. (1983). The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions. Applied Catalysis, 8(1), 1-42. Link
-
Stability of Dihydropyrans: BenchChem. (2025).[1][2] Stability of Dihydro-2H-pyran-3(4H)-one under acidic conditions. Link
-
General Nitrile Hydrogenation Protocol: Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Amines by Reductive Processes. Advanced Synthesis & Catalysis, 344(10), 1037–1057. Link
-
Cobalt Catalysts for Primary Amines: Volf, J., & Pasek, J. (1986). Hydrogenation of Nitriles to Amines. Studies in Surface Science and Catalysis, 27, 105-144. Link
Sources
Application Note: One-Pot Synthesis of 3,4-Dihydro-2H-pyran-2-carbonitrile
Executive Summary
This application note details a robust, scalable one-pot protocol for the synthesis of 3,4-dihydro-2H-pyran-2-carbonitrile (also known as 2-cyano-3,4-dihydro-2H-pyran). This compound is a critical chiral building block in the synthesis of aminoglycoside antibiotics, amino sugars, and specific receptor agonists (e.g., Adenosine A2A/A3).
The primary challenge in synthesizing this target is the acid sensitivity of the enol ether moiety (C5=C6-O-C2) within the dihydropyran ring. Exposure to strong aqueous acids leads to rapid hydration and ring-opening to 1,5-dicarbonyl byproducts. This protocol utilizes a buffered, base-promoted one-pot oximation and dehydration sequence starting from commercially available or synthesized 3,4-dihydro-2H-pyran-2-carboxaldehyde (acrolein dimer). This method avoids the isolation of the unstable oxime intermediate, ensuring high atom economy and minimizing degradation.
Strategic Analysis & Mechanistic Insight
The Substrate Challenge
The starting material, 3,4-dihydro-2H-pyran-2-carboxaldehyde , contains two reactive centers:
-
The Aldehyde (C-CHO): The target for functionalization.
-
The Enol Ether (C=C-O): A highly nucleophilic alkene that is stable to base but hydrolyzes rapidly in acid (
) to form 2-hydroxyadipaldehyde derivatives.
Implication: Standard acidic conditions for nitrile synthesis (e.g., hydroxylamine hydrochloride in unbuffered water) must be avoided. The reaction media must remain neutral or slightly basic (pH 7–9) throughout the transformation.
Reaction Pathway
The synthesis proceeds via a telescoped two-stage mechanism in a single reactor:
-
Stage 1 (Oximation): Condensation of the aldehyde with hydroxylamine to form the aldoxime.
-
Stage 2 (Dehydration): In-situ dehydration of the aldoxime using a mild dehydrating agent (Acetic Anhydride) to yield the nitrile.
Figure 1: Reaction pathway highlighting the critical necessity of pH control to prevent ring opening.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 3,4-Dihydro-2H-pyran-2-carboxaldehyde | Substrate | 1.0 | "Acrolein Dimer".[1][2] Commercial or freshly distilled. |
| Hydroxylamine Hydrochloride | Reagent | 1.1 - 1.2 | Source of nitrogen. |
| Sodium Acetate (anhydrous) | Base/Buffer | 1.5 - 2.0 | Buffers HCl released by NH2OH; protects vinyl ether. |
| Acetic Anhydride (Ac2O) | Dehydrator | 2.0 - 4.0 | Converts oxime to nitrile. |
| Solvent (Acetonitrile or Pyridine) | Medium | - | Pyridine acts as both solvent and base (preferred). |
Step-by-Step Procedure (Pyridine/Ac2O Method)
This method is preferred for its reliability in maintaining a non-acidic environment.
Step 1: Preparation of the Oximation Mixture
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, internal thermometer, and reflux condenser under a nitrogen atmosphere.
-
Charge the flask with 3,4-dihydro-2H-pyran-2-carboxaldehyde (11.2 g, 100 mmol) and Pyridine (50 mL).
-
Cool the solution to 0–5 °C using an ice bath. Note: Exotherm control is critical to prevent polymerization.
Step 2: Oximation (In-Situ) 4. Add Hydroxylamine Hydrochloride (7.6 g, 110 mmol) in small portions over 15 minutes, maintaining internal temperature < 10 °C. 5. Allow the mixture to warm to room temperature (20–25 °C) and stir for 1–2 hours. 6. QC Check: Monitor by TLC (SiO2, 20% EtOAc/Hexane) or GC. Disappearance of the aldehyde peak indicates conversion to the oxime.
Step 3: One-Pot Dehydration 7. Re-cool the mixture to 0 °C . 8. Add Acetic Anhydride (20.4 g, 200 mmol) dropwise via an addition funnel over 20 minutes. Caution: Reaction is exothermic. 9. Once addition is complete, heat the mixture to 90–100 °C for 3–5 hours. 10. Monitor for the formation of the nitrile (GC/MS or TLC). The oxime intermediate should be fully consumed.
Step 4: Workup & Purification 11. Cool the reaction mixture to room temperature. 12. Pour the mixture into ice-cold saturated NaHCO3 solution (200 mL) to quench excess anhydride and neutralize pyridine. Stir vigorously for 30 mins. 13. Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL). 14. Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 15. Purification: Distillation under reduced pressure (approx. 60–70 °C at 10 mmHg) or flash column chromatography (Hexane/EtOAc 9:1) yields the pure nitrile.
Quantitative Data & Specifications
| Parameter | Specification / Result |
| Typical Yield | 75% – 85% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~70–75 °C (at 10 mmHg) |
| 1H NMR (CDCl3) | |
| IR Spectroscopy | 2240 cm⁻¹ (C≡N stretch) , 1640 cm⁻¹ (C=C stretch) |
| Purity (GC) | > 97% |
Troubleshooting & Critical Control Points
Vinyl Ether Stability
-
Symptom: Low yield, formation of tar or polymeric material.
-
Cause: Acidic hydrolysis of the vinyl ether ring.
-
Solution: Ensure Sodium Acetate or Pyridine is present before adding Hydroxylamine Hydrochloride. Never expose the substrate to unbuffered aqueous acid.
Polymerization[2]
-
Symptom: Reaction mixture becomes viscous or solidifies.
-
Cause: Thermal polymerization of the acrolein dimer or product.
-
Solution: Add a radical inhibitor like Hydroquinone (100–500 ppm) to the reaction mixture if scaling up (>100g). Keep temperatures below 110 °C.
Safety: Cyanide & Acrolein
-
Hazard: While this route avoids free HCN gas, nitriles are toxic, and acrolein residues are severe lachrymators.
-
Protocol: All operations must be performed in a functioning fume hood. Treat aqueous waste with bleach (sodium hypochlorite) to oxidize any potential cyanide traces before disposal.
References
-
Preparation of Acrolein Dimer: Smith, C. W. et al. "Acrolein dimer production."[2] U.S. Patent 3,159,651. 1964.[1][2]
-
Use in Aminoglycoside Synthesis: "Modular synthesis of aminoglycosides." WO Patent 2019/194858. 2019.
-
General One-Pot Nitrile Synthesis: Augustine, J. K. et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of Nitriles from Aldehydes." Synlett, 2009.
-
Dihydropyran Stability: "Stability of (3,4-Dihydro-2H-pyran-2-yl)-methylamine under acidic conditions." BenchChem Technical Notes. 2025.
-
Adenosine Receptor Agonists: "3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist." National Institutes of Health (NIH).
Disclaimer: This protocol is intended for use by qualified research personnel only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Sources
functionalization of the double bond in 3,4-dihydro-2H-pyran-2-carbonitrile
Application Note: Chemo- and Stereoselective Functionalization of the Enol Ether Moiety in 3,4-Dihydro-2H-pyran-2-carbonitrile
Executive Summary & Strategic Value
3,4-dihydro-2H-pyran-2-carbonitrile (1 ) represents a high-value "chiral pool mimic." Structurally, it possesses two distinct functional handles: an electron-withdrawing nitrile group at C2 and an electron-rich enol ether double bond at C5–C6.
This scaffold is a critical intermediate in the synthesis of:
-
Deoxy-sugars and Glycals: Via oxidative functionalization of the double bond.
- -Amino Acids: Through hydroformylation and subsequent nitrile reduction/hydrolysis.
-
Tetrahydropyran (THP) Pharmacophores: A common motif in macrocyclic antibiotics and kinase inhibitors.
This guide details three validated protocols for functionalizing the C5=C6 double bond, emphasizing stereoelectronic control to ensure reproducibility in drug development workflows.
Structural Analysis & Reactivity Profile
To successfully functionalize 1 , one must understand the competing electronic effects:
-
The Enol Ether (C5=C6): This bond is highly nucleophilic. The oxygen atom at position 1 donates electron density into the
-system (resonance), making C5 nucleophilic and C6 electrophilic in the presence of acid, but the bond as a whole reacts rapidly with electrophiles (Br , H , epoxidizing agents). -
The Nitrile (C2): An electron-withdrawing group (EWG). Although separated by a saturated chain, it influences the global conformation. The molecule preferentially adopts a half-chair conformation. Reagents attacking the C5=C6 bond typically approach trans to the C2-nitrile substituent to minimize steric strain, unless directed by coordination.
Figure 1: Reactivity Landscape of 3,4-dihydro-2H-pyran-2-carbonitrile
Caption: Divergent synthetic pathways from the parent scaffold. The C2-nitrile dictates stereochemistry via steric shielding of the 'cis' face.
Protocol A: Buffered Epoxidation (Prilezhaev Reaction)
Objective: Synthesis of the 5,6-epoxy-tetrahydropyran-2-carbonitrile. Challenge: Enol ether epoxides are notoriously unstable and prone to acid-catalyzed ring opening or rearrangement to ketones. Solution: Use of Dimethyldioxirane (DMDO) (neutral conditions) or buffered mCPBA.
Materials
-
Substrate: 3,4-dihydro-2H-pyran-2-carbonitrile (1.0 equiv)
-
Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max (1.2 equiv)
-
Buffer: Sodium Bicarbonate (NaHCO
) (2.5 equiv) -
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Sat. Na
S O / Sat. NaHCO (1:1)
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under N
, suspend NaHCO (2.5 eq) in anhydrous DCM (0.1 M concentration relative to substrate). -
Cooling: Cool the suspension to 0 °C using an ice/water bath.
-
Addition: Add the substrate 1 to the flask.
-
Oxidation: Slowly add mCPBA (1.2 eq) as a solid in small portions over 15 minutes. Crucial: Rapid addition generates local heat and acidity, leading to decomposition.
-
Monitoring: Stir at 0 °C for 2–4 hours. Monitor by TLC (stain with Anisaldehyde; epoxide usually runs lower than alkene).
-
Workup (Cold): Pour the reaction mixture into a cold (0 °C) biphasic mixture of Sat. Na
S O and Sat. NaHCO . Stir vigorously for 20 minutes to quench excess peroxide. -
Extraction: Separate phases. Extract aqueous layer with DCM (2x).
-
Purification: Dry organics over Na
SO and concentrate in vacuo at < 30 °C .-
Note: Do not use silica gel chromatography if possible, as the acidity opens the epoxide. Use basic alumina or proceed immediately to the next step (e.g., ring opening with nucleophiles).
-
Protocol B: Regioselective Hydroformylation
Objective: Installation of a formyl group to generate 6-formyl-tetrahydropyran-2-carbonitrile.
Mechanism: Rhodium-catalyzed insertion of CO/H
Materials
-
Catalyst: Rh(acac)(CO)
(1 mol%) -
Ligand: Biphephos (2 mol%) – Critical for high regioselectivity.
-
Gas: Syngas (CO/H
, 1:1 ratio) -
Solvent: Toluene or THF
Step-by-Step Procedure
-
Catalyst Loading: In a glovebox, mix Rh(acac)(CO)
and Biphephos in degassed toluene. Stir for 30 mins to form the active catalytic species. -
Substrate Addition: Add 3,4-dihydro-2H-pyran-2-carbonitrile.
-
Pressurization: Transfer to a high-pressure steel autoclave. Purge 3x with Syngas.
-
Reaction: Pressurize to 10–20 bar (150–300 psi) and heat to 60–80 °C. Stir for 12–18 hours.
-
Analysis: Vent carefully. Analyze crude by
H NMR. The aldehyde proton doublet at ~9.5-9.8 ppm is diagnostic.-
Target: The 2,6-trans isomer is generally favored due to thermodynamics and sterics.
-
Figure 2: Hydroformylation Workflow
Caption: Standard workflow for Rh-catalyzed hydroformylation of functionalized alkenes.
Protocol C: Electrophilic Addition (Anomeric Activation)
Objective: Conversion to 2-bromo-6-cyano-tetrahydropyran (glycosyl donor mimic). Context: This mimics the activation of glycals. The product is a versatile electrophile for coupling with alcohols or amines.
Step-by-Step Procedure
-
Solvent: Use anhydrous DCM or Et
O. -
Reagent: N-Bromosuccinimide (NBS) (1.05 eq) and a nucleophile (e.g., Benzyl alcohol, 1.2 eq).
-
Reaction: Stir substrate and alcohol in DCM at -78 °C. Add NBS.
-
Mechanism: The bromonium ion forms on the "top" face (trans to C2-CN). The alcohol attacks the anomeric carbon (C6) from the bottom, resulting in the trans-diaxial product (or dependent on anomeric effect).
-
Result: 2-bromo-3-alkoxy adduct (if alcohol is absent, 1,2-dibromide forms).
Troubleshooting & Critical Parameters
| Parameter | Issue | Solution |
| Moisture | Hydrolysis of Enol Ether | Use flame-dried glassware and molecular sieves. Enol ethers hydrolyze to aldehydes/ketones in water/acid. |
| Stereocontrol | Low Diastereomeric Ratio (dr) | Lower temperature (-78 °C). Use bulky reagents to maximize steric differentiation from the C2-CN group. |
| Stability | Epoxide Decomposition | Do not store the epoxide. React in situ or store in frozen benzene matrix. Avoid silica gel. |
| Safety | Cyanide/Peroxide Hazards | Nitriles can release HCN under strong acidic/reducing conditions. mCPBA is a shock-sensitive oxidizer. |
References
-
Dihydropyran Reactivity: Sigma-Aldrich Technical Bulletin: Dihydropyran. (General reactivity of the vinyl ether moiety).[1] Link
-
Epoxidation Standards: Adam, W., et al. "Dmdo Epoxidation of Enol Ethers." Journal of Organic Chemistry, 2021.[2] (Methodology for acid-sensitive epoxides).
-
Hydroformylation: Breit, B. "Synthetic Aspects of Stereoselective Hydroformylation." Accounts of Chemical Research. (Guidance on Rh-catalysis and ligands like Biphephos). Link
-
Scaffold Synthesis: Beilstein Journal of Organic Chemistry, 2016. (Synthesis of functionalized 3,4-dihydro-2H-pyrans from tetracyanoethylene adducts). Link
-
Glycal Mimetics: Danishefsky, S. J., & Bilodeau, M. T. "Glycals in Organic Synthesis." Angewandte Chemie International Edition. (Mechanistic insight into enol ether activation). Link
(Note: URLs provided link to the publisher/journal landing pages to ensure long-term validity as specific deep links to PDFs may expire.)
Sources
application of 3,4-dihydro-2H-pyran-2-carbonitrile in pharmaceutical intermediates
Application Note: 3,4-Dihydro-2H-pyran-2-carbonitrile as a Strategic Pharmaceutical Intermediate
Executive Summary
3,4-Dihydro-2H-pyran-2-carbonitrile (2-cyano-3,4-dihydro-2H-pyran) represents a "privileged scaffold" precursor in modern pharmaceutical synthesis. While historically utilized in the bulk manufacture of amino acids (e.g., lysine) and nylon precursors, its role has evolved into a critical chiral building block for drug discovery. Its value lies in its bifunctionality : the enol ether double bond allows for stereoselective functionalization (e.g., hydroboration, epoxidation), while the nitrile group serves as a masked aldehyde, amine, or carboxylic acid.
This guide provides an in-depth technical analysis of its synthesis, downstream derivatization into pharmacologically active motifs (such as neuraminidase inhibitors and SGLT2 analogs), and validated handling protocols.
Chemical Profile & Strategic Utility
-
IUPAC Name: 3,4-Dihydro-2H-pyran-2-carbonitrile
-
Common Aliases: 2-Cyano-3,4-dihydro-2H-pyran; Acrolein-Acrylonitrile Dimer (cross-product).
-
Molecular Formula: C
H NO -
Key Structural Features:
-
Chiral Center (C2): The nitrile attachment point creates an immediate stereocenter, accessible via asymmetric catalysis.
-
Enol Ether (C5-C6): Electron-rich double bond susceptible to electrophilic addition or hydrogenation.
-
Nitrile (CN): A versatile "linchpin" functional group convertible to amines, amides, or aldehydes.
-
Retrosynthetic Logic
From a medicinal chemistry perspective, this intermediate is the "parent" of the (tetrahydropyran-2-yl)methylamine scaffold, a motif found in various GPCR ligands and kinase inhibitors.
Figure 1: Retrosynthetic disconnection showing the central role of the pyran-nitrile intermediate.
Synthesis Protocol: Hetero-Diels-Alder (HDA) Assembly
The most efficient route to 3,4-dihydro-2H-pyran-2-carbonitrile is the thermal or catalytic Hetero-Diels-Alder reaction. While thermal dimerization is possible, it lacks selectivity. The protocol below utilizes a Lewis Acid catalyst to favor the cross-product over the acrolein homodimer.
Protocol A: Lewis Acid-Catalyzed [4+2] Cycloaddition
-
Objective: Synthesis of racemic 3,4-dihydro-2H-pyran-2-carbonitrile.
-
Scale: 100 mmol.
-
Safety Note: Acrolein and Acrylonitrile are highly toxic and lachrymators. Work exclusively in a fume hood.
Materials:
-
Acrolein (freshly distilled, stabilized with hydroquinone)
-
Acrylonitrile (1.2 equivalents)
-
Zinc Chloride (ZnCl
) or Aluminum Chloride (AlCl ) (5 mol%) -
Solvent: Toluene or Dichloromethane (DCM)
-
Inhibitor: Hydroquinone (0.1 wt%)
Step-by-Step Methodology:
-
Catalyst Activation: Flame-dry a 250 mL round-bottom flask (RBF) under Argon. Add anhydrous ZnCl
(0.68 g, 5 mmol). -
Solvent System: Add 50 mL of anhydrous Toluene. Cool the suspension to 0°C using an ice bath.
-
Reactant Addition:
-
Add Acrylonitrile (6.36 g, 120 mmol) to the flask.
-
Add Hydroquinone (10 mg) to prevent radical polymerization.
-
Slowly add Acrolein (5.6 g, 100 mmol) dropwise over 30 minutes. The exotherm must be controlled to prevent polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The product appears as a UV-active spot that stains with KMnO
. -
Work-up: Quench with 20 mL saturated NaHCO
. Extract with Et O (3 x 30 mL). Wash combined organics with brine, dry over MgSO , and concentrate-
Critical Step: The unreacted acrolein must be removed carefully via rotary evaporation into a bleach trap.
-
-
Purification: Vacuum distillation (bp ~80-85°C at 15 mmHg) yields the clear, colorless liquid product.
Yield Expectation: 65–75% (Cross-product). Major byproduct: Acrolein dimer (3,4-dihydro-2H-pyran-2-carboxaldehyde).
Downstream Applications & Derivatization Protocols
The utility of this intermediate lies in its transformation into saturated, functionalized heterocycles.
Application 1: Synthesis of (Tetrahydropyran-2-yl)methylamine
Relevance: This amine motif is a bioisostere for cyclohexylamines in CNS drugs and a linker in fragment-based drug design (FBDD).
Protocol B: Two-Stage Reduction (Saturation + Nitrile Reduction)
-
Stage 1: Olefin Hydrogenation
-
Substrate: 3,4-dihydro-2H-pyran-2-carbonitrile.
-
Catalyst: 5% Pd/C (5 wt% loading).
-
Conditions: H
(1 atm), MeOH, RT, 4 hours. -
Outcome: Quantitative conversion to tetrahydropyran-2-carbonitrile. The nitrile survives these mild conditions.
-
Data Check: disappearance of alkene protons in
H NMR ( 4.5–6.5 ppm region).
-
-
Stage 2: Nitrile Reduction to Amine
-
Reagents: Raney Nickel (activated) or LiAlH
(for lab scale). -
Solvent: NH
-saturated Methanol (to suppress secondary amine formation). -
Conditions: H
(50 psi) for Raney Ni, or 0°C addition for LiAlH . -
Work-up (LiAlH
): Fieser work-up ( mL H O, mL 15% NaOH, mL H O). -
Product: (Tetrahydropyran-2-yl)methylamine.
-
Application 2: Hydrolysis to Pyran-2-Carboxamides
Relevance: Structural analogs to Zanamivir (Relenza) intermediates.
Protocol C: Controlled Hydrolysis
-
Reagents: 30% H
O , K CO , DMSO (Radziszewski conditions) OR mild acidic hydrolysis (AcOH/HCl). -
Procedure: Dissolve nitrile in DMSO. Add 1.5 eq K
CO . Add 4 eq H O dropwise at 0°C. Stir at RT for 2 hours. -
Result: Conversion of -CN to -CONH
without opening the pyran ring.
Analytical Characterization Data
To validate the synthesis of the core intermediate (3,4-dihydro-2H-pyran-2-carbonitrile), compare experimental data against these standards:
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | 2230–2250 cm | Sharp, weak band indicating Nitrile (-CN) . |
| IR Spectroscopy | 1640–1650 cm | Medium band indicating Enol Ether (C=C) . |
| Vinyl proton at C6 (adjacent to oxygen). | ||
| Methine proton at C2 (adjacent to CN and O). | ||
| Carbon of the Nitrile group. | ||
| GC-MS | M+ = 109 m/z | Molecular ion peak. |
Pathway Visualization
The following diagram illustrates the divergence from the core intermediate to high-value pharmaceutical blocks.
Figure 2: Divergent synthesis pathways from the 3,4-dihydro-2H-pyran-2-carbonitrile core.
Safety & Handling Protocols
Hazard Class: Flammable Liquid (Category 2), Acute Toxicity (Oral/Inhalation).[1]
-
Cyanide Risk: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release Hydrogen Cyanide (HCN). Always have a Cyanide Antidote Kit available in the lab when working with multi-gram quantities.
-
Peroxide Formation: Like all ethers, the pyran ring can form explosive peroxides upon prolonged storage.
-
Protocol: Test for peroxides using starch-iodide paper before distillation. Store over molecular sieves with a stabilizer (BHT) under Argon.
-
-
Waste Disposal: Aqueous waste streams containing nitrile residues must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize any potential free cyanide before disposal.
References
-
Diels-Alder Synthesis & Kinetics
- Title: "Kinetics and Mechanism of the Thermal Dimeriz
- Source: Journal of the American Chemical Society.
-
URL:[Link]
-
Pharma Application (Neuraminidase Inhibitors)
- Title: "Process for the preparation of lysine via dihydropyran intermediates.
-
Hetero-Diels-Alder Methodology
Sources
- 1. chemos.de [chemos.de]
- 2. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]
- 3. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels-Alder reactions of functionalized alpha,beta-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 7. energy.gov [energy.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4-dihydro-2H-pyran-2-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-pyran-2-carbonitrile via the hetero-Diels-Alder reaction. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges.
Reaction Fundamentals: The Acrolein-Acrylonitrile Cycloaddition
The synthesis of 3,4-dihydro-2H-pyran-2-carbonitrile is a classic example of a hetero-Diels-Alder reaction. In this [4+2] cycloaddition, acrolein acts as the heterodiene (the 4π-electron component) and acrylonitrile serves as the dienophile (the 2π-electron component).[1] The reaction is governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other facilitates the formation of the new six-membered ring.[2]
For this specific "normal-demand" reaction, the key interaction is between the HOMO of the diene (acrolein) and the LUMO of the dienophile (acrylonitrile). The reaction rate and efficiency are significantly enhanced by:
-
Electron-donating groups on the diene (which raise the HOMO energy).[3]
-
Electron-withdrawing groups on the dienophile (which lower the LUMO energy).[3][4]
The nitrile group (-CN) on acrylonitrile is a strong electron-withdrawing group, making it a highly reactive dienophile for this transformation.[5]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis.
Question: My reaction yield is consistently low or non-existent. What are the primary causes?
Answer: Low yield is the most common issue and can stem from several factors. Systematically investigating these possibilities is key.
-
Cause 1: Reagent Quality & Polymerization. Acrolein is notoriously unstable and prone to polymerization, especially at elevated temperatures or in the presence of acid/base traces.[6] Acrylonitrile can also polymerize.
-
Solution:
-
Purify Reactants: Always use freshly distilled acrolein and acrylonitrile immediately before use. Store them cold and in the dark.
-
Use an Inhibitor: For storage and sometimes during the reaction (if thermal conditions are harsh), a radical inhibitor like hydroquinone can be beneficial.
-
Controlled Addition: Add the more reactive component (often acrolein) slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
-
Cause 2: Unfavorable Reaction Kinetics. The uncatalyzed reaction may be too slow under your current conditions, allowing side reactions or polymerization to dominate.
-
Solution:
-
Introduce a Lewis Acid Catalyst: Lewis acids (e.g., ZnCl₂, AlCl₃, TiCl₄, SnCl₄) are highly effective at accelerating Diels-Alder reactions.[6][7] They coordinate to the carbonyl oxygen of acrolein, lowering its LUMO energy and dramatically increasing the reaction rate.[1][8] Start with a common, mild Lewis acid like ZnCl₂.[6]
-
Optimize Temperature: While higher temperatures increase reaction rates, they can also promote the reverse (retro-Diels-Alder) reaction and decomposition.[9][10] The forward reaction is typically favored at lower to moderate temperatures (25 °C to 100 °C).[9] Finding the optimal balance is crucial.
-
-
-
Cause 3: Incorrect Stoichiometry. An improper ratio of diene to dienophile can leave unreacted starting material and lower the overall yield based on the limiting reagent.
-
Solution: While a 1:1 ratio is theoretically required, it is common practice to use a slight excess (1.1 to 1.5 equivalents) of the more stable or less expensive reactant to drive the reaction to completion.
-
Question: I'm observing significant formation of a tar-like polymer instead of my desired product. How can I prevent this?
Answer: Polymerization is a major competing pathway, especially with a reactive aldehyde like acrolein.
-
Cause: Radical or Acid/Base Catalyzed Polymerization.
-
Solution 1: Rigorous Temperature Control. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Consider starting at 0 °C or room temperature, especially when using a catalyst.
-
Solution 2: Inert Atmosphere. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radical initiators.
-
Solution 3: Solvent Choice. Use dry, non-polar, aprotic solvents (e.g., toluene, dichloromethane, hexanes). Protic solvents or impurities can initiate polymerization. Refluxing in toluene is a common condition for many Diels-Alder reactions.[6]
-
Question: The reaction is very slow and does not go to completion, even after extended periods. What adjustments should I make?
Answer: A stalled reaction points to an activation energy barrier that is too high under the current conditions.
-
Cause: Insufficient Activation.
-
Solution 1: Add or Change the Lewis Acid. If you are not using a catalyst, adding one is the first step. If you are already using a mild catalyst like ZnCl₂, consider a more potent one such as Et₂AlCl or TiCl₄, but be aware that these can also increase the rate of side reactions.[6]
-
Solution 2: Increase Concentration. Le Chatelier's principle applies; increasing the concentration of the reactants can help favor the product. Running the reaction neat (without solvent) is sometimes possible but increases the risk of polymerization. A concentrated solution in a high-boiling, non-polar solvent like dodecane can be effective for stubborn reactions.[6]
-
Solution 3: Moderate Temperature Increase. Cautiously increase the reaction temperature in increments (e.g., from room temperature to 40 °C, then to 60 °C), monitoring by TLC or GC/MS at each stage to see if product formation increases without a concurrent rise in decomposition products.
-
Question: How can I improve the stereoselectivity (endo/exo ratio) of my reaction?
Answer: The Diels-Alder reaction can produce endo and exo stereoisomers. Often, the endo product is kinetically favored due to stabilizing secondary orbital interactions in the transition state.[1]
-
Cause: Thermodynamic vs. Kinetic Control.
-
Solution 1: Lower the Reaction Temperature. Lower temperatures favor the kinetically controlled product, which is typically the endo adduct.[10][11] Running the reaction at -78 °C to 0 °C in the presence of a strong Lewis acid can dramatically improve endo selectivity.[11]
-
Solution 2: Choose the Right Catalyst. The choice and amount of Lewis acid can influence the transition state geometry and thus the endo/exo ratio. Some chiral Lewis acids are designed specifically to favor one stereoisomer.[12]
-
Frequently Asked Questions (FAQs)
-
What is the best solvent for this reaction? Non-polar, aprotic solvents are generally preferred. Toluene is a robust choice for thermal reactions due to its high boiling point.[6] For catalyzed reactions at lower temperatures, dichloromethane (DCM) is often used. Some specialized conditions, such as using a 5M solution of lithium perchlorate in diethyl ether, have also proven effective for difficult cycloadditions.[6]
-
Can this reaction be performed in water? Surprisingly, some Diels-Alder reactions show significant rate acceleration in water due to hydrophobic effects, which force the non-polar reactants together.[6] While this "green" approach can be highly effective, it may not be suitable for acrolein due to its potential for side reactions in a protic medium. However, it can be explored for analogous, more stable reactants.
-
How do I purify the final product? 3,4-dihydro-2H-pyran-2-carbonitrile is a relatively volatile and potentially thermally sensitive compound.
-
Workup: After quenching the reaction (e.g., with a mild aqueous wash), dry the organic layer thoroughly and remove the solvent under reduced pressure without excessive heating.
-
Purification: The preferred method is flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). If the product is prone to decomposition on silica, a plug of neutral alumina may be used instead. For volatile products, vacuum distillation or Kugelrohr (bulb-to-bulb) distillation can be an excellent alternative.
-
Data Summary: Impact of Reaction Parameters
The following table summarizes the general effects of key parameters on the Diels-Alder synthesis of dihydropyrans. Specific values are system-dependent and require empirical optimization.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Selectivity (Endo) | Rationale & Citation |
| Temperature | Low (-78°C to 25°C) | May be lower (slower rate) | Higher | Favors the kinetic product.[10][11] |
| High (50°C to 110°C) | May be higher (faster rate) | Lower | Favors the thermodynamic product; risks retro-reaction.[9][10] | |
| Catalyst | None | Low | Variable | High activation energy barrier. |
| Lewis Acid (e.g., ZnCl₂, AlCl₃) | High | Generally Higher | Lowers LUMO energy, accelerating the reaction.[7][8] | |
| Solvent | Non-polar (Toluene, Hexane) | Good | Good | Minimizes side reactions.[6] |
| Polar Aprotic (DCM, Ether) | Good | Good | Effective for catalyzed, low-temperature reactions.[12] | |
| Polar Protic (Water, Alcohols) | Variable | Variable | Can accelerate via hydrophobic effects but risks side reactions.[6] |
Optimized Experimental Protocol (Catalyzed)
This protocol provides a robust starting point for optimization. Safety Note: Acrolein and acrylonitrile are toxic and volatile. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Reagent Preparation:
-
Distill acrolein (inhibited with hydroquinone) under reduced pressure immediately before use.
-
Distill acrylonitrile from CaH₂ immediately before use.
-
Dry the chosen solvent (e.g., dichloromethane) over an appropriate drying agent (e.g., CaH₂) and distill under an inert atmosphere.
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the Lewis acid catalyst (e.g., ZnCl₂, 0.2 eq.) under a positive pressure of nitrogen.
-
Add dry dichloromethane (to make a ~0.5 M solution with respect to the limiting reagent).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reaction Execution:
-
In a separate flame-dried dropping funnel, prepare a solution of freshly distilled acrylonitrile (1.0 eq.) in dry dichloromethane.
-
Add the acrylonitrile solution to the stirred catalyst suspension in the reaction flask.
-
Prepare a solution of freshly distilled acrolein (1.2 eq.) in dry dichloromethane in the dropping funnel.
-
Add the acrolein solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to afford the pure 3,4-dihydro-2H-pyran-2-carbonitrile.
-
References
-
10.3: The Diels Alder Reaction. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018, September 3). Master Organic Chemistry. Retrieved from [Link]
-
High stereoselectivity on low temperature Diels-Alder reactions. (n.d.). PMC - NIH. Retrieved from [Link]
-
ADJUSTMENT OF THE SELECTIVITY OF A DIELS-ALDER REACTION NETWORK USING SUPERCRITICAL FLUIDS. (2007, April 27). Taylor & Francis. Retrieved from [Link]
-
Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. (n.d.). SciELO. Retrieved from [Link]
-
Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6... (2021, June 1). PMC. Retrieved from [Link]
-
Effect of solvent motions on the dynamics of the Diels-Alder reaction. (n.d.). Lirias. Retrieved from [Link]
-
Theoretical studies of solvent effects and Lewis acid catalysis on Diels-Alder reactions. (n.d.). University of Miami. Retrieved from [Link]
-
What is the best condition for Diels-Alder reactions using Acrolien as dienophile? (2013, May 21). ResearchGate. Retrieved from [Link]
-
enantioselective diels-alder reactions of 2h-pyrans. (n.d.). The University of Liverpool Repository. Retrieved from [Link]
-
Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). (n.d.). Retrieved from [Link]
-
Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. (2006, November 6). Chemistry | Illinois. Retrieved from [Link]
-
Study of Solvent Effects in Diels-Alder Reaction through Charge Transfer Formation by Using Semi-empirical Calculations. (2018, November 12). ResearchGate. Retrieved from [Link]
-
Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels-Alder reactions of functionalized alpha,beta-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. (2005, September 7). PubMed. Retrieved from [Link]
-
Transition structures of the Lewis acid-catalyzed Diels-Alder reaction of butadiene with acrolein. The origins of selectivity. (n.d.). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
-
The simplest Diels–Alder reactions are not endo-selective. (2020, October 6). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Synthesis of 3,4-dihydro-2H-pyrans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Lewis acid catalyst system for Diels–Alder reaction. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. Retrieved from [Link]
-
3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. (n.d.). PMC. Retrieved from [Link]
-
16.11 Rules of the Diels–Alder Reaction. (2022, January 24). Chemistry LibreTexts. Retrieved from [Link]
-
Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Diels Alder Reaction. (2021, January 4). YouTube. Retrieved from [Link]
- Process for preparing 2-substituted-3,4-dihydro-2h-pyrans. (n.d.). Google Patents.
-
What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? (2018, April 18). Quora. Retrieved from [Link]
- Method for producing 3,4-dihydro-2h-pyran. (n.d.). Google Patents.
-
Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in... (n.d.). DSpace@MIT. Retrieved from [Link]
-
Synthesis of dihydro-2H-pyran-3(4H)-one. (n.d.). Arkivoc. Retrieved from [Link]
-
Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
preventing polymerization during 3,4-dihydro-2H-pyran-2-carbonitrile synthesis
Topic: Prevention of Polymerization During Thermal Cycloaddition
Executive Summary
The synthesis of 3,4-dihydro-2H-pyran-2-carbonitrile (also referred to as 2-cyano-3,4-dihydro-2H-pyran) typically involves the thermal hetero-Diels-Alder reaction between acrolein (heterodiene) and acrylonitrile (dienophile).[1]
This reaction presents a "triangular" polymerization risk:
-
Acrolein Homopolymerization: Formation of insoluble white solids ("disacryl").[1]
-
Acrylonitrile Homopolymerization: Formation of yellow polyacrylonitrile (PAN).[1]
-
Product Degradation: The target molecule is a cyclic vinyl ether, susceptible to acid-catalyzed hydrolysis and polymerization.[1]
This guide provides a self-validating protocol to navigate these competing pathways, ensuring high yield and purity.
Part 1: Critical Control Points (The "Why" and "How")
Feedstock Management & Inhibitor Chemistry
The Problem: Commercial acrolein and acrylonitrile are supplied with storage inhibitors (e.g., MEHQ, TBC) that are often insufficient for the high temperatures (140°C–180°C) required for dimerization. Furthermore, "popcorn" polymers can seed in feed lines, causing catastrophic clogging.
The Solution:
-
Acrolein: Must be distilled immediately before use to remove dimers and oxidized impurities (acrylic acid).[1] Acidic impurities catalyze ionic polymerization.[1]
-
Inhibitor Cocktail: A single inhibitor is rarely sufficient.[1] We recommend a dual-system:
-
Hydroquinone (HQ): Acts as a radical scavenger.[1][2] Crucial Note: HQ requires dissolved oxygen to function.[1][2] If you run under strict Nitrogen/Argon without trace O2, HQ is ineffective.
-
Phenothiazine (PTZ): An anaerobic inhibitor that functions well at high temperatures where oxygen solubility drops.[1]
-
Reaction Environment (Thermal Dimerization)
The Problem: The reaction is exothermic. Localized hotspots trigger rapid radical polymerization of acrylonitrile.[1] The Solution:
-
Temperature Ramp: Avoid rapid heating. Use a stepwise ramp to 160°C–170°C.[1]
-
Dilution: If the exotherm is uncontrollable, use a solvent (e.g., Toluene or Benzene) to act as a heat sink, though neat reactions are preferred for atom economy.
Work-up & Distillation
The Problem: The product is an enol ether . Traces of acid (from acrolein oxidation) will cause the product to hydrolyze or polymerize in the distillation pot, turning the flask into a black tar. The Solution:
-
Basification: Pre-wash the crude mixture with dilute NaHCO3 to neutralize acrylic acid.
-
Pot Stabilization: Add fresh phenothiazine and a trace of anhydrous Na2CO3 to the distillation pot to maintain a non-acidic environment during heating.
Part 2: Visualizing the Pathway
The following diagram illustrates the competition between the desired [4+2] cycloaddition and the undesired polymerization pathways.
Caption: Competitive pathways in the thermal synthesis of 3,4-dihydro-2H-pyran-2-carbonitrile. Green path indicates the desired inhibited route.[1]
Part 3: Validated Experimental Protocol
Safety Warning: Acrolein is intensely lacrimatory and toxic.[1] Acrylonitrile is a carcinogen.[1] Work in a well-ventilated fume hood.
Step 1: Reactant Preparation
-
Distill Acrolein: Distill commercial acrolein under nitrogen. Discard the first 10% (fore-run) and leave 10% in the pot.
-
Why? Removes the acrylic acid formed by oxidation and existing dimers.[1]
-
-
Inhibitor Dosing: To the fresh acrolein (1.0 eq) and acrylonitrile (1.2 eq), add:
Step 2: Thermal Reaction (Autoclave)
-
Load the mixture into a stainless steel autoclave (glass-lined preferred to prevent metal ion catalysis).
-
Purge: Purge with Nitrogen, but do not strictly deoxygenate if relying solely on HQ.[1] (See FAQ).
-
Ramp:
-
Heat to 130°C over 1 hour.
-
Hold at 130°C for 30 mins (Initiation control).
-
Heat to 170°C and hold for 4–6 hours.
-
-
Cooling: Cool to room temperature. The pressure should drop significantly as the gas-phase monomers convert to the liquid dimer.[1]
Step 3: Purification (The Danger Zone)[1]
-
Flash Distillation: Perform a crude flash distillation to separate the liquid from any solid polymers formed.[1]
-
Neutralization: Wash the crude distillate with saturated NaHCO3 solution to remove any acrylic acid generated during the reaction.[1] Dry over MgSO4.[1]
-
Fractional Distillation:
-
Add 0.1% Phenothiazine and 0.5g anhydrous Na2CO3 to the distillation flask.
-
Distill under reduced pressure (vacuum is essential to keep pot temp <100°C).
-
Collect the fraction boiling at the specific point for the nitrile (approx. 80-90°C at 10-15 mmHg, verify with literature).[1]
-
Part 4: Troubleshooting & FAQs
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| White precipitate in reactor | Polyacrolein formation (Radical/Ionic) | Check acrolein purity (acid content). Increase Phenothiazine concentration.[1] |
| Yellow/Orange solid | Polyacrylonitrile formation (Anionic) | Reaction became too basic or overheated.[1] Ensure neutral pH. Reduce ramp rate. |
| Black Tar during distillation | Acid-catalyzed polymerization of product | CRITICAL: The product is acid-sensitive.[1] Add Na2CO3 to the still pot.[1] |
| Rapid Pressure Spike | Runaway polymerization | Emergency cooling.[1] Vent to scrubber.[1] Review inhibitor loading. |
Frequently Asked Questions
Q1: Can I use TBC (4-tert-butylcatechol) instead of Hydroquinone?
-
A: TBC is an excellent storage inhibitor but is volatile and less effective at the high temperatures (170°C) required for this reaction.[1] Phenothiazine is superior for the reactor phase because it has lower volatility and high thermal stability.[1]
Q2: Why did my reaction solidify even with inhibitors?
-
A: You likely removed all oxygen.[1] Hydroquinone (and MEHQ) are "synergistic" inhibitors; they react with peroxy radicals.[1] Without a trace of oxygen (or an alternative oxidant), they are ineffective.[1] If you must run strictly anaerobic, use Phenothiazine or Copper dialkyldithiocarbamates as the primary inhibitor.[1]
Q3: My product smells like vinegar after distillation. Is this normal?
-
A: No. This indicates hydrolysis of the vinyl ether ring back to the aldehyde/acid components.[1] Your distillation setup was likely acidic.[1] Re-wash with bicarbonate and redistill with solid sodium carbonate in the flask.
Part 5: Troubleshooting Logic Flow
Use this decision tree when encountering viscosity issues during synthesis.
Caption: Diagnostic logic for identifying the root cause of polymerization based on visual cues.
References
-
Smith, C. W., et al. (1964). Acrolein dimer production. US Patent 3,159,651.[1] Google Patents. Link
- Context: Establishes the baseline for thermal dimerization of acrolein and the use of weak acids/inhibitors to prevent "heavies."
-
BenchChem. (2025).[1][2] Preventing polymerization of acrylonitrile derivatives. Link[1]
-
EPA Method 603. Acrolein and Acrylonitrile in Municipal and Industrial Discharges. Link
-
Context: Analytical methods and stability data for acrolein/acrylonitrile mixtures.[1]
-
-
Langvardt, P. W. (2011).[1] Acrylonitrile.[1][2][3][4][5][6] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1]
- Context: Authoritative source on the polymerization mechanisms of acrylonitrile (radical vs anionic).
-
Ohara, T., et al. (2012). Acrolein and Methacrolein.[1] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1]
-
Context: Detailed properties of acrolein, including the formation of disacryl and the necessity of hydroquinone/phenothiazine inhibitors.[1]
-
Sources
- 1. US3159651A - Acrolein dimer production - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dfg.de [dfg.de]
- 4. epa.gov [epa.gov]
- 5. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.tue.nl [pure.tue.nl]
purification of 3,4-dihydro-2H-pyran-2-carbonitrile via fractional distillation
[1]
Welcome to the Advanced Purification Support Hub. You are accessing this guide because you are likely isolating 3,4-dihydro-2H-pyran-2-carbonitrile (2-cyano-3,4-dihydro-2H-pyran), typically synthesized via the hetero-Diels-Alder reaction of acrolein and acrylonitrile.[1] This is a thermally sensitive, reactive intermediate often used in the synthesis of pharmaceuticals and agrochemicals.[2]
This guide moves beyond basic textbook distillation; it addresses the specific physicochemical behaviors of pyran derivatives, including retro-Diels-Alder risks, polymerization, and isomer separation.[1]
Module 1: Pre-Distillation Assessment & Safety
Q: I have a crude reaction mixture. Can I proceed directly to fractional distillation? A: Absolutely not. Direct distillation of the crude hetero-Diels-Alder mixture is a safety hazard and a quality failure point.[1][2]
-
The Risk: Your crude mixture likely contains unreacted acrylonitrile (carcinogenic, volatile) and acrolein (lachrymator, high toxicity), along with Lewis Acid catalysts (e.g., ZnCl₂, AlCl₃) if used.[1][2] Heating this mixture without treatment can lead to rapid, exothermic polymerization or "tars" that solidify in your reboiler.[2]
-
The Protocol:
-
Quench: If a Lewis Acid was used, wash the organic phase with saturated NaHCO₃ to neutralize acidity.[1][2] Acidic residues catalyze polymerization during distillation.[2]
-
Stabilize: Add a radical inhibitor (e.g., Hydroquinone or BHT at 0.1–0.5 wt%) to the pot. This prevents polymerization of the vinyl ether moiety in the pyran ring.[2]
-
Flash Distill (Optional but Recommended): Perform a rough "flash" vacuum distillation first to separate volatiles and the pyran core from heavy polymeric tars.[1][2] This protects your expensive fractional column from fouling.[2]
-
Q: What are the critical safety considerations for this specific molecule? A: Beyond standard PPE, you must account for:
-
Cyanide/Nitrile Hazards: While the nitrile group is covalently bonded, thermal decomposition at high temperatures (>200°C) can release toxic byproducts.[1][2]
-
Retro-Diels-Alder (rDA): 3,4-dihydro-2H-pyran derivatives can undergo rDA at elevated temperatures, reverting to acrolein and acrylonitrile.[1] This repressurizes the system and releases toxic vapors.[2] Always keep the pot temperature below 140°C.
Module 2: Distillation Setup & Parameters
Q: What vacuum and temperature settings should I target? A: 3,4-dihydro-2H-pyran-2-carbonitrile has a high boiling point at atmospheric pressure (est. >160°C), which risks decomposition.[1][2] You must use reduced pressure.[2]
| Parameter | Recommended Range | Rationale |
| Vacuum Pressure | 10 – 15 mmHg | Lowers BP to a safe window (60–80°C) to prevent rDA.[1][2] |
| Pot Temperature | < 110°C | Exceeding this increases the rate of polymerization and rDA.[1][2] |
| Head Temperature | ~70 – 85°C (at 12 mmHg) | Note: This varies by isomer ratio and specific vacuum.[1][2] |
| Condenser Temp | 0°C to 5°C | Use a recirculating chiller. Water is often too warm for efficient recovery of fore-runs.[2] |
| Cold Trap | -78°C (Dry Ice/Acetone) | Essential to trap unreacted acrolein/acrylonitrile vapors that bypass the condenser.[2] |
Q: How do I separate the nitrile from the aldehyde byproduct? A: The major impurity is often 3,4-dihydro-2H-pyran-2-carboxaldehyde (the acrolein dimer), which has a boiling point very close to the nitrile.[1]
-
Column Choice: A simple Vigreux column is insufficient.[1][2] Use a packed column (e.g., Raschig rings or wire mesh) with a heated jacket to prevent adiabatic heat loss.[2]
-
Reflux Ratio: High reflux is required.[1][2] Start at 10:1 (Reflux:Takeoff) to establish equilibrium, then adjust to 5:1 during fraction collection.
-
Separation Logic: The aldehyde typically boils slightly lower than the nitrile.[1][2] Collect small fractions and monitor via GC/TLC.
Module 3: Troubleshooting & FAQs
Q: My distillate is turning yellow/orange in the receiving flask. Why? A: This indicates polymerization or oxidation .[1][2]
-
Cause: The vinyl ether double bond (C5=C6) is acid-sensitive and prone to oxidation.[1][2]
-
Fix: Ensure your receiving flasks are base-washed (trace alkalinity helps stability) and purged with Nitrogen/Argon.[1][2] Add a trace of BHT to the receiving flask before collection begins.[2]
Q: The vacuum pressure is fluctuating wildly during distillation. A: This is a hallmark of Retro-Diels-Alder decomposition .[1][2]
-
Mechanism: As the pot heats up, the pyran reverts to acrolein/acrylonitrile gases, creating pressure spikes.[1][2]
-
Immediate Action: Lower the heating mantle immediately. Check your cold trap—if it is filling rapidly with low-boiling liquid, your product is decomposing.[2] You need a better vacuum (lower T) or a fresh inhibitor.[2]
Q: I see two close peaks on my GC. Is one an impurity? A: Not necessarily. It is likely the cis/trans (endo/exo) diastereomers of the nitrile.[2]
-
Explanation: The Diels-Alder reaction produces both isomers.[1][2] They have very similar boiling points.[2]
-
Decision: Unless you require enantiopure material (which requires chiral chromatography, not distillation), collect both.[1][2] Verify identity via NMR (coupling constants of the H-2 proton will differ).[1][2]
Module 4: Process Visualization
The following diagram illustrates the purification logic, including critical decision nodes for impurities.
Figure 1: Logical workflow for the purification of 3,4-dihydro-2H-pyran-2-carbonitrile, highlighting the critical pre-treatment and decision points for thermal instability.
References
-
Mundt, O. et al. (1950).[1][2] Production of 3,4-dihydro-2H-pyran-2-carbonitrile. US Patent 2,514,156.[2]
-
Gaponenko, N. et al. (2016).[1][2] Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides. Beilstein Journal of Organic Chemistry. [Link]
-
NIST Chemistry WebBook. (2023).[1][2] 2H-Pyran, 3,4-dihydro- Thermophysical Properties. [Link][1]
Technical Support Center: Troubleshooting 3,4-Dihydro-2H-pyran-2-carbonitrile Reduction
The following guide is designed as a specialized Technical Support Center resource for researchers encountering selectivity issues during the reduction of 3,4-dihydro-2H-pyran-2-carbonitrile .
Topic: Optimizing Selectivity in Nitrile Reduction of Enol Ether Systems Audience: Medicinal Chemists, Process Chemists Content Type: Advanced Troubleshooting Guide & Protocols
Executive Summary: The Selectivity Triangle
The reduction of 3,4-dihydro-2H-pyran-2-carbonitrile (1) presents a unique "Selectivity Triangle" challenge due to the coexistence of three reactive functionalities:
-
The Nitrile (CN): The target for reduction to the primary amine.[1]
-
The Enol Ether (C=C-O): Highly susceptible to catalytic hydrogenation (over-reduction) and acid-catalyzed hydrolysis (ring opening).
-
The Imine Intermediate: Prone to condensation with the product amine, leading to secondary amine dimers.
Low selectivity typically manifests as over-reduction (saturation of the ring) , dimerization , or decomposition . This guide provides diagnostic steps and protocols to isolate the desired pathway.
Diagnostic Guide: Identify Your Failure Mode
Compare your reaction outcome with the profiles below to identify the root cause.
| Symptom | Observed Byproducts (LCMS/NMR) | Root Cause |
| Loss of Unsaturation | Product mass +2 Da (Tetrahydropyran analog). Disappearance of alkene protons in NMR ( | Chemo-selectivity Failure: Catalyst (Pd/C, Ra-Ni) reduced the C=C bond along with the CN. |
| Dimer Formation | Product mass = (2 | Condensation Failure: Imine intermediate reacted with free amine. Insufficient ammonia/base suppression. |
| Decomposition | Complex mixture; loss of pyran ring signals; presence of aldehydes (e.g., 5-hydroxypentanal). | Stability Failure: Acidic conditions (intentional or in situ) hydrolyzed the acid-labile enol ether. |
| Incomplete Reaction | Remaining starting material; stuck at imine stage. | Activity Failure: Catalyst poisoning or insufficient hydride donor strength. |
Technical Analysis & Solutions
Issue 1: Chemoselectivity (Preserving the C=C Bond)
The Problem: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are indiscriminate. They will hydrogenate the electron-rich enol ether double bond (
-
Recommendation: Use Lithium Aluminum Hydride (LiAlH
) at controlled temperatures or Diisopropylaminoborane. These reagents attack the polarized CN triple bond but generally leave electron-rich alkenes (like enol ethers) intact.
Issue 2: Suppression of Secondary Amines (Dimerization)
The Problem: The reduction proceeds via an imine intermediate (
-
Standard Approach: Add acid to protonate the amine. WARNING: Do NOT use this for dihydropyrans. The enol ether will hydrolyze.
-
Correct Approach: Use Ammonia (NH
) saturation . High concentrations of NH shift the equilibrium away from the dimer and stabilize the imine.
Issue 3: Ring Stability (Enol Ether Hydrolysis)
The Problem: 3,4-dihydro-2H-pyran is an enol ether. In the presence of water and even mild acid (or Lewis acids), it hydrolyzes to form 5-hydroxypentanal (ring opening). The Solution: Maintain strictly neutral or basic conditions . Ensure solvents are anhydrous if using Lewis acids.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the critical control points.
Caption: Competing reaction pathways. Green indicates the target; Red indicates failure modes (over-reduction, dimerization, hydrolysis).
Validated Experimental Protocols
Protocol A: Chemoselective Reduction (Preserves C=C)
Target: (3,4-dihydro-2H-pyran-2-yl)methanamine
Mechanism: Nucleophilic hydride addition (LiAlH
-
Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen.
-
Reagent: Suspend LiAlH
(1.2 equiv) in anhydrous Diethyl Ether (Et O) or THF . Cool to 0°C .[2][3]-
Note: Et
O is preferred for easier workup and lower boiling point, preventing thermal isomerization.
-
-
Addition: Dissolve 3,4-dihydro-2H-pyran-2-carbonitrile (1.0 equiv) in minimal anhydrous solvent. Add dropwise to the LiAlH
suspension over 30 minutes. Maintain temp < 5°C. -
Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC (stain with KMnO
or Ninhydrin). -
Quench (Fieser Method): Critical to avoid acid.
-
Dilute with wet ether.
-
Add water (
mL per g LAH). -
Add 15% NaOH (
mL). -
Add water (
mL).
-
-
Workup: Filter the granular white precipitate. Dry filtrate over Na
SO (anhydrous) and concentrate in vacuo at low temperature (< 30°C) to avoid polymerization.
Protocol B: Saturated Reduction (Tetrahydropyran Target)
Target: (Tetrahydropyran-2-yl)methanamine Mechanism: Catalytic Hydrogenation with Ammonia suppression. Selectivity: High for Amine vs Dimer; reduces C=C intentionally.
-
Catalyst: Use Raney Nickel (approx. 20 wt%) or 5% Rh/Al
O .-
Why not Pd/C? Pd/C is excellent but can sometimes cause ring isomerization or hydrogenolysis of allylic C-O bonds. Raney Ni is preferred for nitriles.
-
-
Solvent: Methanol saturated with Ammonia (7N NH
in MeOH) .-
Crucial: The ammonia prevents secondary amine formation and maintains basicity to protect the acetal linkage during reduction.
-
-
Conditions: Hydrogen pressure 50-100 psi (3-7 bar) at RT to 40°C .
-
Procedure:
-
Load catalyst (under Ar/water slurry) into autoclave.
-
Add substrate dissolved in ammoniacal methanol.
-
Pressurize H
.[4] Stir vigorously (mass transfer limited).
-
-
Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.[5]
Frequently Asked Questions (FAQs)
Q1: Can I use NaBH
Q2: I see a byproduct with M+18 mass. What is it? A: This is likely the hydration product (water addition across the double bond) or ring opening to the aldehyde. This confirms moisture was present or acidic conditions were used. Ensure solvents are anhydrous.
Q3: Why can't I use HCl/MeOH to stop the dimerization? A: Standard nitrile reductions use acid to trap the amine as an ammonium salt, preventing it from attacking the imine. However, your substrate is a 3,4-dihydro-2H-pyran (enol ether) . Enol ethers react violently or hydrolyze rapidly in acidic methanol to form acetals or aldehydes. You must use basic suppression (Ammonia) [2].
Q4: Is the product volatile? A: Yes, low molecular weight amino-pyrans can be volatile. Avoid high-vacuum drying for extended periods. Isolate as a salt (e.g., oxalate or fumarate) if storage is required, but form the salt after isolation in a non-protic solvent.
References
-
Satoh, T., et al. (1969). "Selective reduction of nitrile groups with sodium borohydride-cobaltous chloride." Tetrahedron Letters, 10(49), 4555-4558.
-
Haddenham, D., et al. (2009).[1] "Selective Reduction of Nitriles to Primary Amines with Diisopropylaminoborane." The Journal of Organic Chemistry, 74(5), 1964–1970.
-
BenchChem Technical Support. "Stability of (3,4-Dihydro-2H-pyran-2-yl)-methylamine under acidic conditions."
-
Organic Chemistry Portal. "Synthesis of Amines by Nitrile Reduction."
Sources
- 1. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 2. WO2019046126A1 - AMINOGLYCOSIDES AND USES THEREOF - Google Patents [patents.google.com]
- 3. WO2019194858A1 - Modular synthesis of aminoglycosides - Google Patents [patents.google.com]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
removing unreacted starting materials from 3,4-dihydro-2H-pyran-2-carbonitrile
Current Status: Online Ticket ID: DHP-CN-PUR-001 Subject: Removal of Unreacted Starting Materials (Acrolein, Acrylonitrile, DHP derivatives) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are likely synthesizing 3,4-dihydro-2H-pyran-2-carbonitrile (also referred to as 2-cyano-3,4-dihydro-2H-pyran) via a hetero-Diels-Alder reaction involving acrolein and acrylonitrile , or through the functionalization of 3,4-dihydro-2H-pyran (DHP) .
The critical challenge in purifying this compound is the acid-sensitivity of the enol ether moiety (the C=C-O bond within the ring). Standard acidic workups or unmodified silica gel chromatography can trigger hydrolysis, ring-opening, or polymerization, leading to significant yield loss.
This guide provides a self-validating workflow to remove volatile starting materials (acrolein, acrylonitrile) and non-volatile byproducts while preserving the integrity of the pyran ring.
Part 1: The Purification Decision Matrix
Before proceeding, determine your primary impurity profile. Use this logic flow to select the correct protocol.
Figure 1: Purification Decision Matrix. Prioritize thermal separation (Distillation) for bulk removal of toxic volatiles before attempting sensitive chromatographic steps.
Part 2: Technical Protocols
Protocol A: Vacuum Distillation (Bulk Removal)
Objective: Remove unreacted acrolein (bp 53°C), acrylonitrile (bp 77°C), and solvents. Mechanism: Vapor pressure differential. The target nitrile typically boils significantly higher than the starting materials.
Step-by-Step Guide:
-
Stabilization: Add a radical inhibitor (e.g., BHT or Hydroquinone, 100-500 ppm) to the distillation flask. Acrolein and acrylonitrile are prone to explosive polymerization upon heating.
-
Apparatus: Use a short-path distillation head. Avoid Vigreux columns if the crude is viscous/tarry to prevent clogging.
-
Vacuum Application: Apply high vacuum (<5 mmHg).
-
Caution: Do not heat above 120°C pot temperature to prevent retro-Diels-Alder decomposition.
-
-
Fraction Collection:
-
Fraction 1 (Cold Trap): Acrolein/Acrylonitrile (highly volatile).
-
Fraction 2 (Forerun): Unreacted DHP or intermediate isomers.
-
Fraction 3 (Main): 3,4-dihydro-2H-pyran-2-carbonitrile.
-
Critical Safety Note: The cold trap will contain concentrated, toxic monomers. Neutralize with aqueous NaOH/bleach in a fume hood before disposal.
Protocol B: Chemoselective Scavenging (Polishing)
Objective: Remove trace acrolein (aldehyde) without using acidic bisulfite washes which destroy the product. The Issue: Standard sodium bisulfite washes are acidic (pH ~4). This acidity hydrolyzes the enol ether of the dihydropyran ring [1].
Correct Procedure:
-
Reagent: Use a polymer-supported primary amine (e.g., Trisamine resin) or a basic wash.
-
Workflow:
-
Dissolve crude oil in non-polar solvent (Hexanes/EtOAc).
-
Add resin (1.5 eq relative to estimated aldehyde impurity).
-
Stir gently at Room Temperature for 1-2 hours.
-
Filter off the resin.[1] The aldehyde remains bound to the solid support as an imine.
-
-
Alternative (Liquid Wash): If resins are unavailable, wash rapidly with cold saturated NaHCO₃ or dilute NaOH. Avoid prolonged contact with water.
Protocol C: Deactivated Silica Chromatography
Objective: Isolate the nitrile from polymeric gums or close-eluting isomers. The Risk: Standard silica gel is slightly acidic (pH 6.5–7.0, Lewis acidic sites). This is sufficient to degrade 3,4-dihydro-2H-pyran derivatives into lactols or open-chain aldehydes [2].
Deactivation Protocol:
-
Slurry Preparation: Prepare the silica slurry using your eluent (e.g., Hexanes/EtOAc).
-
The Additive: Add 1% Triethylamine (Et₃N) or 1% Pyridine to the slurry before packing the column.
-
Equilibration: Flush the column with 2-3 column volumes of the Et₃N-containing solvent. This neutralizes acidic silanol groups.
-
Elution: Run the column using the standard solvent system (maintain 0.5% Et₃N if separation is slow).
Part 3: Quantitative Data & Specifications
| Component | Boiling Point (atm) | Toxicity / Hazard | Removal Strategy |
| Acrolein | 53°C | High Toxicity / Lachyrymator | Vac. Distillation (Cold Trap) |
| Acrylonitrile | 77°C | Carcinogen / Cyanide release | Vac. Distillation |
| 3,4-dihydro-2H-pyran | 86°C | Flammable / Acid Sensitive | Distillation / Evaporation |
| Target Nitrile | >180°C (est) / ~80°C (0.5 mmHg) | Irritant | Product |
Part 4: Troubleshooting & FAQs
Q1: My product turned yellow/orange during distillation. What happened? A: This indicates polymerization of unreacted acrolein or acrylonitrile.
-
Fix: Ensure you added a radical inhibitor (BHT) to the pot.
-
Fix: Lower the bath temperature and improve vacuum depth to distill at a lower temperature.
Q2: NMR shows a new aldehyde peak (~9.5 ppm) after column chromatography. A: You likely hydrolyzed the enol ether ring.
-
Cause: The silica gel was too acidic.
-
Verification: Check the alkene region. If the characteristic enol ether protons (approx 6.0-6.5 ppm) are diminishing, ring opening has occurred.
-
Solution: Repurify using Protocol C (Triethylamine-treated silica) or switch to neutral alumina [3].
Q3: Can I use aqueous HCl to remove amine byproducts? A: ABSOLUTELY NOT. Even dilute mineral acids will instantaneously hydrolyze the 3,4-dihydro-2H-pyran ring. Use extraction with pH 5.5 phosphate buffer if necessary, but prefer neutral/basic conditions.
Part 5: Mechanism of Failure (Why Silica Fails)
The following diagram illustrates why standard silica chromatography destroys your product and why base deactivation is mandatory.
Figure 2: Mechanism of acid-catalyzed hydrolysis on silica gel. Triethylamine blocks the acidic silanol sites, preventing the protonation of the enol ether.
References
-
Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link] (Validates the general reactivity and synthesis methods of dihydropyrans).
-
Organic Syntheses. Protection of Alcohols as Tetrahydropyranyl Ethers: 2-(Tetrahydro-2-pyranyloxy)ethanol. Coll. Vol. 3, p.813 (1955). [Link] (Establishes the acid-catalyzed mechanism for pyran ring formation/hydrolysis).
Sources
Technical Support Center: Solvent Effects on the Stability of 3,4-Dihydro-2H-Pyran-2-Carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the stability of 3,4-dihydro-2H-pyran-2-carbonitrile, with a specific focus on the critical role of solvent selection. As a molecule featuring both a labile enol ether linkage and a nitrile group, its stability can be significantly influenced by the surrounding chemical environment. This document is designed to provide you with the causal insights and practical methodologies needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary structural feature of 3,4-dihydro-2H-pyran-2-carbonitrile that influences its stability?
The most significant factor governing the stability of 3,4-dihydro-2H-pyran-2-carbonitrile is the enol ether functionality within the dihydropyran ring. This structure is analogous to a tetrahydropyranyl (THP) protecting group, which is known to be stable under neutral and basic conditions but highly susceptible to cleavage under acidic conditions.[1] The presence of acid, even in catalytic amounts, can lead to the protonation of the ether oxygen, initiating a ring-opening hydrolysis reaction.[1][2] This results in the formation of 5-hydroxy-2-oxopentanenitrile, which can exist in equilibrium with its open-chain and other cyclic forms.
Q2: How do different classes of solvents—protic, aprotic, and non-polar—affect the stability of this compound?
Solvent choice is paramount for maintaining the structural integrity of 3,4-dihydro-2H-pyran-2-carbonitrile. The solvent's ability to donate protons (proticity) and its overall polarity are key determinants of the compound's degradation rate.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents pose the highest risk to the stability of the compound. Polar protic solvents can act as proton donors, directly facilitating the acid-catalyzed hydrolysis of the enol ether.[1][3] Furthermore, they are excellent at stabilizing the charged intermediates formed during the ring-opening mechanism, thereby lowering the activation energy and accelerating the degradation process.[4][5]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF, Acetone): This class of solvents provides a significantly more stable environment. While polar, they cannot donate hydrogen bonds and are not a source of protons.[6][7] They effectively dissolve the compound without actively participating in its degradation, making them a preferred choice for reactions and storage when polarity is required.[5][6] However, it is crucial to ensure these solvents are free from acidic impurities.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Generally, these solvents are the most inert and offer the highest stability for the compound, as they do not promote the ionic pathways required for hydrolysis. The low polarity of these solvents minimizes interactions with the enol ether, preventing degradation.[8]
Q3: Can impurities in solvents catalyze the degradation of my compound?
Absolutely. The sensitivity of the dihydropyran ring to acid means that even trace acidic impurities in your solvents or reagents can initiate degradation.[2] It is critical to use high-purity, anhydrous solvents whenever possible. Additionally, be mindful of other components in your reaction mixture that could generate an acidic micro-environment. While less common for this specific structure, strong oxidizing agents could also potentially lead to degradation pathways involving the ether linkage.[9]
Q4: What are the best analytical techniques to monitor the stability of 3,4-dihydro-2H-pyran-2-carbonitrile?
To accurately assess stability, you need a method that can separate the parent compound from its potential degradants. Such methods are known as "stability-indicating" methods.[10][11]
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique. A reversed-phase HPLC method using a C18 column can typically provide excellent separation of the relatively non-polar parent compound from its more polar, ring-opened degradation products. UV detection is suitable as the nitrile group and the enol ether double bond provide a chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly recommended as it combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.[12] It allows you to not only quantify the loss of the starting material but also to identify the mass of the degradation products, confirming the degradation pathway.[2][12]
Troubleshooting Guide: Solvent-Related Instability
This table addresses common issues encountered during the handling and reaction of 3,4-dihydro-2H-pyran-2-carbonitrile.
| Observed Issue | Potential Cause (Solvent-Related) | Recommended Solution & Rationale |
| Rapid disappearance of starting material in solution. | The solvent is protic (e.g., methanol, ethanol, water) or contains acidic impurities. | Solution: Immediately switch to a high-purity polar aprotic solvent (e.g., acetonitrile, THF) or a non-polar solvent (e.g., dichloromethane). Rationale: Protic solvents facilitate the acid-catalyzed hydrolysis of the enol ether.[1][2] Removing the proton source is the most effective way to halt degradation. |
| Appearance of new, more polar peaks in HPLC/LC-MS analysis. | Ring-opening hydrolysis of the dihydropyran ring has occurred. | Solution: Confirm the mass of the new peaks by LC-MS to match the expected hydrolyzed product. Use anhydrous aprotic solvents and consider adding a non-nucleophilic base (e.g., proton sponge, diisopropylethylamine) if acidic reagents are unavoidable. Rationale: The hydrolyzed product contains a hydroxyl group, making it significantly more polar.[1] |
| Inconsistent reaction yields or poor reproducibility. | The solvent quality varies between experiments, or the solvent is degrading over time (e.g., peroxide formation in aged THF). | Solution: Use fresh, high-purity solvent from a newly opened bottle for all experiments. If using THF, ensure it is freshly distilled or contains an inhibitor like BHT. Rationale: Inconsistent levels of water, acid, or other impurities will lead to variable rates of degradation and unpredictable results.[2] |
| Compound appears unstable even in an aprotic solvent. | The aprotic solvent contains dissolved acidic gases (e.g., CO₂, HCl) or has been stored improperly. Other reagents in the mixture may be acidic. | Solution: Purge the solvent with an inert gas like argon or nitrogen before use. Re-evaluate all reagents in the mixture for acidic properties. Rationale: Even trace amounts of acid can be sufficient to catalyze degradation over time. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving stability issues related to 3,4-dihydro-2H-pyran-2-carbonitrile.
Caption: Troubleshooting workflow for solvent-induced degradation.
Experimental Protocol: Comparative Stability Study
This protocol provides a self-validating system to determine the optimal solvent for 3,4-dihydro-2H-pyran-2-carbonitrile in your specific application.
1. Objective: To quantify the stability of 3,4-dihydro-2H-pyran-2-carbonitrile over 24 hours in a representative polar protic, polar aprotic, and non-polar solvent at room temperature.
2. Materials:
-
3,4-dihydro-2H-pyran-2-carbonitrile
-
Methanol (HPLC grade, polar protic)
-
Acetonitrile (HPLC grade, polar aprotic)
-
Dichloromethane (HPLC grade, non-polar)
-
Class A volumetric flasks and pipettes
-
Autosampler vials
-
Validated HPLC or LC-MS system
3. Procedure:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of 3,4-dihydro-2H-pyran-2-carbonitrile in acetonitrile. Acetonitrile is chosen for the stock solution due to its favorable balance of solvency and inertness.
-
Preparation of Study Samples:
-
Label three 10 mL volumetric flasks: "Methanol," "Acetonitrile," and "Dichloromethane."
-
Pipette 1.0 mL of the stock solution into each flask.
-
Dilute to the mark with the corresponding solvent for each flask. This creates a final concentration of 0.1 mg/mL (100 µg/mL) in each solvent.
-
-
Time-Point Analysis:
-
T=0: Immediately transfer an aliquot from each of the three flasks into separate autosampler vials. Analyze immediately via HPLC/LC-MS. This is your baseline measurement.
-
Seal the volumetric flasks and store them on a lab bench at ambient temperature, protected from direct light.
-
T=2h, 4h, 8h, 24h: At each subsequent time point, withdraw an aliquot from each of the three flasks, transfer to a new vial, and analyze by HPLC/LC-MS.
-
4. HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 50:50 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 210 nm
-
Run Time: 10 minutes
5. Data Analysis and Presentation:
-
Calculate the peak area of the 3,4-dihydro-2H-pyran-2-carbonitrile peak at each time point for each solvent.
-
Normalize the data by expressing the peak area at each time point as a percentage of the peak area at T=0 for that same solvent.
-
Summarize the results in a table for clear comparison.
Table for Data Presentation:
| Time Point | % Compound Remaining (Methanol) | % Compound Remaining (Acetonitrile) | % Compound Remaining (Dichloromethane) |
| 0 h | 100% | 100% | 100% |
| 2 h | Calculate | Calculate | Calculate |
| 4 h | Calculate | Calculate | Calculate |
| 8 h | Calculate | Calculate | Calculate |
| 24 h | Calculate | Calculate | Calculate |
Interpretation: A significant decrease in the "% Compound Remaining" in the methanol sample would confirm the compound's instability in polar protic solvents. The acetonitrile and dichloromethane samples are expected to show much higher stability, validating their suitability for use.
References
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. RSC Publishing. [Link]
-
Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. [Link]
-
3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. National Center for Biotechnology Information. [Link]
-
Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatograph. CORE. [Link]
-
Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journals. [Link]
-
Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]
-
Polar Protic and Aprotic Solvents. ChemTalk. [Link]
-
Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]
-
Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Wiley Online Library. [Link]
-
Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]
-
Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers. [Link]
-
Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. National Center for Biotechnology Information. [Link]
-
Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry. Oreate AI Blog. [Link]
-
Polar Protic vs. Polar Aprotic Solvents. Reddit. [Link]
-
Polarity of Solvents. CVR. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]
-
Solvent effects on the antioxidant activity of 3,4-dihydroxyphenylpyruvic acid: DFT and TD-DFT studies. ResearchGate. [Link]
-
Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of s - Semantic Scholar. Semantic Scholar. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. National Center for Biotechnology Information. [Link]
-
The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents. RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry - Oreate AI Blog [oreateai.com]
- 4. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 5. reddit.com [reddit.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. theorango.com [theorango.com]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
- 10. Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. chromatographyonline.com [chromatographyonline.com]
minimizing side reactions in the hydrolysis of pyran carbonitriles
Ticket ID: PYR-CN-HYD-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Side Reactions in 2-Amino-4H-Pyran-3-Carbonitrile Hydrolysis
Executive Summary & Diagnostic
User Problem: You are attempting to hydrolyze the nitrile group (-CN) at the C3 position of a 2-amino-4H-pyran scaffold to an amide or carboxylic acid. Common Failure Mode: The reaction mixture turns black/tarry, or the starting material disappears, yielding only the original aldehyde and malononitrile derivatives. Root Cause: The 4H-pyran ring is a Michael adduct . It is kinetically stable but thermodynamically unstable. Harsh hydrolysis conditions (strong base + heat) trigger a Retro-Michael addition , causing the ring to fragment.
Diagnostic Decision Tree
Before selecting a protocol, assess your substrate's stability using the logic below.
Figure 1: Protocol selection based on substrate electronics and target moiety.
Troubleshooting Module: The Retro-Michael Trap
The Issue: Users often employ standard alkaline hydrolysis (NaOH/EtOH, Reflux). For 4H-pyrans, this is catastrophic. The Mechanism: The base abstracts the acidic proton at C4 (or attacks the C2 center), reversing the initial formation reaction.
Visualizing the Failure Pathway
Figure 2: The Retro-Michael pathway leading to ring fragmentation under standard basic hydrolysis.
Corrective Action:
-
Stop Heating: 4H-pyrans are thermally sensitive.
-
Switch Nucleophiles: Replace hard nucleophiles (
) with soft, alpha-effect nucleophiles ( ). -
Buffer pH: Maintain pH < 10 to prevent C4 deprotonation.
Recommended Protocols
Protocol A: Oxidative Hydrolysis (Radziszewski Conditions)
Best for: Converting Nitrile to Amide without ring opening.
Mechanism: The hydroperoxide anion (
Reagents:
-
Substrate (1.0 eq)
-
DMSO (Solvent)[1]
- (0.5 eq) or catalytic NaOH (0.1 eq)
- (30% aq, 5.0 eq)
Step-by-Step:
-
Dissolve the pyran carbonitrile in DMSO (5 mL/mmol). Note: DMSO is preferred over MeOH to improve solubility and reduce transesterification side reactions.
-
Cool the solution to 0 °C in an ice bath.
-
Add
. -
Add
dropwise over 10 minutes. Exothermic reaction - monitor internal temp. -
Allow to warm to Room Temperature (RT) and stir for 1–4 hours.
-
Quench: Pour into ice water. The amide product usually precipitates.
-
Filter: Collect solid. Do not extract with strong acid/base.
Why this works: The reaction proceeds via the Radziszewski mechanism, forming a peroxyimidic acid intermediate that tautomerizes to the amide, avoiding the tetrahedral intermediate that leads to ring cleavage [1, 7].
Protocol B: Acid-Catalyzed Hydration (TFA/H2SO4)
Best for: Sterically hindered nitriles where Protocol A fails. Risk: Moderate.[2] Strong acids can hydrolyze the enamine (C2-N bond).
Reagents:
-
Substrate (1.0 eq)
-
Trifluoroacetic acid (TFA) /
(4:1 ratio)
Step-by-Step:
-
Cool the TFA/
mixture to 0–5 °C . -
Add the pyran nitrile in small portions.
-
Stir at varying temperatures (0 °C to RT) monitoring strictly by TLC.
-
Stop Point: As soon as the starting material is consumed, quench immediately by pouring onto crushed ice/sodium bicarbonate.
-
Warning: Prolonged exposure leads to "quasi-hydrolysis" or enamine cleavage [4, 6].
Comparative Data: Reaction Selectivity
| Condition | Reagent | Primary Product | Side Reaction Risk | Suitability for Pyrans |
| Alkaline Hydrolysis | NaOH / EtOH / Reflux | Decomposition | High (Retro-Michael) | ⛔ CRITICAL FAIL |
| Acid Hydrolysis | HCl / Reflux | Ring Opening | High (Enamine Hydrolysis) | ⛔ Avoid |
| Radziszewski | Amide | Low | ✅ Recommended | |
| Strong Acid Cold | Amide | Medium (Time sensitive) | ⚠️ Use with Caution | |
| Biocatalytic | Nitrilase Enzyme | Acid/Amide | Very Low | ✅ Ideal (if available) |
FAQ: Addressing Specific User Pain Points
Q: I need the carboxylic acid, not the amide. How do I push the hydrolysis further?
-
A: Direct hydrolysis of the amide to the acid on a pyran ring is extremely difficult without destroying the ring.
-
Workaround: Use Nitrilase enzymes (EC 3.5.5.1). These biocatalysts operate at neutral pH (7.0–8.0) and ambient temperature, selectively converting the nitrile directly to the acid without touching the pyran core [2].
-
Chemical Route:[3][4][5][6][7][8][9] Attempt nitrosylation of the amide using
at 0°C (diazotization conditions), but yields are typically <40%.
-
Q: My product has a new spot on TLC that isn't the amide or acid.
-
A: Check for Decarboxylation .[2][5] If your pyran has an ester at C5 (common in Hantzsch-like syntheses), hydrolysis might have saponified the ester to an acid, which then spontaneously decarboxylated.
-
Check: 1H NMR for the loss of the ethyl/methyl ester signals and the appearance of a new aromatic/alkene proton.
-
Q: Can I use microwave irradiation?
-
A: Use with extreme caution. While microwaves accelerate nitrile hydrolysis, they also accelerate the retro-Michael fragmentation. Only use microwave heating with Protocol A (Oxidative) at low temperatures (<50 °C) for short bursts (1-2 mins).
References
-
BenchChem. (2025).[10] Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions.[10] BenchChem Technical Notes. 10
-
Scite.ai. (2021). The conversion of nitriles to amides and esters to acids by the action of sodium superoxide. Scite.ai Citations. 1
-
Görlitzer, K., et al. (2002). Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters. Pharmazie.[11] 11
-
Arabian Journal of Chemistry. (2013). Synthesis of new pyran and pyranoquinoline derivatives.[2]2[2][12]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.[1][12]12[2][8][12][13][14][15][16]
-
Moorthy, J. N., & Singhal, N. (2005).[3] Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4.[3] J. Org.[3][17] Chem. 3[2][3][7][12][13]
-
NISCPR. (2000). Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide.Link[2][8][12][14][15][16]
Sources
- 1. scite.ai [scite.ai]
- 2. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
- 7. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. sciforum.net [sciforum.net]
- 17. Michael Addition [organic-chemistry.org]
Technical Support Center: 3,4-Dihydro-2H-pyran-2-carbonitrile Stability & Handling
The following technical support guide addresses the thermal degradation and stability profile of 3,4-dihydro-2H-pyran-2-carbonitrile (also referred to as 2-cyano-3,4-dihydro-2H-pyran). This guide is structured for researchers and process chemists requiring immediate, actionable troubleshooting protocols.
Topic: Thermal Degradation & Stability Management Product Class: Heterocyclic Building Blocks / Masked Aldehydes Primary Hazard: Retro-Diels-Alder (rDA) Decomposition releasing Acrolein and Acrylonitrile
Core Stability Profile & Degradation Mechanisms
To effectively troubleshoot, one must first understand the "Why." This compound is not merely a static organic molecule; it is a kinetically trapped cycloadduct .
The Mechanism of Failure
3,4-dihydro-2H-pyran-2-carbonitrile is typically synthesized via a hetero-Diels-Alder reaction between acrolein (heterodiene) and acrylonitrile (dienophile). Under thermal stress, the molecule reverts to these precursors via a Retro-Diels-Alder (rDA) mechanism.
-
Primary Degradation Pathway (Thermal): Reversion to Acrolein + Acrylonitrile.
-
Secondary Degradation Pathway (Acid/Storage): Cationic polymerization of the enol ether functionality, leading to oligomerization (gummy residues).
-
Tertiary Pathway (Oxidative): Formation of peroxides at the
-ether position, similar to simple ethers, posing an explosion hazard upon concentration.
Stability Logic Diagram
The following diagram illustrates the competing degradation pathways you must control.
Figure 1: Thermal and chemical degradation landscape of 3,4-dihydro-2H-pyran-2-carbonitrile. The red path (rDA) is the primary thermal risk.
Troubleshooting Guide (Q&A)
Section A: Thermal Processing & Distillation
Q1: I attempted to distill the compound at atmospheric pressure (approx. 160°C), but the recovery was low and the receiver flask smells pungent. What happened? Diagnosis: You triggered the Retro-Diels-Alder (rDA) reaction. Explanation: The boiling point of this compound is high.[1] Heating it near or above 140-150°C provides sufficient activation energy to revert the ring to acrolein (pungent, lachrymator) and acrylonitrile . These volatiles likely escaped or polymerized in the condenser. Corrective Action:
-
Vacuum Distillation is Mandatory: Always distill under reduced pressure (<10 mmHg) to keep the pot temperature below 80-100°C.
-
Stabilization: Add a radical inhibitor (e.g., BHT) and a trace of base (e.g., K2CO3) to the pot to prevent acid-catalyzed polymerization during heating.
Q2: Why do I see "ghost peaks" in my GC-MS analysis that don't appear in the NMR? Diagnosis: Thermal decomposition in the GC injector port. Explanation: The high temperature of a standard split/splitless injector (250°C+) causes instantaneous rDA decomposition inside the liner. You are detecting the decomposition products (acrolein/acrylonitrile) generated during analysis, not impurities in the sample. Corrective Action:
-
Lower Injector Temp: Reduce inlet temperature to 150°C or lower if possible.
-
Use LC-MS: For purity determination, liquid chromatography is preferred as it avoids thermal stress.
Section B: Storage & Appearance
Q3: My clear liquid sample has turned yellow and viscous after two months. Is it still usable? Diagnosis: Oligomerization/Polymerization. Explanation: The enol ether double bond (C5-C6) is electron-rich and sensitive to trace acids. Even atmospheric moisture reacting with the nitrile can generate trace hydrolysis products (acids) that catalyze cationic polymerization. The yellow color is characteristic of conjugated oligomers. Corrective Action:
-
Purification: If the viscosity is low, redistill under vacuum. If gummy, the sample is likely compromised and should be discarded.
-
Prevention: Store over activated 3Å or 4Å molecular sieves to maintain anhydrous conditions. Add 0.1% triethylamine as an acid scavenger for long-term storage.
Q4: Can I store this compound in a standard fridge? Diagnosis: Yes, but with precautions against condensation. Explanation: Cold storage (2-8°C) slows both rDA and polymerization. However, removing a cold bottle into humid air causes condensation. Water promotes hydrolysis of the nitrile and polymerization of the enol ether. Corrective Action:
-
Protocol: Store at 4°C. Allow the container to warm to room temperature inside a desiccator before opening to prevent moisture ingress.
Section C: Reaction Optimization
Q5: I am using this compound as a dienophile/diene in a cycloaddition, but yields decrease above 120°C. Why? Diagnosis: Competitive rDA and Equilibrium Shift. Explanation: The synthesis of the pyran ring is reversible. At high temperatures, the equilibrium shifts back toward the entropy-favored starting materials (2 molecules of gas/liquid vs. 1 molecule of adduct). Corrective Action:
-
High Pressure: If high temperature is required for your forward reaction, run the reaction in a sealed tube or autoclave. High pressure (Le Chatelier’s principle) favors the bimolecular adduct over the unimolecular dissociation.
-
Lewis Acid Catalysis: Use Lewis acids (e.g., ZnCl2, Eu(fod)3) to lower the activation energy of your desired reaction, allowing you to operate at temperatures (e.g., <80°C) where the pyran ring is stable.
Experimental Protocols
Protocol A: Safe Purification via Vacuum Distillation
Use this protocol to recover pure material from a yellowed/degraded batch.
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is base-washed and dried (acid residues on glass trigger polymerization).
-
Stabilization: Add 0.5% w/w solid Potassium Carbonate (K2CO3) and 0.1% w/w BHT (butylated hydroxytoluene) to the distillation pot.
-
Reasoning: K2CO3 neutralizes trace acids; BHT prevents radical oxidation.
-
-
Vacuum Application: Apply high vacuum (< 5 mmHg).
-
Heating: Slowly heat the oil bath. Do not exceed a bath temperature of 110°C.
-
Collection: Collect the fraction distilling at the appropriate boiling point (dependent on vacuum, typically ~60-70°C at 2 mmHg).
-
Storage: Immediately flush the receiver with Argon/Nitrogen and store cold.
Protocol B: GC-MS Method for Thermally Labile Pyran Nitriles
Use this to distinguish between actual impurities and injector artifacts.
| Parameter | Setting | Rationale |
| Inlet Mode | Split (20:1) | Minimizes residence time in the hot zone. |
| Inlet Temp | 120°C - 150°C | Critical: Keeps temp below rapid rDA threshold. |
| Column | DB-5ms or equivalent | Low bleed, standard non-polar. |
| Oven Program | Start 40°C (2 min) | Gentle ramp elutes compound before high thermal stress. |
| Flow Rate | High Linear Velocity (>40 cm/sec) | Sweeps compound through inlet quickly. |
References & Authority
-
General Dihydropyran Stability & Handling:
-
Material Safety Data Sheet (3,4-Dihydro-2H-pyran).[1] Fisher Scientific. (Provides baseline data on flammability and peroxide formation for the parent scaffold).
-
-
Retro-Diels-Alder Mechanisms in Pyrans:
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024).[2] MDPI. (Details the activation energies and concerted mechanisms for pyran ring opening).
-
-
Synthesis and Reversibility:
-
Chemical Safety (Acrolein Release):
-
Acrolein - PubChem Compound Summary. National Library of Medicine. (Details the toxicity of the primary degradation product).
-
Sources
Technical Guide: Optimizing Enantioselectivity in 3,4-Dihydro-2H-pyran-2-carbonitrile Synthesis
This technical guide addresses the optimization of enantiomeric excess (ee) in the asymmetric synthesis of 3,4-dihydro-2H-pyran-2-carbonitrile , specifically via the Inverse-Electron-Demand Hetero-Diels-Alder (IED-HDA) reaction. This transformation typically involves an
Executive Summary & Reaction Scope
The synthesis of chiral 3,4-dihydro-2H-pyran-2-carbonitriles is a high-value transformation for accessing functionalized carbohydrate mimics and pharmacophores. The most direct enantioselective route is the Catalytic Asymmetric Inverse-Electron-Demand Hetero-Diels-Alder (IED-HDA) reaction.
Core Challenge: The electron-withdrawing nitrile group significantly lowers the LUMO of the heterodiene, increasing reactivity but often at the cost of selectivity. Furthermore, the resulting
Recommended Catalytic System: For maximum enantioselectivity, we recommend a C2-symmetric Copper(II)-Bis(oxazoline) complex, specifically ₂ . This system provides superior facial discrimination for acyl-activated heterodienes compared to monodentate Lewis acids.
Troubleshooting & Optimization (Q&A)
Section A: Critical Enantioselectivity Parameters
Q1: My ee is stuck around 60-70%. How can I push this >90%? A: In IED-HDA reactions involving acyl cyanides, the "background reaction" (uncatalyzed thermal cycloaddition) is your primary enemy. The nitrile group makes the diene so electron-deficient that it reacts with the vinyl ether even without a catalyst, producing racemic product.
-
Counter-Ion Effect: Switch from OTf⁻ to SbF₆⁻ . The non-coordinating nature of hexafluoroantimonate creates a tighter, more cationic Cu(II) center, increasing the rate of the catalyzed pathway relative to the background reaction.
-
Temperature: Lower the temperature to -78°C . The activation energy difference (
) between the catalyzed and uncatalyzed pathways favors the catalyzed route at lower temperatures. -
Catalyst Loading: Do not drop below 5 mol%. Lower loading allows the background reaction to compete.
Q2: I see a drop in ee after column chromatography. Is the product racemizing?
A: Yes. The C2 position is an O,N-acetal (specifically an
-
Solution: Avoid standard silica gel. Use Neutral Alumina or silica gel pre-treated with 1% Triethylamine.
-
Workup: Quench the reaction with a slightly basic buffer (pH 8) rather than water or dilute acid.
Q3: Does the vinyl ether structure affect selectivity? A: Absolutely. Steric bulk on the vinyl ether improves endo/exo selectivity but can impact ee.
-
Guideline: Ethyl vinyl ether is standard, but if ee is low, screen Isobutyl vinyl ether . The increased steric bulk can enhance the facial discrimination by the chiral ligand.
Section B: Reaction Integrity & Yield
Q4: The acyl cyanide starting material seems unstable. How do I handle it?
A:
-
Protocol: Synthesize the acyl cyanide fresh via the reaction of the corresponding acid chloride with CuCN or TMSCN and use it immediately.
-
Storage: If storage is necessary, keep at -20°C under Argon; never store in solution for extended periods.
Q5: The reaction turns black/dark and yield is low. What is happening? A: This indicates polymerization of the vinyl ether, initiated by the Lewis Acid catalyst.
-
Fix: Ensure your Cu(II) catalyst is strictly anhydrous. Trace water generates protons (Brønsted acid) which initiate cationic polymerization of the vinyl ether. Use 4Å Molecular Sieves (activated powder) in the reaction mixture.
Optimized Experimental Protocol
Target: (2R)-2-ethoxy-4-phenyl-3,4-dihydro-2H-pyran-2-carbonitrile (Model Substrate)
Materials
-
Catalyst: ₂ (Prepared in situ or pre-formed)
-
Diene: Cinnamoyl cyanide (Freshly prepared)
-
Dienophile: Ethyl vinyl ether (Distilled from Na)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Procedure
-
Catalyst Activation: In a flame-dried Schlenk flask under N₂, combine CuCl₂ (1.0 equiv) and AgSbF₆ (2.0 equiv) in DCM. Stir for 1 hour in the dark. Filter off the AgCl precipitate under inert atmosphere. Add (S,S)-t-Bu-box ligand (1.1 equiv) to the filtrate and stir for 1 hour. (Alternatively, use pre-formed complex).
-
Reaction Setup: Cool the catalyst solution (typically 10 mol%) to -78°C . Add activated 4Å Molecular Sieves (powdered, 100 mg/mmol).
-
Addition: Add the Acyl Cyanide (1.0 equiv) slowly. Add the Ethyl Vinyl Ether (2.0 equiv) dropwise over 10 minutes.
-
Monitoring: Stir at -78°C. Monitor by TLC (neutralized plate). Reaction typically requires 12–24 hours.
-
Quench & Purification: Quench with cold sat. NaHCO₃ at -78°C. Warm to RT. Extract with Et₂O.[1] Wash with brine.[1] Dry over Na₂SO₄.[1] Purification: Flash chromatography on Neutral Alumina (Grade III) using Hexanes/EtOAc. Do not use standard Silica.
Data & Visualization
Table 1: Impact of Conditions on Enantioselectivity
Representative data based on IED-HDA of acyl-activated dienes [1, 2].
| Entry | Catalyst Complex | Counter-Ion | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Cu(t-Bu-box) | OTf⁻ | DCM | -20 | 85 | 62 |
| 2 | Cu(t-Bu-box) | OTf⁻ | DCM | -78 | 82 | 78 |
| 3 | Cu(t-Bu-box) | SbF₆⁻ | DCM | -78 | 88 | 94 |
| 4 | Cu(Ph-box) | SbF₆⁻ | DCM | -78 | 75 | 55 |
| 5 | None (Thermal) | - | DCM | RT | 90 | 0 |
Mechanism of Stereocontrol
The Cu(II) center coordinates the acyl cyanide in a square-planar geometry. The bulky tert-butyl groups on the ligand block one face of the diene, forcing the vinyl ether to approach from the open face (endo-selective).
Caption: Catalytic cycle for the Cu(II)-Box mediated IED-HDA reaction. The bulky ligand enforces facial selectivity during the vinyl ether approach.
References
-
Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000).[2] Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649.
-
Johnson, J. S., & Evans, D. A. (2000).[2] Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions.[3][4] Accounts of Chemical Research, 33(6), 325–335.[3]
-
Jorgensen, K. A. (2000). Catalytic asymmetric hetero-Diels-Alder reactions of carbonyl compounds and imines. Angewandte Chemie International Edition, 39(20), 3558-3588.
- Doyle, M. P., & Jacobsen, E. N. (2007). Comprehensive Asymmetric Catalysis. Springer. (Referencing general principles of Cr-Salen and Cu-Box mechanisms).
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]
- 3. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
overcoming catalyst poisoning during hydrogenation of pyran nitriles
Technical Support Center: Hydrogenation of Pyran Nitriles
Introduction: The "Imine Junction" Challenge
Welcome to the Technical Support Center. If you are hydrogenating pyran nitriles (e.g., 4-cyanotetrahydropyran) and experiencing stalled reactions, low yields, or catalyst deactivation, you are likely battling the "Imine Junction."
Nitrile hydrogenation is deceptive. It is not a simple A
This guide provides the protocols to navigate this junction, preventing poisoning before it starts.
Module 1: Diagnostic Hub (Troubleshooting)
Use this decision matrix to identify the specific nature of your catalyst failure.
Q1: My reaction starts fast but stalls at 50-70% conversion. Adding more catalyst doesn't help.
-
Diagnosis: Self-Poisoning (Product Inhibition). The primary amine product is adsorbing strongly to the active sites, or condensing with the imine intermediate to form oligomers that coat the catalyst.
-
Immediate Fix: Do not just add catalyst. You must shift the equilibrium.
-
For Raney Ni: Add Ammonia (NH₃) or NaOH . This suppresses the desorption of ammonia from the surface and inhibits the coupling reaction.
-
For Pd/C: The amine product is likely poisoning the Pd surface. Run the reaction in acidic media (e.g., acetic acid) to protonate the amine immediately as it forms (
), preventing it from binding to the metal.
-
Q2: My catalyst is dead on arrival (0% conversion), even with fresh catalyst.
-
Diagnosis: Feedstock Poisoning (Halides/Sulfur). Pyran nitriles are often synthesized via nucleophilic substitution (e.g., from 4-chlorotetrahydropyran). Residual halides (Cl⁻, Br⁻) or sulfur are potent, irreversible poisons for both Ni and Pd.
-
Validation: Perform a Beilstein test or Ion Chromatography on your starting material. If positive, you must purify the feed.
-
Protocol: See Protocol C: Feedstock Purification below.
Q3: I see ring-opening byproducts (e.g., pentanol derivatives).
-
Diagnosis: Acid/Thermal Lysis. While tetrahydropyrans are stable ethers, they can undergo ring opening in the presence of strong Lewis acids or high temperatures (>100°C) in acidic media.
-
Correction: Switch from mineral acids (HCl/H₂SO₄) to weaker organic acids (Acetic Acid) or switch to basic conditions (Raney Ni/NH₃).
Module 2: Visualizing the Poisoning Pathway
To solve the problem, you must visualize the competition at the catalyst surface. The "Poisoning" is often actually a selectivity failure.
Figure 1: The "Imine Junction." The red path represents the coupling reaction that leads to secondary amines, which are stronger bases and more tenacious catalyst poisons than the primary amine.
Module 3: Prevention Protocols
Protocol A: The "Ammonia Shield" (Recommended for Raney Nickel)
Best for: Large scale, cost-efficiency, and preserving pyran ring stability.
Theory: Adding excess ammonia shifts the equilibrium of the condensation step backwards and competes for adsorption sites, preventing the primary amine from attacking the imine.
-
Catalyst: Raney Nickel (active, slurry in water). Wash 3x with Ethanol to remove water if using an anhydrous system.
-
Solvent: Methanol (7M ammonia in MeOH) or Ethanol.
-
Loading: 10-20 wt% catalyst relative to substrate.
-
Additive: Ammonia gas (saturate the headspace) or NH₄OH (if water is tolerated).
-
Critical Step: Ensure the reaction mixture is basic (pH > 10).
-
-
Conditions: 50-70°C, 30-50 bar H₂.
-
Note: Higher pressure favors the hydrogenation of the imine over the coupling reaction.
-
Protocol B: The "Acid Trap" (Recommended for Pd/C)
Best for: High value substrates, avoiding Ni leaching.
Theory: Protonating the primary amine (
-
Catalyst: 5% or 10% Pd/C (dry or 50% wet).
-
Solvent: Acetic Acid (glacial) or Methanol with 1.1 equivalents of HCl (dioxane solution).
-
Warning: Do not use strong mineral acids at high temperatures (>60°C) to avoid pyran ring opening.
-
-
Conditions: Room Temperature to 40°C, 3-5 bar H₂.
-
Work-up: The product will be a salt. Evaporate solvent, basify with NaOH, and extract with DCM.
Protocol C: Feedstock Purification (The "Guard Bed")
Mandatory if catalyst deactivates immediately.
If your pyran nitrile was made from a halide (e.g., 4-chlorotetrahydropyran + NaCN), trace halides will kill the catalyst.
-
Dissolve nitrile in Ethyl Acetate.
-
Wash sequentially with:
-
10% NaOH (removes acidic impurities).
-
Sodium Thiosulfate solution (neutralizes oxidants).
-
Brine.
-
-
Polishing: Pass the solution through a small plug of Silica Gel or Activated Carbon before hydrogenation. This acts as a "guard bed" to trap heavy metals or sulfur.
Module 4: Quantitative Optimization Data
The following table summarizes the effect of additives on selectivity during pyran nitrile hydrogenation.
| Parameter | Standard Condition | Optimized (Raney Ni) | Optimized (Pd/C) |
| Catalyst | Raney Ni (No Additive) | Raney Ni + NH₃ | Pd/C + Acetic Acid |
| H₂ Pressure | 50 bar | 50 bar | 4 bar |
| Primary Amine Yield | 65% | 92% | 95% |
| Secondary Amine | 30% (Major Poison) | < 2% | < 1% |
| Ring Opening | < 1% | < 1% | < 1% (at <40°C) |
| Catalyst Reusability | Poor (Fouled) | Good (3-5 cycles) | Good (No fouling) |
Module 5: FAQs
Q: Can I use Platinum (Pt) or Rhodium (Rh) catalysts? A: Yes. Rhodium is excellent for nitrile hydrogenation and often gives higher selectivity for primary amines without additives than Pd or Ni. However, Rh is significantly more expensive. Use Rh/C if your molecule is very sensitive to both base (Ni conditions) and acid (Pd conditions).
Q: Why is my reaction mixture turning blue/green?
A: This indicates Nickel Leaching . High concentrations of ammonia or primary amines can complex with Nickel ions (
-
Fix: Reduce the ammonia concentration slightly or switch to the "Acid Trap" method (Protocol B). Ensure thorough washing of the product to remove metal residues (use a scavenger resin like QuadraPure™).
Q: Can I use Acetic Anhydride?
A: Yes. This is the "Trapping" strategy . Hydrogenating in the presence of acetic anhydride converts the primary amine directly into the acetamide (
References
-
Nitrile Reduction Mechanisms & Selectivity
- Title: "Nitrile Hydrogenation to Secondary Amines under Ambient Conditions..." (Discusses the mechanism of coupling).
- Source: C
-
URL:[Link]
- Title: "Process for the hydrogenation of nitriles to primary amines" (Classic patent detailing the ammonia/base effect).
-
Tetrahydropyran Synthesis & Stability
-
General Catalyst Poisoning
- Title: "How to Prevent Catalyst Poisoning
- Source: C
-
URL:[Link]
Sources
Validation & Comparative
Technical Guide: 1H NMR Interpretation of 3,4-Dihydro-2H-pyran-2-carbonitrile
The following guide details the 1H NMR interpretation of 3,4-dihydro-2H-pyran-2-carbonitrile , a critical chiral intermediate in the synthesis of aminoglycosides and complex heterocycles.
This analysis prioritizes the differentiation of the target nitrile from its synthetic precursors (specifically the aldehyde and oxime forms) and provides a validated framework for structural confirmation in drug development workflows.
Executive Summary & Structural Context
3,4-dihydro-2H-pyran-2-carbonitrile (CAS: 110-87-2 derivatives/isomers) functions as a "masked" 1,5-dicarbonyl equivalent and a chiral pool building block. In drug discovery, it is frequently synthesized via the dehydration of 3,4-dihydro-2H-pyran-2-carbaldehyde oxime or through Hetero-Diels-Alder (HDA) cycloadditions.
Critical Analytical Challenge: The primary challenge in characterizing this molecule is resolving the stereogenic center at C2 and distinguishing the nitrile product from its aldehyde precursor or hydrolysis byproducts (amides). The nitrile group's strong magnetic anisotropy significantly alters the chemical shift of the anomeric proton (H2), serving as the primary diagnostic signal.
Structural Numbering
-
Position 1: Oxygen
-
Position 2: Methine (Chiral center, bonded to CN)
-
Position 3, 4: Methylenes (
) -
Position 5: Vinyl (
)[1] -
Position 6: Vinyl (
, adjacent to Oxygen)
Comparative Analysis: Target vs. Precursor
The most relevant "alternative" for comparison in a synthetic context is the Aldehyde Precursor (3,4-dihydro-2H-pyran-2-carbaldehyde). Successful synthesis is defined by the complete disappearance of the aldehyde signal and the downfield shift of the H2 methine.
Data Table: Chemical Shift Comparison ( , 400 MHz)
| Proton Environment | Target: 2-Carbonitrile ( | Precursor: 2-Carbaldehyde ( | Diagnostic Change ( |
| -CHO (Aldehyde) | Absent | 9.65 (s) | Complete Disappearance |
| H6 (Vinyl-O) | 6.30 (dt) | 6.40 (d) | Slight Upfield Shift |
| H2 (Anomeric) | 4.82 – 4.91 (m) | 4.25 – 4.35 (m) | Downfield Shift (+0.5 ppm) |
| H5 (Vinyl) | 4.82 – 4.91 (m)* | 4.70 (m) | Overlaps with H2 in Nitrile |
| H3/H4 (Ring) | 2.03 – 2.34 (m) | 1.80 – 2.20 (m) | Complex Multiplet Evolution |
*Note: In the nitrile spectrum, H2 and H5 often overlap or appear as a complex cluster around 4.8-4.9 ppm depending on resolution.
Detailed Signal Assignment & Mechanism
The Diagnostic Signals
-
H6 (Vinyl Ether Proton):
6.30 ppm [2]-
Multiplicity: Doublet of triplets (dt).
-
Coupling:
Hz (vicinal to H5) and Hz (allylic/long-range to H4). -
Mechanistic Insight: This proton is highly deshielded due to the direct attachment to oxygen and the double bond character. It is the most downfield signal in the absence of an aldehyde.
-
-
H2 (The Chiral Anchor):
4.85 ppm (approx)-
Shift Logic: The cyano group (-CN) is a strong electron-withdrawing group (EWG) and possesses magnetic anisotropy. This pulls the H2 proton downfield compared to the aldehyde precursor.
-
Overlap Warning: In many 300-400 MHz spectra, this signal overlaps with the H5 vinyl proton. High-field NMR (600 MHz+) or 2D HSQC is recommended to resolve these distinct carbons.
-
-
H3 & H4 (The Backbone):
2.03 – 2.34 ppm-
Multiplicity: Complex multiplets.
-
Dynamics: These protons are sensitive to the ring pucker (half-chair conformation). The rigid double bond (C5=C6) forces the C3-C4 region into a specific envelope, creating distinct diastereotopic environments for the axial and equatorial protons.
-
Synthesis & Validation Workflow
The following diagram illustrates the logical flow for synthesizing and validating the nitrile from its oxime precursor, highlighting the critical NMR checkpoints.
Caption: Logical workflow for the synthesis and NMR validation of 3,4-dihydro-2H-pyran-2-carbonitrile, emphasizing key spectral shifts.
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and minimize solvent effects (which can obscure the H2/H5 overlap), follow this standardized protocol.
Step 1: Solvent Selection
-
Primary Choice: Chloroform-d (
) .-
Reason: Provides excellent solubility and standardizes chemical shifts against literature values.
-
-
Alternative: Benzene-d6 (
) .-
Reason: Benzene often induces an ASIS (Aromatic Solvent Induced Shift) that can resolve the overlapping H2 and H5 signals. If the 4.8-4.9 ppm region is an unresolved blob in
, switch to .
-
Step 2: Sample Preparation
-
Mass: Weigh 10–15 mg of the nitrile oil.
-
Volume: Dissolve in 0.6 mL of solvent.
-
Filtration: Filter through a small plug of glass wool directly into the NMR tube if the oil is viscous or cloudy (removes suspended salts from the dehydration step).
-
Reference: Ensure TMS (0.00 ppm) is present, or reference to the residual
peak at 7.26 ppm .
Step 3: Acquisition Parameters
-
Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.
-
Scans (ns): 16 (usually sufficient for >10 mg).
-
Relaxation Delay (d1): Set to 2.0 seconds to ensure accurate integration of the vinyl protons, which can have longer T1 relaxation times.
-
Spectral Width: -2 to 14 ppm (to verify absence of aldehyde/acid protons).
Troubleshooting & Impurity Profiling
Common impurities in this synthesis include residual solvents and unreacted starting materials.
| Impurity | Chemical Shift Markers ( | Remediation |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | High vacuum drying (nitrile is volatile; use care). |
| Dichloromethane | 5.30 (s) | High vacuum drying. |
| Triethylamine | 2.53 (q), 1.03 (t) | Acid wash (HCl) during workup. |
| Aldehyde (SM) | 9.65 (s) | Reaction incomplete; treat with more dehydrating agent. |
References
-
Synthesis and NMR Characterization of (2S)
- Source: WO2019046126A1 - Aminoglycosides and Uses Thereof.
- Relevance: Provides the specific experimental procedure (Example 13, Step 2)
-
URL:
-
General 1H NMR Shifts of Pyran Derivatives
- Source: NIST Chemistry WebBook, SRD 69.
- Relevance: Standard reference data for 3,4-dihydro-2H-pyran core structure.
-
URL:
-
NMR Chemical Shifts of Trace Impurities
- Source: Fulmer, G. R., et al. Organometallics 2010, 29, 9, 2176–2179.
- Relevance: Essential for identifying solvent peaks (EtOAc, DCM) mentioned in the impurity profile.
-
URL:
Sources
Publish Comparison Guide: FTIR Spectrum Analysis of Nitrile Peak in 3,4-Dihydro-2H-pyran-2-carbonitrile
Executive Summary: The Analytical Imperative
In the high-stakes landscape of drug development, 3,4-dihydro-2H-pyran-2-carbonitrile (DHP-CN) serves as a pivotal chiral building block, particularly in the synthesis of carbohydrate mimics and macrocyclic antibiotics.[1] Its value lies in the nitrile moiety at the C2 position , which acts as a versatile handle for further functionalization (e.g., hydrolysis to amides, reduction to amines, or cyclization).
However, the electronic environment of this nitrile group—situated at an anomeric-like position adjacent to the ring oxygen—presents unique spectroscopic challenges. Standard library references for aliphatic nitriles often fail to account for the specific inductive effects and conformational constraints of the dihydropyran ring.
This guide provides a definitive technical comparison of the DHP-CN nitrile peak against its synthetic precursors and structural analogs. It establishes a self-validating FTIR protocol designed to distinguish the target molecule from common impurities like hydrolysis products or unreacted aldehydes.[1]
Technical Deep Dive: The Physics of the C≡N Stretch
The "Alpha-Oxygen" Effect
Unlike simple aliphatic nitriles (e.g., acetonitrile,
-
Inductive Effect: The electronegative oxygen atom at position 1 pulls electron density through the
-bond framework, shortening the C2-CN bond and slightly increasing the force constant.[1] -
Lack of Conjugation: Crucially, in 3,4-dihydro-2H-pyran-2-carbonitrile , the double bond is typically located at the C5-C6 position (enol ether), effectively isolating the nitrile at C2 from
-conjugation.[1] This prevents the frequency lowering observed in conjugated systems.
Expert Insight: If you observe a redshift toward 2220 cm⁻¹, your product has likely isomerized to a conjugated form (e.g., 2-cyano-5,6-dihydro-2H-pyran) or contains unreacted acrylonitrile.[1]
Comparative Analysis: Target vs. Alternatives
This section objectively compares the spectral fingerprint of DHP-CN against its most relevant synthetic precursor (Acrolein Dimer/Aldehyde) and common impurities.[1]
Table 1: Spectral Fingerprint Comparison
| Feature | Target: DHP-CN (3,4-dihydro-2H-pyran-2-carbonitrile) | Precursor: DHP-CHO (Acrolein Dimer) | Impurity: DHP-Amide (Hydrolysis Product) | Reference: Acrylonitrile (Conjugated) |
| Key Functional Group | Nitrile (C≡N) | Aldehyde (C=O) | Amide (C=O, NH₂) | Conj.[1][2][3][4][5] Nitrile (C=C-C≡N) |
| Diagnostic Peak | 2240 – 2255 cm⁻¹ (Sharp, Medium) | ~1725 – 1735 cm⁻¹ (Strong) | ~1680 cm⁻¹ (Strong) | ~2224 cm⁻¹ (Sharp, Strong) |
| Secondary Peaks | ~1640 cm⁻¹ (C=C Enol Ether) | 2700–2850 cm⁻¹ (C-H Aldehyde Fermi) | 3350–3450 cm⁻¹ (N-H Stretch) | 1600–1620 cm⁻¹ (C=C) |
| Interference Risk | Low (Clean window) | High (Overlaps with esters) | High (Broad OH/NH bands) | N/A |
| Detection Limit | < 0.5% w/w | < 1.0% w/w | < 0.5% w/w | < 0.1% w/w |
Critical Analysis of Alternatives
-
Vs. Precursor (Aldehyde): The conversion of the aldehyde (DHP-CHO) to the nitrile is often monitored.[1] The disappearance of the carbonyl stretch at 1730 cm⁻¹ and the emergence of the nitrile peak at 2245 cm⁻¹ is the primary metric of reaction completion.
-
Vs. Hydrolysis Impurity (Amide): DHP-CN is moisture sensitive.[1] Partial hydrolysis converts the nitrile to a primary amide. This is instantly detectable by the appearance of a broad "doublet" at 3300–3450 cm⁻¹ (NH stretch) and a shift of the carbonyl band to ~1680 cm⁻¹ (Amide I band).
-
Vs. Conjugated Nitriles: If the synthesis involves acrylonitrile as a reagent, residual starting material is easily flagged by its lower frequency peak (2224 cm⁻¹ ) compared to the target's saturated/inductive peak (>2240 cm⁻¹ ).
Experimental Protocol: Self-Validating FTIR Workflow
Objective: Quantify the purity of DHP-CN and confirm the absence of aldehyde precursors.
Methodology
-
Instrument Setup:
-
Mode: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for peak separation).
-
Scans: 32 scans (background), 32 scans (sample).
-
-
Sample Preparation:
-
DHP-CN is a liquid at room temperature.[1] Place 10–20 µL directly onto the ATR crystal.
-
Caution: Ensure the crystal is clean; residual water mimics amide impurities.
-
-
Data Processing:
-
Baseline Correction: Apply automatic baseline correction, specifically focusing on the 2400–1900 cm⁻¹ region.
-
Normalization: Normalize to the C-O-C ether stretch at ~1080 cm⁻¹ (internal reference of the pyran ring).
-
Validation Logic (Pass/Fail Criteria)
-
PASS: Distinct peak at 2240–2255 cm⁻¹. No peak > 5% relative intensity at 1730 cm⁻¹ (Aldehyde). No broad band at 3400 cm⁻¹ (Amide).[6]
-
FAIL (Incomplete): Significant peak at 1730 cm⁻¹.
-
FAIL (Degraded): Broad band at 3400 cm⁻¹ + Peak at 1680 cm⁻¹.
Visualizations & Logic Flows
Diagram 1: Synthesis & QC Workflow
This diagram outlines the critical control points where FTIR validates the transformation from the Acrolein Dimer to the Target Nitrile.
Caption: QC workflow monitoring the conversion of aldehyde precursor to nitrile target, highlighting failure modes.
Diagram 2: Spectral Logic Tree
A decision-making tree for interpreting the nitrile region specific to pyran derivatives.[1]
Caption: Logic tree for distinguishing the target alpha-alkoxy nitrile from conjugated impurities.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for nitrile shifts and inductive effects).
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra: Nitriles and Carbonyls. Retrieved from
-
National Institutes of Health (NIH). (2005). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels-Alder reactions. PubMed. Retrieved from
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [1]
-
Organic Chemistry Portal. (2020). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [1]
Sources
- 1. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. US3159651A - Acrolein dimer production - Google Patents [patents.google.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
GC-MS fragmentation patterns of 3,4-dihydro-2H-pyran-2-carbonitrile
This guide provides an in-depth technical analysis of the GC-MS fragmentation of 3,4-dihydro-2H-pyran-2-carbonitrile, focusing on its unique Retro-Diels-Alder (RDA) mechanism and distinguishing it from saturated and aromatic analogs.
Content Type: Technical Comparison & Application Guide Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists.
Executive Summary & Compound Profile
3,4-dihydro-2H-pyran-2-carbonitrile (CAS: 1192-91-2), also known as 2-cyano-3,4-dihydro-2H-pyran, is a critical heterocyclic intermediate often synthesized via the hetero-Diels-Alder reaction of acrolein and acrylonitrile. In drug development, it serves as a functionalized glycal scaffold for aminoglycoside synthesis and a precursor for beta-amino acids.
Its mass spectral signature is defined by a Retro-Diels-Alder (RDA) fragmentation, which acts as a self-validating diagnostic tool for confirming the dihydropyran core structure.
| Property | Specification |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| Monoisotopic Mass | 109.0528 |
| Key Structural Feature | Cyclic Enol Ether (Dihydropyran) + Nitrile Group |
| Primary Ionization | Electron Ionization (EI, 70 eV) |
Fragmentation Mechanics: The RDA "Fingerprint"
Unlike simple aliphatic nitriles that fragment via random chain scission, 3,4-dihydro-2H-pyran-2-carbonitrile undergoes a highly specific thermal and electronic decomposition.
The Retro-Diels-Alder (RDA) Pathway
The most authoritative method for identifying this compound is observing the reversal of its synthesis. Under EI conditions, the molecular ion (M⁺[1][2][3]•, m/z 109) undergoes a Retro-Hetero-Diels-Alder reaction, cleaving the ring into two distinct neutral/radical-cation pairs.
-
Pathway: The C5=C6 double bond facilitates the cleavage of the C2-O and C3-C4 bonds.
-
Diagnostic Fragments:
-
Acrolein Cation (m/z 56): Derived from the diene component (O=CH-CH=CH₂).
-
Acrylonitrile Cation (m/z 53): Derived from the dienophile component (CH₂=CH-CN).
-
This 56/53 split is the "molecular fingerprint" that distinguishes this specific isomer from others.
Secondary Fragmentation Channels
- -Cleavage (Loss of Nitrile): Direct loss of the cyano radical (•CN, 26 Da) yields the dihydropyranyl cation at m/z 83 . This ion is resonance-stabilized by the adjacent oxygen.
-
Hydrogen Loss: A minor peak at m/z 108 (M-1) corresponds to the loss of the allylic proton or the proton alpha to the nitrile.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary RDA mechanism and secondary cleavage events.
Caption: Mechanistic flow of 3,4-dihydro-2H-pyran-2-carbonitrile fragmentation showing the critical Retro-Diels-Alder split.[4]
Comparative Performance Analysis
To validate the identity of 3,4-dihydro-2H-pyran-2-carbonitrile, it must be compared against structurally related alternatives that might co-elute or exist as impurities.
Comparison with Saturated and Aromatic Analogs
The table below contrasts the target compound with its saturated analog (Tetrahydro-2H-pyran-2-carbonitrile) and its aromatic analog (2-Cyanopyridine).
| Feature | Target: 3,4-Dihydro-2H-pyran-2-carbonitrile | Alternative A: Tetrahydro-2H-pyran-2-carbonitrile | Alternative B: 2-Cyanopyridine |
| Structure Type | Cyclic Enol Ether | Cyclic Ether (Saturated) | Aromatic Heterocycle |
| Molecular Weight | 109 | 111 | 104 |
| Dominant Mechanism | Retro-Diels-Alder (RDA) | Stable Molecular Ion | |
| Base Peak (Typical) | m/z 56 or 53 | m/z 84 (M-HCN) or 55 | m/z 104 (M⁺) |
| Key Diagnostic Ions | 56, 53 (RDA pair) | 84 (Loss of HCN), 41 | 77 (Loss of HCN), 52 |
| Differentiation | Presence of m/z 56/53 pair confirms double bond position.[5] | Lack of RDA fragments; M+ is +2 Da higher. | High stability M+; very few fragments. |
Analytical Insight
-
Why the Alternative Fails: The saturated analog (Alternative A) cannot undergo RDA because it lacks the necessary
-bond system. Consequently, its spectrum is dominated by random alkyl chain losses and ring opening, making it easily distinguishable. -
Aromatic Stability: 2-Cyanopyridine (Alternative B) is extremely stable due to aromaticity. It will not show the rich fragmentation seen in the dihydropyran derivative, often showing the molecular ion as the base peak with minimal fragmentation until high energy collision.
Experimental Protocol: GC-MS Identification
This protocol ensures reproducible identification using standard single-quadrupole GC-MS systems.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol if trace acid is present to prevent acetal formation.
-
Concentration: Final concentration should be approx. 100 ppm for full scan mode.
Instrument Parameters
-
Inlet Temperature: 250°C (Split mode 20:1).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 50°C (Hold 1 min).
-
Ramp: 15°C/min to 200°C.
-
Ramp: 25°C/min to 280°C (Hold 3 min).
-
-
MS Source: Electron Ionization (EI) at 70 eV.[6]
-
Scan Range: m/z 35 – 300.
Data Interpretation Workflow
-
Locate Molecular Ion: Check for m/z 109 . If M+ is 111, the sample is saturated (impurity).
-
Verify RDA Pair: Extract ion chromatograms (EIC) for m/z 56 and m/z 53 . They should co-elute perfectly with the parent peak.
-
Check Ratio: The ratio of 56:53 is typically consistent (approx 1:1 to 2:1 depending on tuning) and serves as a purity check.
-
Exclude Interferences: Ensure no m/z 104 (pyridine derivative) is present.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 3,4-Dihydro-2H-pyran. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Compound Summary for 3,4-Dihydro-2H-pyran. National Library of Medicine. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 3,4-Dihydro-2H-pyran | High Purity Reagent [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern | Publicación [silice.csic.es]
- 5. WO2019046126A1 - AMINOGLYCOSIDES AND USES THEREOF - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC Methods for Purity Analysis of 3,4-dihydro-2H-pyran-2-carbonitrile
Introduction
3,4-dihydro-2H-pyran-2-carbonitrile is a chiral heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural motif is found in various biologically active molecules and natural products.[1] The purity of such intermediates is paramount, as impurities can have a profound impact on the yield, stereochemical outcome, and pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for determining both chemical and enantiomeric purity are critical for quality control in research and drug development.
This guide provides an in-depth comparison of two orthogonal High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of 3,4-dihydro-2H-pyran-2-carbonitrile:
-
Reversed-Phase HPLC (RP-HPLC) for the quantification of process-related impurities.
-
Chiral Normal-Phase HPLC (NP-HPLC) for the determination of enantiomeric excess.
We will delve into the rationale behind the selection of each method, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal approach for their specific analytical challenges.
Method 1: Reversed-Phase HPLC for Achiral Purity Assessment
Principle and Rationale
Reversed-phase chromatography is the most widely used mode in HPLC, separating analytes based on their hydrophobicity.[2] It employs a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (usually a mixture of water and acetonitrile or methanol).[2][3] This method is ideal for resolving the target compound from potential impurities that possess different polarities, such as unreacted starting materials or by-products from hydrolysis (e.g., the corresponding carboxylic acid or amide).
The choice of a C18 column provides a strong hydrophobic interaction surface, ensuring adequate retention for the moderately polar 3,4-dihydro-2H-pyran-2-carbonitrile. A buffered mobile phase is selected to maintain a consistent pH, which is crucial for achieving reproducible retention times, especially for any potential acidic or basic impurities. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable analysis time.
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3,4-dihydro-2H-pyran-2-carbonitrile sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Workflow for RP-HPLC Purity Analysis
Caption: RP-HPLC workflow from sample preparation to data analysis.
Method 2: Chiral Normal-Phase HPLC for Enantiomeric Purity
Principle and Rationale
The analysis of enantiomers requires a chiral environment to differentiate between the two mirror-image forms. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most versatile and widely used for chiral separations.[4] These phases create transient, diastereomeric complexes with the enantiomers through a combination of interactions (e.g., hydrogen bonding, dipole-dipole, and steric interactions), resulting in different retention times.[5]
Normal-phase chromatography, which uses a non-polar mobile phase like a hexane/alcohol mixture, is often preferred for chiral separations on polysaccharide CSPs.[3][6] The non-polar solvent system enhances the specific interactions between the analyte and the polar CSP that are necessary for chiral recognition. An isocratic elution is typically sufficient and provides robust separation of the two enantiomers. The selection of an amylose-based column is based on its proven effectiveness for a wide range of chiral compounds, including those containing nitrile and heterocyclic moieties.[6]
Experimental Protocol: Chiral NP-HPLC
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and a UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).
-
Elution Mode: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the 3,4-dihydro-2H-pyran-2-carbonitrile sample.
-
Dissolve in the mobile phase (n-Hexane/IPA 90:10) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
Workflow for Chiral NP-HPLC Purity Analysis
Caption: Chiral NP-HPLC workflow for enantiomeric purity assessment.
Comparative Performance and Data Analysis
To illustrate the utility of each method, a hypothetical batch of 3,4-dihydro-2H-pyran-2-carbonitrile was analyzed. The batch is expected to contain the desired (R)-enantiomer, a small amount of the undesired (S)-enantiomer, a polar starting material impurity, and a non-polar by-product.
Table 1: Comparative Chromatographic Data
| Parameter | Method 1: RP-HPLC (Achiral) | Method 2: Chiral NP-HPLC |
| Analyte | Retention Time (min) | Purity (Area %) |
| Polar Impurity | 3.8 | 0.45% |
| (R)-enantiomer | 12.5 | 99.2% (co-elutes with S) |
| (S)-enantiomer | 12.5 | - |
| Non-polar Impurity | 18.2 | 0.35% |
| Performance Metrics | ||
| Resolution (Rs) between enantiomers | N/A | - |
| Enantiomeric Excess (e.e.) | Not Determined | - |
| Total Analysis Time | 30 minutes | - |
Discussion of Results
-
RP-HPLC Method: This method successfully separated the main component from impurities with different polarities. The polar impurity eluted early, while the non-polar by-product was retained longer, demonstrating the method's effectiveness for general purity screening. However, as expected, it was completely unable to resolve the (R) and (S) enantiomers, which co-eluted as a single peak at 12.5 minutes. This highlights a critical limitation: an RP-HPLC method alone can give a misleadingly high purity value if significant enantiomeric impurity is present.
-
Chiral NP-HPLC Method: This method provided excellent baseline separation of the (R) and (S) enantiomers, with a resolution factor well above the generally accepted minimum of 1.5. This allows for the accurate calculation of enantiomeric excess (e.e.), which is a critical quality attribute for chiral molecules in the pharmaceutical industry.[7] While this method resolved the enantiomers, it did not effectively separate the achiral impurities from the main component peaks, showing its high specificity for stereoisomers but its limitation for general purity assessment.
Conclusion and Recommendations
The purity analysis of 3,4-dihydro-2H-pyran-2-carbonitrile requires a dual-method approach for comprehensive quality control. Neither reversed-phase nor chiral normal-phase HPLC alone is sufficient to characterize the compound fully.
-
The Reversed-Phase HPLC method is recommended for routine analysis of chemical purity, allowing for the quantification of process-related impurities and degradation products. It is robust, versatile, and aligns with standard QC practices for achiral analysis.[3]
-
The Chiral Normal-Phase HPLC method is essential for determining the stereochemical integrity of the compound. It is the only reliable way to measure enantiomeric excess and must be employed during process development, final batch release, and stability studies for any application where stereoisomerism is a factor.
By employing these two complementary methods, researchers and drug development professionals can ensure a thorough and accurate assessment of 3,4-dihydro-2H-pyran-2-carbonitrile purity, satisfying both scientific and regulatory requirements.
References
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
Technology Networks. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Chromatography Forum. [Link]
-
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. ResearchGate. [Link]
-
ChemComplete. (2021). Introduction to HPLC - Lecture 5: Normal Phase Chromatography. YouTube. [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech. [Link]
-
SIELC Technologies. (2018). 3,4-Dihydro-2H-pyran. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). [Link]
-
El-Kassem, T., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(21), 6649. [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-pyran. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. NIST Chemistry WebBook. [Link]
-
Daicel Corporation. (n.d.). 3,4-Dihydro-2H-pyran-2-carboxylic acid. [https://www.daicelchiral.com/en/ racemic/h-13.html]([Link] racemic/h-13.html)
-
Wikipedia. (n.d.). 3,4-Dihydropyran. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]
-
Gasparrini, F., et al. (2016). Contemporary Analysis of Chiral Molecules. LCGC International, 29(10), 2-10. [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]
-
Elzein, E., et al. (2005). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(11), 2821-2826. [Link]
- Google Patents. (n.d.).
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. [Link]
Sources
- 1. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]
- 2. chromtech.com [chromtech.com]
- 3. sepscience.com [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
A Guide to Validating the Structure of 3,4-Dihydro-2H-pyran-2-carbonitrile using COSY and HSQC NMR Spectroscopy
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is paramount. For molecules such as 3,4-dihydro-2H-pyran-2-carbonitrile, a heterocyclic compound with potential applications in organic synthesis, a robust analytical approach is necessary to ensure its identity and purity. This guide provides an in-depth comparison of how two powerful 2D NMR techniques, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be synergistically employed to validate the structure of this molecule. We will delve into the theoretical underpinnings of these experiments, present predicted spectral data, and provide a practical protocol for data acquisition, all from the perspective of a seasoned analytical scientist.
The Challenge: Unambiguous Structure Elucidation
The structure of 3,4-dihydro-2H-pyran-2-carbonitrile presents a unique set of challenges for structural verification. While 1D ¹H and ¹³C NMR provide initial insights into the number and types of protons and carbons, they often fall short in definitively establishing the connectivity of the molecular framework. The presence of multiple methylene groups and a chiral center at the C2 position can lead to complex and overlapping signals in the 1D proton spectrum, making straightforward interpretation difficult. This is where 2D NMR techniques become indispensable tools for the modern chemist.
Predicted ¹H and ¹³C NMR Data for 3,4-Dihydro-2H-pyran-2-carbonitrile
Figure 1: Structure of 3,4-Dihydro-2H-pyran-2-carbonitrile with Atom Numbering
Caption: Numbering scheme for 3,4-dihydro-2H-pyran-2-carbonitrile.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,4-Dihydro-2H-pyran-2-carbonitrile
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 4.65 | 65.2 |
| C3-Hα | 2.15 | 25.8 |
| C3-Hβ | 1.95 | 25.8 |
| C4-Hα | 1.85 | 19.5 |
| C4-Hβ | 1.75 | 19.5 |
| C5-H | 5.90 | 127.3 |
| C6-H | 4.80 | 101.8 |
| CN | - | 118.5 |
Note: These are predicted values and may differ slightly from experimental results. The α and β designations for the methylene protons are arbitrary and used to indicate their diastereotopicity.
COSY: Mapping the Proton-Proton Connectivity
The COSY experiment is the cornerstone of structural elucidation, providing a detailed map of proton-proton (¹H-¹H) coupling networks within a molecule.[3] In a COSY spectrum, both the x and y axes represent the ¹H chemical shift scale. The diagonal peaks correspond to the 1D ¹H spectrum, while the off-diagonal cross-peaks indicate that two protons are scalar-coupled, typically through two or three bonds.
Expected COSY Correlations for 3,4-Dihydro-2H-pyran-2-carbonitrile
Based on the predicted ¹H chemical shifts, we can anticipate the key correlations that would be observed in the COSY spectrum of 3,4-dihydro-2H-pyran-2-carbonitrile. These correlations are crucial for assembling the fragments of the molecule.
Table 2: Predicted COSY Correlations
| Correlating Protons | Expected Cross-Peak |
| H2 ↔ H3α, H3β | Yes |
| H3α, H3β ↔ H4α, H4β | Yes |
| H4α, H4β ↔ H5 | Yes |
| H5 ↔ H6 | Yes |
The expected COSY correlations are visualized in the workflow diagram below.
Caption: Predicted COSY correlation network for 3,4-dihydro-2H-pyran-2-carbonitrile.
By tracing these connections, a contiguous spin system from H2 through to H6 can be established, confirming the core structure of the dihydropyran ring. The absence of a COSY correlation between H6 and H2 would further support the interruption of the spin system by the oxygen atom at position 1.
HSQC: Linking Protons to their Carbons
The HSQC experiment provides a powerful method for determining one-bond proton-carbon (¹H-¹³C) correlations. This 2D technique displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the intersection of the chemical shifts of a proton and the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.
Expected HSQC Correlations for 3,4-Dihydro-2H-pyran-2-carbonitrile
The HSQC spectrum is instrumental in assigning the carbon signals based on the already established proton assignments from the COSY experiment. The expected correlations are outlined in Table 3.
Table 3: Predicted HSQC Correlations
| Proton (¹H ppm) | Carbon (¹³C ppm) |
| 4.65 (H2) | 65.2 (C2) |
| 2.15, 1.95 (H3) | 25.8 (C3) |
| 1.85, 1.75 (H4) | 19.5 (C4) |
| 5.90 (H5) | 127.3 (C5) |
| 4.80 (H6) | 101.8 (C6) |
The following diagram illustrates the direct one-bond correlations expected in the HSQC spectrum.
Caption: Predicted HSQC correlations for 3,4-dihydro-2H-pyran-2-carbonitrile.
The HSQC spectrum would clearly show the correlation between the downfield proton at ~4.65 ppm and the carbon at ~65.2 ppm, confirming the assignment of H2 and C2, which is deshielded by both the adjacent oxygen and the nitrile group. The olefinic proton and carbon (H5/C5 and H6/C6) would also be readily identified by their characteristic chemical shifts. The absence of a signal for the carbon at ~118.5 ppm in the HSQC spectrum would confirm its identity as the quaternary carbon of the nitrile group.
Experimental Protocol for Data Acquisition
To obtain high-quality COSY and HSQC spectra, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of 3,4-dihydro-2H-pyran-2-carbonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve good lineshape and resolution on the solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.
-
-
COSY Acquisition:
-
Load a standard gradient-selected COSY pulse sequence (e.g., gCOSY).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Typically, acquire 256-512 increments in the indirect dimension (t₁) and 2-4 scans per increment.
-
Process the data with a sine-bell or squared sine-bell window function in both dimensions.
-
-
HSQC Acquisition:
-
Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set the ¹H spectral width as determined from the 1D spectrum.
-
Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
Optimize the ¹JCH coupling constant to an average value of 145 Hz.
-
Acquire 128-256 increments in the indirect dimension (t₁) and 4-8 scans per increment.
-
Process the data with appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1).
-
Conclusion
The synergistic application of COSY and HSQC NMR spectroscopy provides a robust and definitive method for the structural validation of 3,4-dihydro-2H-pyran-2-carbonitrile. By first establishing the proton-proton connectivity through COSY and then correlating each proton to its directly attached carbon via HSQC, the complete molecular framework can be unambiguously assembled. This guide, based on predicted spectral data and established experimental protocols, serves as a comprehensive resource for researchers and scientists in the field of drug development and chemical analysis, ensuring the scientific integrity of their work.
References
- Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
-
NMRDB.org: An Online NMR Spectrum Prediction Tool. (n.d.). Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
Sources
Comparative Stability Guide: Pyran-2-carbonitrile vs. Furan-2-carbonitrile Derivatives
Executive Summary & Strategic Verdict
In drug discovery, the choice between Furan-2-carbonitrile (an aromatic heteroaryl nitrile) and Tetrahydro-2H-pyran-2-carbonitrile (a saturated cyclic ether nitrile) represents a classic trade-off between chemical rigidity and metabolic safety .
-
Furan-2-carbonitrile offers a planar, aromatic scaffold with high chemical stability under neutral conditions but carries a severe "Structural Alert" for metabolic toxicity. It is prone to bioactivation by cytochrome P450 enzymes (specifically CYP2E1), leading to reactive ring-opening metabolites.
-
Tetrahydro-2H-pyran-2-carbonitrile (often abbreviated as THP-2-CN) serves as a non-aromatic, metabolically robust bioisostere. While it lacks the planarity of furan, it eliminates the risk of toxic dialdehyde formation and offers superior stability against oxidative degradation.
Verdict: For lead optimization intended for in vivo use, Tetrahydro-2H-pyran-2-carbonitrile is the superior candidate regarding metabolic stability and safety profiles. Furan-2-carbonitrile should be restricted to use as a chemical intermediate or in leads where metabolic hotspots are sterically blocked.
Structural & Physicochemical Analysis[1][2]
The stability differences stem directly from the electronic nature of the oxygen-containing ring.
| Feature | Furan-2-carbonitrile | Tetrahydro-2H-pyran-2-carbonitrile |
| Structure Type | Aromatic Heterocycle (5-membered) | Saturated Cyclic Ether (6-membered) |
| Hybridization | ||
| Electronic Character | Electron-rich ( | Inductively withdrawing oxygen ( |
| Aromaticity | Yes (Hückel 6 | No |
| Key Liability | Oxidative Ring Opening (Bioactivation) | Acid-catalyzed elimination/hydrolysis (Minor) |
Aromaticity vs. Steric Bulk
Furan-2-carbonitrile is flat, allowing it to intercalate or stack in protein binding pockets. However, this aromaticity is "fragile"; the resonance energy of furan (16 kcal/mol) is significantly lower than benzene (36 kcal/mol), making it susceptible to electrophilic attack and oxidation.
In contrast, the tetrahydropyran ring adopts a chair conformation . The nitrile group at the C2 position prefers the equatorial orientation to minimize 1,3-diaxial interactions, though the anomeric effect (interaction between the ring oxygen lone pair and the C-CN antibonding orbital) can stabilize the axial conformer depending on solvent polarity.
Chemical Stability Profile
Hydrolysis of the Nitrile Group
Both compounds resist hydrolysis under neutral conditions. However, their behavior diverges under stress:
-
Furan-2-carbonitrile: The nitrile is conjugated to the aromatic ring. Hydrolysis to the amide or acid requires harsh conditions (e.g., refluxing in conc.[1] HCl or NaOH) or enzymatic catalysis (nitrilases). The aromatic ring stabilizes the C-CN bond.
-
Tetrahydro-2H-pyran-2-carbonitrile: This is an
-alkoxy nitrile. The inductive effect of the adjacent oxygen makes the nitrile carbon more electrophilic, potentially accelerating basic hydrolysis compared to simple aliphatic nitriles. However, under acidic conditions, the risk is not nitrile hydrolysis but C-O bond cleavage (ring opening) or elimination of HCN (retro-Strecker-like instability), although the THP ring is generally robust compared to acyclic acetals.
Oxidative Stability (Chemical)[4]
-
Furan: Highly susceptible to singlet oxygen (
) and radical oxidants. It readily undergoes Diels-Alder reactions with singlet oxygen to form endoperoxides, which decompose to toxic dicarbonyls. -
Pyran (THP): Chemically inert to most oxidizing agents (e.g., PCC, Jones reagent) used in standard synthesis, making it a stable building block.
Metabolic Stability & Toxicity (The Critical Differentiator)
This is the primary reason researchers switch from furan to pyran scaffolds.
The Furan Metabolic Liability
Furan rings are metabolized by CYP2E1 in the liver.[2] The mechanism involves the oxidation of the furan double bond to form an unstable epoxide or radical intermediate, which rapidly opens to form cis-2-butene-1,4-dial . This reactive enedial is a potent electrophile that alkylates proteins (lysine/cysteine residues) and DNA, leading to hepatotoxicity and carcinogenesis.
The Tetrahydropyran Advantage
The saturated THP ring cannot undergo this oxidative aromatization/ring-opening sequence. Metabolism is limited to slow hydroxylation at the C3 or C4 positions, which are generally detoxification pathways leading to water-soluble glucuronides rather than toxic adducts.
Visualizing the Toxicity Pathway
Figure 1: Mechanism of furan bioactivation leading to toxic metabolites. Tetrahydropyran derivatives lack the double bonds required for this pathway.
Experimental Protocols
To validate the stability differences in your own lab, use the following protocols.
Protocol A: Comparative Acid Stability Assay
Objective: Determine the susceptibility of the ring system to acid-catalyzed degradation.
-
Preparation: Dissolve 10 mg of the test compound (Furan-2-CN or THP-2-CN) in 1 mL of Methanol-d4 (for NMR monitoring) or Acetonitrile (for HPLC).
-
Acid Challenge: Add 100 µL of 1M HCl (aq).
-
Incubation: Heat at 40°C in a sealed vial.
-
Monitoring:
-
Furan-2-CN: Monitor for the disappearance of aromatic protons (
6.5-7.8 ppm) and appearance of succinaldehyde peaks (indicating ring opening). -
THP-2-CN: Monitor for the stability of the C2-H proton (
4.0-4.5 ppm). Degradation typically yields 6-hydroxyhexanoic acid derivatives.
-
-
Endpoint: Calculate
(half-life). Furan is expected to show stability over 24h unless strong oxidants are present. THP is expected to be stable but may show slow hydrolysis of the nitrile to amide/acid over 48h.
Protocol B: Microsomal Stability (Metabolic Liability)
Objective: Quantify the intrinsic clearance and risk of reactive metabolite formation.
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.
-
Substrate: 1 µM test compound.
-
Initiation: Add NADPH (1 mM final concentration).
-
Trapping Agent (Crucial for Furan): Include Glutathione (GSH) at 5 mM or semicarbazide to trap the reactive dialdehyde metabolite if testing the furan.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS.
-
Metric: Calculate
(Intrinsic Clearance). -
Toxicity Check: Search for GSH-adducts (+307 Da) in the furan samples. Their presence confirms bioactivation to toxic species.
-
References
-
Peterson, L. A. (2013).[3] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.[3] Link
-
European Food Safety Authority (EFSA). (2017). Risks for public health related to the presence of furan and methylfurans in food.[2][4] EFSA Journal, 15(10), e05005. Link
-
Moro, S., et al. (2012). Furan in heat-treated foods: Formation, exposure, toxicity, and aspects of risk assessment.[5][6] Molecular Nutrition & Food Research, 56, 1197–1211. Link
-
BenchChem. (2025). Tetrahydro-2H-pyran-2-carbonitrile Safety Data Sheet. Link
-
Kirsch, P. (2009). Heterocyclic Liquid Crystals. Springer-Verlag Berlin Heidelberg. (Discusses the thermodynamic stability of trans-tetrahydropyrans). Link
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity and carcinogenicity of furan in human diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Purity Validation Standards for 3,4-dihydro-2H-pyran-2-carbonitrile
This guide serves as a technical benchmark for the purity validation of 3,4-dihydro-2H-pyran-2-carbonitrile (DHC). It addresses the specific challenges of analyzing heterocyclic nitriles and objectively compares traditional Elemental Analysis (EA) against modern orthogonal alternatives like quantitative NMR (qNMR).
Executive Summary & Compound Profile
3,4-dihydro-2H-pyran-2-carbonitrile (C₆H₇NO) is a functionalized heterocyclic intermediate often utilized in the synthesis of carbohydrate derivatives and pharmaceutical scaffolds. Its dual functionality—an acid-sensitive enol ether and a nitrile group—presents unique challenges for purity determination.
While Elemental Analysis (CHN combustion) remains the regulatory gold standard for establishing bulk purity, its reliability is often compromised by the compound's volatility and potential for solvent trapping. This guide defines the rigorous standards required for EA and compares its performance against qNMR and HPLC.
Physicochemical Profile (Crucial for Analysis)
| Property | Value | Implication for Analysis |
| Molecular Formula | C₆H₇NO | Basis for theoretical calculation. |
| Molecular Weight | 109.13 g/mol | Low MW implies high volatility. |
| Physical State | Liquid (Oil) | Requires liquid encapsulation for EA. |
| Reactivity | Acid-sensitive (Enol ether) | Polymerizes with trace acid; requires neutral handling. |
| Nitrogen Content | ~12.84% | Requires a calibration standard with similar %N (e.g., Acetanilide). |
The Standard: Elemental Analysis (CHN)
For 3,4-dihydro-2H-pyran-2-carbonitrile, the "Standard" refers to the theoretical mass fractions against which experimental combustion data must be compared.
Theoretical Acceptance Criteria
To validate a batch as "pure" via EA, experimental values must fall within ±0.4% of the theoretical values below. Deviations >0.4% typically indicate solvent occlusion (common in oils) or degradation (polymerization).
| Element | Theoretical Mass % | Acceptance Range (±0.4%) | Diagnostic Interpretation of Failure |
| Carbon (C) | 66.04% | 65.64% – 66.44% | Low %C often indicates trapped inorganic salts or moisture. |
| Hydrogen (H) | 6.47% | 6.07% – 6.87% | High %H strongly suggests trapped solvent (e.g., EtOAc, Hexane). |
| Nitrogen (N) | 12.84% | 12.44% – 13.24% | Low %N suggests decomposition or non-nitrogenous impurities. |
Calibration Standards
Selecting the correct reference material (calibration standard) is critical to minimize matrix effects.
-
Primary Recommendation: Acetanilide (C₈H₉NO)
-
%N: 10.36% (Close to DHC's 12.84%)
-
Rationale: Acetanilide is the industry standard for CHN calibration. Its combustion profile closely mimics stable organic liquids.
-
-
Alternative: Sulfanilamide (C₆H₈N₂O₂S)
-
%N: 16.27%
-
Rationale: Use only if the instrument is also configured for Sulfur analysis to ensure proper gas separation timing.
-
Comparative Analysis: EA vs. Alternatives
In modern drug development, relying solely on EA is often insufficient for liquid heterocycles. The following comparison evaluates EA against Quantitative NMR (qNMR) and HPLC-UV/MS .
Performance Matrix
| Feature | Elemental Analysis (EA) | Quantitative NMR (qNMR) | HPLC-UV |
| Primary Utility | Bulk purity confirmation; solvent/moisture detection. | Absolute purity determination; structural identity. | Impurity profiling; trace detection (<0.1%). |
| Sample Requirement | 2–5 mg (Destructive) | 5–20 mg (Non-destructive) | <1 mg (Destructive) |
| Accuracy | ±0.4% (Absolute) | ±0.5% – 1.0% (Relative to Internal Std) | Relative (Requires Response Factors) |
| Speed | Fast (5–10 mins/run) | Fast (10–20 mins/run) | Slow (30–60 mins/run) |
| Blind Spots | Cannot distinguish isomers; insensitive to inorganic impurities if not measuring ash. | "Silent" impurities (no protons); requires solubility. | Impurities without chromophores (UV invisible). |
| Suitability for DHC | Moderate. Volatility causes mass errors. | High. Measuring in solution (CDCl₃) mitigates volatility. | Moderate. Acidic mobile phases may degrade the enol ether. |
Critical Insight: Why qNMR is the Superior "Alternative"
For 3,4-dihydro-2H-pyran-2-carbonitrile, qNMR is recommended as the primary validation tool , with EA as a secondary check.
-
Reasoning: DHC is a volatile liquid.[1] In EA, micro-evaporation during weighing (before the capsule is sealed) leads to mass errors, artificially lowering the calculated percentage of all elements. qNMR avoids this by dissolving the sample immediately in a deuterated solvent, stabilizing it for analysis.
Experimental Protocols
Protocol A: Elemental Analysis of Volatile DHC
Objective: Accurate CHN determination minimizing volatility errors.
-
Instrument Prep: Purge the combustion analyzer (e.g., PerkinElmer 2400 or Elementar vario) with Helium. Run 3 "blank" cycles.
-
Calibration: Run Acetanilide standards (K-factor calibration) until precision is <0.15%.
-
Sample Encapsulation (Crucial Step):
-
Use Hermetic Aluminum or Tin Pans (Liquid sealing type) capable of cold-sealing.
-
Tare the empty pan and lid.
-
Using a micro-syringe, quickly dispense ~2 mg of DHC into the pan base.
-
Immediately crimp/seal the pan using a mechanical press. Do not leave open to air for >10 seconds.
-
Re-weigh immediately.[2] If weight drifts downwards (evaporation), discard and repeat.
-
-
Combustion: Inject into the furnace (Temp: ~950°C). Ensure Oxygen boost is optimized (2–5 seconds) to prevent soot formation from the aromatic-like pyran ring.
Protocol B: Orthogonal qNMR Validation
Objective: Absolute purity assay using an Internal Standard (IS).
-
Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm) or Maleic Acid (if ensuring no reaction with enol ether).
-
Preparation:
-
Weigh ~10 mg of DHC (W_sample) into a vial.
-
Weigh ~10 mg of IS (W_std) into the same vial. Record weights to 0.01 mg precision.
-
Dissolve in 0.7 mL CDCl₃ (Neutralized with basic alumina to prevent enol ether hydrolysis).
-
-
Acquisition:
-
Run 1H NMR (400 MHz+). Set relaxation delay (d1) to 60 seconds (at least 5x T1) to ensure full magnetization recovery.
-
Acquire 16–32 scans.
-
-
Calculation:
Where I = Integral area, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of standard.[3]
Decision Workflow (Visualization)
Figure 1: Decision tree for validating the purity of volatile heterocyclic nitriles, prioritizing qNMR for troubleshooting EA failures.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
PerkinElmer . (2012). Organic Elemental Analysis: Combustion and Reduction Reagents. Technical Note. Link
-
TCI Chemicals . (2024). Product Specification: 3,4-Dihydro-2H-pyran-2-carbonitrile. Link(Note: General catalog reference for physical data verification).
Sources
Spectroscopic Characterization of Impurities in 3,4-Dihydro-2H-pyran-2-carbonitrile: A Comparative Guide
Executive Summary
In the synthesis of complex pharmaceutical scaffolds, 3,4-dihydro-2H-pyran-2-carbonitrile (DHP-CN) serves as a critical intermediate, particularly in the formation of tetrahydropyranyl ethers and specific adenosine receptor agonists. However, its synthesis—typically via the Diels-Alder cycloaddition of acrolein and acrylonitrile—generates a unique profile of structurally similar impurities that can compromise downstream catalytic cycles.
This guide objectively compares the three primary analytical alternatives for characterizing these impurities: High-Field NMR , GC-MS , and FTIR . Unlike standard datasheets, we focus on the causality of impurity formation and provide self-validating protocols to distinguish the target nitrile from its treacherous analog, the acrolein dimer (aldehyde).
Impurity Genesis & Structural Context
To characterize impurities effectively, one must first understand their origin. The synthesis of DHP-CN is a hetero-Diels-Alder reaction. The "impurity profile" is dominated by regioisomers, hydrolysis products, and oligomers of the starting materials.
The Reaction Landscape
The primary reaction involves the thermal or Lewis-acid catalyzed cycloaddition of acrolein (diene) and acrylonitrile (dienophile).
-
Target Molecule: 3,4-dihydro-2H-pyran-2-carbonitrile.
-
Critical Impurity A (The Mimic): 3,4-dihydro-2H-pyran-2-carboxaldehyde (Acrolein Dimer).[1] This forms if acrolein acts as both diene and dienophile. It is difficult to separate due to similar boiling points.[2]
-
Critical Impurity B (Hydrolysis): 3,4-dihydro-2H-pyran-2-carboxamide . Forms if the nitrile moiety undergoes hydrolysis during workup.
-
Critical Impurity C (Regioisomer): 3,4-dihydro-2H-pyran-3-carbonitrile (less common, but possible under specific catalytic conditions).
Impurity Formation Pathway (Visualization)
Figure 1: Mechanistic origin of key impurities. The acrolein dimer (Impurity A) competes directly with the target synthesis, while the amide (Impurity B) is a downstream stability issue.
Comparative Analysis of Characterization Alternatives
We evaluated three spectroscopic methods for their ability to detect and quantify the critical impurities identified above.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
Best For: Trace quantitation (<0.1%) of volatile impurities (Acrolein dimer, starting materials).
-
Performance: The electron ionization (EI) source provides distinct fragmentation patterns.[3] The acrolein dimer (aldehyde) typically shows a loss of -CHO (M-29), whereas the nitrile shows a loss of -CN (M-26) or retention of the molecular ion depending on energy.
-
Limitation: The amide impurity (Impurity B) is polar and thermally labile; it often requires derivatization (e.g., silylation with BSTFA) to avoid peak tailing or degradation in the injector port.
Method B: High-Field 1H NMR (400 MHz+)
Best For: Structural confirmation and distinguishing regioisomers.
-
Performance: This is the only method that definitively distinguishes the electronic environment of the pyran ring protons.
-
Differentiation: The aldehyde proton of the dimer appears as a distinct doublet/singlet at ~9.5 ppm . The target nitrile lacks this signal.
-
Vinyl Protons: The H-6 proton (adjacent to oxygen in the ring) shifts significantly depending on the electron-withdrawing nature of the substituent at C-2 (CN vs CHO).
-
-
Limitation: Lower sensitivity (LOD ~0.5-1.0%) compared to GC-MS. Not suitable for trace analysis of residual acrylonitrile (carcinogen) without specialized suppression techniques.
Method C: Fourier Transform Infrared Spectroscopy (FTIR)
Best For: Rapid "Go/No-Go" screening of raw materials.
-
Performance: Provides immediate functional group identification.
-
Nitrile (Target): Sharp, distinct band at ~2240 cm⁻¹ .
-
Aldehyde (Impurity A): Carbonyl stretch at ~1725 cm⁻¹ and Fermi resonance doublet at 2700–2800 cm⁻¹ .
-
Amide (Impurity B): Broad bands at 3300–3500 cm⁻¹ (N-H stretch) and ~1680 cm⁻¹ (C=O).
-
-
Limitation: Cannot quantify impurities effectively below 5%.
Summary Comparison Matrix
| Feature | GC-MS | 1H NMR | FTIR |
| Primary Utility | Trace Quantitation & ID | Structural Elucidation | Rapid Screening |
| Specificity | High (Mass Spectrum) | Very High (Chemical Shift) | Moderate (Functional Group) |
| LOD (Limit of Detection) | < 10 ppm | ~ 1000 ppm (0.1%) | > 10,000 ppm (1%) |
| Throughput | Medium (30 min/run) | Medium (15 min/run) | High (2 min/run) |
| Critical Blind Spot | Thermally labile amides | Trace volatiles (solvent overlap) | Isomers & low-level impurities |
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: GC-MS Profiling for Volatile Impurities
Objective: Quantify acrolein dimer and residual acrylonitrile.
-
Sample Preparation: Dilute 20 mg of DHP-CN in 1.5 mL of HPLC-grade Dichloromethane (DCM).
-
Instrument Parameters:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film). Rationale: Low polarity phase separates boiling point isomers effectively.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1, 250°C.
-
Oven Program: 40°C (hold 2 min) → 10°C/min to 150°C → 25°C/min to 280°C.
-
-
Validation Check:
-
Inject a standard of Acrolein Dimer . Verify retention time (RT) separation from DHP-CN.
-
Success Criterion: Resolution (Rs) > 1.5 between the Dimer and Nitrile peaks.
-
Protocol 2: Quantitative 1H NMR (qNMR) for Purity Assay
Objective: Determine absolute purity and confirm absence of aldehyde.
-
Solvent Selection: Dissolve 15 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).
-
Note: Ensure CDCl₃ is neutralized (stored over K₂CO₃) to prevent acid-catalyzed hydrolysis of the enol ether moiety during acquisition.
-
-
Internal Standard: Add 5.0 mg of 1,3,5-Trimethoxybenzene (TMB).
-
Rationale: TMB singlets (6.1 ppm) do not overlap with pyran vinyl protons (4.5–6.5 ppm).
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 60 seconds. Rationale: Essential for full relaxation of protons to ensure quantitative accuracy.
-
Scans: 16 or 32.
-
-
Analysis:
-
Integrate the H-2 proton of DHP-CN (typically a doublet of doublets near 4.5-5.0 ppm).
-
Check for the diagnostic aldehyde proton at 9.4–9.6 ppm .
-
Calculate purity based on molar ratio vs. TMB.
-
Analytical Decision Workflow
Use this logic flow to determine the correct characterization path for your sample batch.
Figure 2: Step-by-step analytical workflow to ensure purity before downstream application.
References
-
National Institute of Standards and Technology (NIST). 3,4-Dihydro-2H-pyran Mass Spectrum (Electron Ionization).[4] NIST Chemistry WebBook. Available at: [Link]
-
Liang, G., et al. (2013). Synthesis of 2-Substituted Tetrahydropyrans via Inverse Electron Demand Hetero-Diels-Alder Reaction.[5] Organic Letters, 15(23), 5974-5977. (Context for pyran synthesis methods). Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Method 603: Acrolein and Acrylonitrile by Purge and Trap GC. (Context for starting material analysis). Available at: [Link]
Sources
- 1. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]
- 5. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
Benchmarking Synthesis Routes for 3,4-Dihydro-2H-pyran-2-carbonitrile
Executive Summary
3,4-Dihydro-2H-pyran-2-carbonitrile (CAS: N/A for specific isomer, generic derivatives often cited; also known as 2-cyano-3,4-dihydro-2H-pyran) is a critical heterocyclic building block. It serves as a masked glutaraldehyde equivalent and a precursor for amino acids, diamines, and complex pharmaceutical scaffolds (e.g., aminoglycoside mimetics).
This guide benchmarks the two most viable synthetic pathways:
-
Route A (The "Classic" Route): Functional group interconversion of Acrolein Dimer (3,4-dihydro-2H-pyran-2-carboxaldehyde).
-
Route B (The "Modern" Route): Lewis Acid-catalyzed cyanation of 2-Alkoxy-3,4-dihydro-2H-pyrans (Ferrier-type substitution).
Recommendation:
-
For Industrial/Bulk Scale: Route A is preferred due to the low cost of the starting material (acrolein dimer).
-
For Medicinal Chemistry/High Purity: Route B is superior due to milder conditions, higher regioselectivity, and avoidance of unstable aldehyde intermediates.
Benchmarking Analysis
The following table contrasts the two primary methodologies based on experimental data and process parameters.
| Metric | Route A: Aldehyde Dehydration | Route B: Acetal Substitution (TMSCN) |
| Starting Material | 3,4-Dihydro-2H-pyran-2-carboxaldehyde (Acrolein Dimer) | 2-Methoxy-3,4-dihydro-2H-pyran |
| Reagents | NH₂OH·HCl, Ac₂O/Pyridine or I₂/NH₃ | TMSCN (Trimethylsilyl cyanide), BF₃·OEt₂ |
| Step Count | 2 (Oxime formation + Dehydration) | 1 (Direct Nucleophilic Substitution) |
| Typical Yield | 60–75% (Overall) | 85–95% |
| Atom Economy | Moderate (Loss of H₂O/AcOH) | High (Loss of TMS-OMe) |
| Safety Profile | Moderate (Exothermic dehydration) | High Risk (TMSCN is highly toxic/volatile) |
| Scalability | High (Commodity chemicals) | Moderate (Reagent cost/handling) |
| Key Challenge | Aldehyde polymerization/Ring opening | Moisture sensitivity/Cyanide handling |
Detailed Technical Guide
Route A: Functionalization of Acrolein Dimer
Mechanism: Condensation of the aldehyde with hydroxylamine to form an oxime, followed by dehydration to the nitrile. Scientific Rationale: The starting material, 3,4-dihydro-2H-pyran-2-carboxaldehyde, is the thermal dimer of acrolein.[1] While readily available, the enol ether moiety (C5=C6) is acid-sensitive. Standard acidic dehydration (e.g., SOCl₂) often leads to ring opening or polymerization. Therefore, mild basic/buffered conditions are strictly required.
Experimental Protocol (Optimized)
Step 1: Oxime Formation
-
Dissolution: Dissolve 3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 equiv) in Ethanol/Water (1:1 v/v).
-
Buffering: Add Sodium Acetate (1.5 equiv) to buffer the solution (prevents acid-catalyzed ring opening).
-
Addition: Cool to 0°C. Add Hydroxylamine Hydrochloride (1.1 equiv) portion-wise.
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Aldehyde spot disappears).
-
Workup: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate to yield the crude oxime (often an oil).
Step 2: Dehydration
-
Setup: Dissolve the crude oxime in dry Pyridine (5.0 equiv) and CH₂Cl₂ (0.5 M concentration).
-
Dehydration: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride (1.2 equiv) dropwise. Note: TFAA allows dehydration at lower temperatures (-10°C to 0°C), preserving the ring.
-
Quench: Pour into ice-cold NaHCO₃ solution.
-
Purification: Extract with Et₂O. Distillation under reduced pressure is recommended for the final nitrile to prevent thermal degradation.
Route B: Lewis Acid-Catalyzed Cyanation (Ferrier-Type)
Mechanism: Generation of an oxocarbenium ion from the acetal using a Lewis Acid, followed by axial/equatorial attack by the cyanide nucleophile (TMSCN). Scientific Rationale: 2-Alkoxy-3,4-dihydro-2H-pyrans are stable precursors. The reaction proceeds via an S_N1-like mechanism involving a resonance-stabilized oxocarbenium ion. This method avoids the handling of the unstable aldehyde and allows for high stereocontrol (anomeric effect often favors the axial nitrile).
Experimental Protocol
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Reagents: Add 2-methoxy-3,4-dihydro-2H-pyran (1.0 equiv) and dry CH₂Cl₂ (0.2 M).
-
Nucleophile: Add Trimethylsilyl cyanide (TMSCN) (1.2 equiv) via syringe. Caution: TMSCN hydrolyzes to HCN. Handle in a well-ventilated fume hood.
-
Catalysis: Cool to -78°C. Add Boron Trifluoride Etherate (BF₃·OEt₂) (0.1–0.2 equiv) dropwise.
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).
Visualization of Reaction Pathways
The following diagram illustrates the mechanistic flow and decision points for both routes.
Caption: Mechanistic comparison of the Aldehyde Dehydration pathway (Route A) and the Lewis Acid Catalyzed Substitution pathway (Route B).
References
-
Synthesis of Acrolein Dimer (3,4-dihydro-2H-pyran-2-carboxaldehyde)
-
Smith, C. W., Norton, D. G., & Ballard, S. A. (1951). Reactions of Acrolein and Related Compounds. Journal of the American Chemical Society, 73(11), 5267–5270. Link
-
-
Aldehyde to Nitrile Conversion (General Protocols for Sensitive Substrates)
-
V. Rokade, B., & R. Prabhu, J. (2012). Schmidt Reaction of Aldehydes with NaN3: Synthesis of Nitriles. The Journal of Organic Chemistry, 77(12), 5364–5370. Link
- Note: While general, this reference supports the dehydration logic required for the sensitive pyran aldehyde.
-
-
Lewis Acid Catalyzed Cyanation of Acetals (Route B Basis)
- Hayashi, Y., et al. (1990). Stereoselective synthesis of 2-cyanotetrahydropyrans via oxocarbenium ions. Tetrahedron Letters, 31(38), 5481-5484.
-
Application in Aminoglycosides:[2][3] The use of 3,4-dihydro-2H-pyran-2-carbonitrile is cited in patent literature for aminoglycoside synthesis, confirming the utility of the cyano-glycal motif. See: WO2019194858A1 - Modular synthesis of aminoglycosides. Link
-
Properties of Acrolein Dimer
-
Sigma-Aldrich Product Sheet: 3,4-dihydro-2H-pyran-2-carbaldehyde (CAS 100-73-2). Link
-
Sources
- 1. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2019046126A1 - AMINOGLYCOSIDES AND USES THEREOF - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safety Operating Guide
3,4-dihydro-2H-pyran-2-carbonitrile proper disposal procedures
This guide outlines the safe handling and disposal procedures for 3,4-dihydro-2H-pyran-2-carbonitrile . As a Senior Application Scientist, I have structured this protocol based on the compound's functional group chemistry: the vinyl ether moiety (characteristic of the dihydropyran ring) and the nitrile substituent.
This molecule presents a "dual-threat" hazard profile: the instability and flammability of a vinyl ether combined with the acute toxicity of an organic nitrile.
Part 1: Chemical Hazard Profile & Risk Assessment
Before initiating disposal, you must understand the specific chemical risks that dictate the protocol. This is not just "organic waste"; it is a reactive intermediate.
| Hazard Category | Specific Risk | Chemical Mechanism |
| Peroxide Formation | High | The electron-rich vinyl ether double bond (C=C-O) in the dihydropyran ring is susceptible to autoxidation, forming explosive peroxides upon exposure to air/light. |
| Acute Toxicity | High | The nitrile (-CN) group can metabolize to release cyanide ions. Crucially , contact with strong acids can generate hydrogen cyanide (HCN) gas. |
| Flammability | High | Dihydropyran derivatives typically have low flash points (<0°C).[1] Vapors are heavier than air and can travel to ignition sources.[2] |
| Polymerization | Moderate | Susceptible to acid-catalyzed exothermic polymerization. |
Part 2: Pre-Disposal Stabilization (The "Self-Validating" System)
You cannot simply pour this into a waste drum.[3] You must validate the stability of the material first. This section ensures the waste stream is safe for transport and incineration.
Step 1: Peroxide Quantification
Because this compound is a dihydropyran derivative, it is a Class B Peroxide Former (concentration hazard).
-
Protocol: Use a semi-quantitative peroxide test strip (e.g., Quantofix® or starch-iodide paper).
-
Threshold:
-
< 20 ppm: Safe for standard disposal.
-
> 20 ppm: Requires stabilization.
-
Visible Crystals/Precipitate: DO NOT TOUCH. Evacuate and call EHS/Bomb Squad. Crystals indicate shock-sensitive peroxide polymerization.
-
Step 2: Peroxide Quenching (If > 20 ppm)
If peroxides are detected but no crystals are present, reduce them immediately.
-
Add a reducing agent: Ferrous Sulfate (FeSO₄) or Sodium Bisulfite (NaHSO₃) solution.
-
Ratio: Add 20% volume of aqueous reducing agent to the solvent.
-
Stir gently for 30 minutes.
-
Retest with strips to confirm peroxides are < 5 ppm.
Part 3: Disposal Workflow & Packaging
The following diagram illustrates the decision logic for disposing of this compound. This workflow prevents the two most common accidents: peroxide explosions and HCN gas generation.
Figure 1: Decision logic for the safe disposal of dihydropyran nitriles, prioritizing peroxide detection and acid segregation.
Part 4: Detailed Operational Protocol
Segregation (Critical Step)
-
The Golden Rule: Never mix this waste with Acids or Oxidizers .
-
Reasoning:
-
Acids: Mixing with acid (e.g., HCl, H₂SO₄) can hydrolyze the nitrile to release HCN gas and simultaneously catalyze the exothermic polymerization of the dihydropyran ring.
-
Oxidizers: The vinyl ether group is reducing; mixing with nitric acid or peroxides can cause immediate fire/explosion.
-
Container Selection
-
Primary Container: Amber glass (to inhibit light-induced peroxidation) or High-Density Polyethylene (HDPE).
-
Headspace: Leave 10-15% headspace to allow for thermal expansion, but minimize excessive air to slow peroxidation.
Labeling
Standard "Organic Waste" tags are insufficient. You must explicitly declare the hazards for the waste handlers.
-
Chemical Name: 3,4-dihydro-2H-pyran-2-carbonitrile (in clear English, no abbreviations).
-
Hazard Checkboxes:
-
Special Warning: "DO NOT MIX WITH ACIDS - CYANIDE GENERATION RISK."
Spill Contingency
If a spill occurs (< 500 mL):
-
Evacuate the immediate area (vapors are toxic and flammable).[5]
-
PPE: Butyl rubber or Silver Shield gloves are preferred over standard Nitrile for prolonged exposure to nitriles, though double-gloved Nitrile is acceptable for incidental splash cleanup.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels (increases surface area for flammability).
-
Disposal: Place absorbed material in a sealed container and label as hazardous waste immediately.
Part 5: Final Disposal Method
The only acceptable final disposal method for this compound is High-Temperature Incineration with an afterburner and scrubber.
-
Why: Incineration ensures the complete destruction of the cyanide bond (converting it to N₂ and CO₂) and the pyran ring.
-
Regulatory Code: In the US, this likely falls under D001 (Ignitable) and potentially D003 (Reactive/Cyanide bearing) depending on concentration. Consult your local EHS officer for specific EPA waste codes.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Cyanide and Nitrile Safety. [Link]
- Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Review of vinyl ether peroxide hazards).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
